molecular formula C8H9NO2 B1337146 5-Acetyl-2-methoxypyridine CAS No. 213193-32-9

5-Acetyl-2-methoxypyridine

Cat. No.: B1337146
CAS No.: 213193-32-9
M. Wt: 151.16 g/mol
InChI Key: RYOQZXOVBJIUSX-UHFFFAOYSA-N
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Description

5-Acetyl-2-methoxypyridine is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-methoxypyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(10)7-3-4-8(11-2)9-5-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOQZXOVBJIUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441319
Record name 5-Acetyl-2-methoxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213193-32-9
Record name 5-Acetyl-2-methoxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-2-methoxypyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Acetyl-2-methoxypyridine (CAS: 213193-32-9): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-methoxypyridine is a pyridine derivative with the CAS number 213193-32-9.[1] This document provides a technical overview of its chemical and physical properties, synthesis methodologies, and a discussion of its potential, yet currently undocumented, role in drug discovery. While this compound serves as a chemical building block, public domain literature lacks specific data on its biological activity and mechanism of action. The pyridine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs, suggesting that derivatives of this compound could be of interest for future drug development programs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.

PropertyValueSource(s)
CAS Number 213193-32-9[1][2][3]
IUPAC Name 1-(6-methoxypyridin-3-yl)ethanone[1]
Molecular Formula C₈H₉NO₂[1][2][3]
Molecular Weight 151.16 g/mol [1][3]
Appearance White to yellow powder or crystalline powder[4]
Melting Point 52.0°C to 57.0°C[1][3]
Boiling Point 269.5°C at 760 mmHg[4]
Density 1.1 ± 0.1 g/cm³[4]
Flash Point 116.8 ± 21.8 °C[4]
InChI Key RYOQZXOVBJIUSX-UHFFFAOYSA-N[1]
SMILES COC1=NC=C(C=C1)C(C)=O[1]

Synthesis Protocols

Detailed experimental procedures for the synthesis of this compound are crucial for researchers intending to utilize this compound. Two distinct methods are outlined below.

Synthesis Protocol 1: Microwave-Assisted Synthesis

This protocol describes a microwave-assisted method for the synthesis of this compound from 1-(6-chloropyridin-3-yl)ethanone and sodium methoxide.[5]

Materials:

  • 1-(6-chloropyrid-3-yl)ethanone (500 mg, 2.89 mmol)

  • Sodium methoxide (1.17 g, 21.69 mmol)

  • Methanol (15 mL)

Procedure:

  • A mixture of 1-(6-chloropyrid-3-yl)ethanone, sodium methoxide, and methanol is heated in a microwave reactor at 160°C for 4 hours.[5]

  • The reaction medium is then evaporated to dryness to yield the crude product.[5]

Synthesis Protocol 2: Grignard Reaction-Based Synthesis

This protocol details a two-step synthesis starting from an amide, utilizing a Grignard reagent.

Step 1 & 2 Procedure:

  • An amide (10.4 g, 53 mmol) is dissolved in tetrahydrofuran (THF, 100 mL), and the solution is cooled to 0°C.[5]

  • Methylmagnesium bromide (3M in ether, 26.5 mL) is added slowly and dropwise at 0°C.[5]

  • The reaction mixture is stirred for 1 hour at 0°C.[5]

  • The reaction is quenched by the slow addition of 1 M hydrochloric acid (aqueous solution).[5]

  • The mixture is extracted with ethyl acetate (EtOAc), and the organic layers are combined.[5]

  • The combined organic layer is washed with saturated brine and dried with anhydrous magnesium sulfate (MgSO₄).[5]

  • After filtration, the filtrate is concentrated under reduced pressure to give 7.8 g of this compound as a colorless solid (97% yield).[5]

Experimental Workflow

The following diagram illustrates a general workflow for the chemical synthesis and purification of a target compound, applicable to the protocols described above.

G General Chemical Synthesis Workflow A Reactant A (e.g., 1-(6-chloropyridin-3-yl)ethanone) D Reaction Setup (e.g., Microwave Reactor) A->D B Reactant B (e.g., Sodium Methoxide) B->D C Solvent (e.g., Methanol) C->D E Reaction (Heating at 160°C for 4h) D->E F Work-up (Evaporation) E->F G Crude Product F->G H Purification (e.g., Chromatography/Recrystallization) G->H I Pure this compound H->I J Characterization (NMR, MS, etc.) I->J

Caption: A generalized workflow for the synthesis and purification of a chemical compound.

Biological Activity and Drug Discovery Potential

Currently, there is no publicly available data detailing the specific biological activities of this compound. Scientific literature and databases do not contain information on its mechanism of action, its role in signaling pathways, or its evaluation in biological assays.

However, the pyridine ring is a common motif in a wide range of biologically active compounds and approved drugs. Pyridine derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, antimicrobial, and anti-inflammatory properties. The methoxy and acetyl functional groups on the pyridine ring of this compound offer handles for further chemical modification, allowing for the generation of a library of derivatives.

Given the precedent of pyridine-containing molecules in drug discovery, this compound represents a valuable starting material or intermediate for the synthesis of novel compounds with potential therapeutic applications. Researchers in drug development may consider this compound as a scaffold for the design and synthesis of new chemical entities to be screened for various biological targets. For instance, derivatives of 2-acetylpyridine have been investigated for their antiviral activities.[6][7]

The logical progression for investigating the potential of this compound would involve:

G Drug Discovery Logic Flow A This compound (Starting Material) B Chemical Derivatization A->B C Library of Novel Compounds B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: A logical workflow for utilizing a chemical scaffold in drug discovery.

Conclusion

This compound is a readily synthesizable pyridine derivative with well-defined chemical and physical properties. While it currently lacks documented biological activity, its chemical structure, featuring a privileged pyridine core and functional groups amenable to modification, makes it a compound of interest for medicinal chemists and drug discovery professionals. It serves as a valuable building block for the creation of novel compound libraries that can be explored for a wide range of therapeutic targets. Future research is warranted to elucidate the potential biological activities of this compound and its derivatives.

References

An In-depth Technical Guide to the Physical Properties of 5-Acetyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Acetyl-2-methoxypyridine. The information is curated for professionals in research and development who require detailed data and methodologies for the characterization of this compound. All quantitative data is presented in a clear tabular format, and detailed experimental protocols for key analytical techniques are provided.

Physicochemical Properties of this compound

This compound is a pyridine derivative that serves as a valuable intermediate in various chemical syntheses.[1] Its physical properties are crucial for its handling, characterization, and application in further chemical reactions. A summary of its key properties is presented below.

PropertyValueReference
Molecular Formula C₈H₉NO₂[1][2][3]
Molecular Weight 151.16 g/mol [2][4]
Appearance Solid, Powder[2][3]
Melting Point 52.0°C to 57.0°C[2][3]
Boiling Point Data not available (decomposes or requires vacuum distillation)
Purity (by GC) ≥96.0 %[3]
IUPAC Name 1-(6-methoxypyridin-3-yl)ethan-1-one[3][5]
CAS Number 213193-32-9[2][4]
SMILES String COc1ccc(cn1)C(C)=O[2]
InChI Key RYOQZXOVBJIUSX-UHFFFAOYSA-N[2][3]

Solubility Profile

This compound is generally soluble in many organic solvents such as ethanol, ether, and chloroform.[6] However, it exhibits poor solubility in water due to the difference in polarity.[6]

Spectral Data Summary

TechniqueObservation / Predicted DataReference
Infrared (IR) Spectroscopy The spectrum conforms to the structure, showing characteristic peaks for a ketone (C=O stretch) and an aromatic pyridine ring.[3]
¹H NMR Spectroscopy The spectrum is consistent with the molecular structure.
¹³C NMR Spectroscopy Expected peaks include those for the acetyl group (C=O and CH₃), the methoxy group, and the carbons of the pyridine ring.[7][8][9][10]
Mass Spectrometry (MS) Predicted m/z for [M+H]⁺ adduct is 152.07060.[11]

Experimental Workflows and Logical Relationships

The characterization of a chemical compound like this compound follows a logical progression of experiments to confirm its identity, purity, and structure.

G cluster_0 Initial Analysis cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Interpretation & Final Report A Sample Acquisition B Melting Point Determination A->B C Solubility Tests A->C D Gas Chromatography (GC) A->D E FT-IR Spectroscopy A->E F NMR Spectroscopy (¹H & ¹³C) A->F G Mass Spectrometry (MS) A->G I Purity Assessment B->I C->E Select Solvent D->I H Structure Confirmation E->H F->H G->H J Final Characterization Report H->J I->J

Workflow for Physical and Spectral Characterization.

G Compound This compound MP Melting Point (Identity & Purity) Compound->MP Sol Solubility (Solvent Choice) Compound->Sol GC Gas Chromatography Compound->GC IR FT-IR (Functional Groups) Compound->IR NMR NMR (Connectivity) Compound->NMR MS Mass Spec (Molecular Weight) Compound->MS

Logical Relationship of Analytical Techniques.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range.

Protocol:

  • Ensure the melting point apparatus is clean and calibrated.

  • Place a small amount of finely powdered this compound into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.

  • Insert the capillary tube into the heating block of the apparatus.

  • Set a rapid heating rate (e.g., 10-20°C/min) to determine an approximate melting range.

  • Allow the apparatus to cool.

  • For an accurate measurement, set the heating rate to 1-2°C/min, starting from a temperature approximately 15°C below the approximate melting point.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • The melting point range is reported as T₁ - T₂.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is employed to determine the purity of volatile and thermally stable compounds.

Protocol:

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Set the GC parameters:

    • Injector Temperature: Typically set 50°C above the boiling point of the least volatile component.

    • Column: A suitable capillary column (e.g., HP-5) should be used.

    • Oven Temperature Program: Start at a temperature that allows for the separation of volatile impurities, then ramp up to a temperature that ensures the elution of the target compound.

    • Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds.

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Record the chromatogram. The purity is calculated by integrating the area of all peaks and expressing the area of the main peak as a percentage of the total area.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol (Thin Solid Film Method):

  • Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride.[2]

  • Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analyze the resulting spectrum for characteristic absorption bands. For this compound, expect to see:

    • ~1680-1700 cm⁻¹: C=O stretch of the ketone.

    • ~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

    • ~2850-3000 cm⁻¹: C-H stretching of the methyl and methoxy groups.

    • ~1250-1300 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (both ¹H and ¹³C) provides detailed information about the structure and connectivity of atoms in a molecule.

Protocol:

  • Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For ¹H NMR, 5-25 mg is typical, while for ¹³C NMR, 50-100 mg may be required for a good signal-to-noise ratio.

  • Transfer the solution to a clean NMR tube.

  • Place the NMR tube in the spectrometer and lock and shim the magnetic field.

  • Acquire the ¹H and ¹³C spectra.

  • Process the data (Fourier transform, phase correction, and baseline correction).

  • Analyze the spectra, including chemical shifts, integration (for ¹H), and splitting patterns.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Protocol (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

  • The vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[12]

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio.

  • A detector records the abundance of each ion.

  • Analyze the mass spectrum for the molecular ion peak (M⁺) and the fragmentation pattern to confirm the structure. For this compound, the molecular ion peak would be expected at m/z = 151. Common fragments could arise from the loss of a methyl group (m/z = 136) or an acetyl group (m/z = 108).

References

5-Acetyl-2-methoxypyridine molecular weight and formula.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Acetyl-2-methoxypyridine

This guide provides comprehensive technical information on this compound, a pyridine derivative of interest to researchers and professionals in the fields of chemistry and drug development. This document outlines its chemical properties, experimental synthesis protocols, and a visual representation of a synthetic pathway.

Core Molecular Information

This compound , also known as 1-(6-methoxypyridin-3-yl)ethanone, is a heterocyclic compound. Its fundamental properties are summarized below.

Molecular Formula: C₈H₉NO₂[1][2][3][4][5][6][7]

Molecular Weight: 151.16 g/mol [1][3][4][5][6][7]

Physicochemical and Pharmacokinetic Data

A compilation of key quantitative data for this compound is presented in the following table for ease of reference and comparison.

PropertyValueSource
Molecular Formula C₈H₉NO₂[1][2][3][4][5][6][7]
Molecular Weight 151.16 g/mol [1][3][4][5][6][7]
Exact Mass 151.063328530 Da[1]
CAS Number 213193-32-9[2][4][5][6]
Appearance White to yellow powder or crystalline powder[2]
Melting Point 53-57 °C[2][6][8]
Boiling Point 269.5°C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Flash Point 116.8 ± 21.8 °C[2]
XLogP3 0.8[1][2]
PSA (Polar Surface Area) 39.2 Ų[1][2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are cited experimental protocols.

Synthesis from 1-(6-chloropyrid-3-yl)ethanone

A described method for the synthesis of this compound involves the reaction of 1-(6-chloropyrid-3-yl)ethanone with sodium methoxide.[1]

Procedure:

  • A mixture is prepared with 15 mL of methanol, 500 mg (2.89 mmol) of 1-(6-chloropyrid-3-yl)ethanone, and 1.17 g (21.69 mmol) of sodium methoxide.[1]

  • The reaction mixture is heated in a microwave reactor at 160°C for 4 hours.[1]

  • Following the reaction, the solvent is removed by evaporation.[1]

  • The resulting residue is purified using chromatography on silica gel (eluent: heptane/EtOAc gradient) to yield the final product, 1-(6-methoxypyrid-3-yl)ethanone.[1]

Synthesis from an Amide Precursor

An alternative synthesis route begins with an amide precursor.[1]

Procedure:

  • An amide (10.4 g, 53 mmol) is dissolved in 100 mL of tetrahydrofuran (THF) and the solution is cooled to 0°C.[1]

  • Methylmagnesium bromide (3M solution in ether, 26.5 mL) is added dropwise to the solution while maintaining the temperature at 0°C.[1]

  • The reaction mixture is stirred for an additional hour at 0°C after the addition is complete.[1]

  • The reaction is then quenched by the slow addition of 1 M hydrochloric acid.[1]

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with saturated brine and dried over anhydrous magnesium sulfate.[1]

  • After filtration, the solvent is concentrated under reduced pressure to yield this compound as a colorless solid.[1]

Visualization of Synthetic Pathway

The following diagram illustrates a general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 1-(6-chloropyrid-3-yl)ethanone C Microwave Irradiation (160°C, 4h) A->C B Sodium Methoxide in Methanol B->C D Evaporation C->D Reaction Mixture E Silica Gel Chromatography D->E Crude Product F This compound E->F Purified Product

Synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of 5-Acetyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Acetyl-2-methoxypyridine, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in public-domain literature, this document focuses on providing a robust framework for solubility determination, including detailed experimental protocols and qualitative solubility predictions based on the compound's structural features and data from related pyridine derivatives.

Introduction to this compound

This compound is a solid, organic compound with the chemical formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1][2][3][4][5] Its structure, featuring a pyridine ring substituted with a methoxy and an acetyl group, suggests a moderate polarity. The presence of a basic nitrogen atom in the pyridine ring and oxygen atoms in the methoxy and acetyl groups allows for potential hydrogen bonding with protic solvents. The compound is noted as a solid with a melting point in the range of 53-57 °C.[1]

Qualitative Solubility Profile

While specific quantitative data is scarce, the chemical structure of this compound allows for qualitative predictions of its solubility in various solvents.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The pyridine nitrogen and the oxygen atoms can act as hydrogen bond acceptors, suggesting some degree of solubility in polar protic solvents. Pyridine itself is miscible with water.[6][7] The related compound 2-methoxypyridine is described as having moderate solubility in water.[8][9] Therefore, this compound is expected to have some solubility in water and higher solubility in alcohols like ethanol and methanol.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): The polarity of the molecule indicates likely good solubility in polar aprotic solvents. These solvents can engage in dipole-dipole interactions with the polar functional groups of the compound.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Solubility in nonpolar solvents is expected to be lower due to the compound's polar nature. However, the presence of the aromatic ring and methyl groups may allow for some interaction with nonpolar solvents. Pyridine is known to be miscible with a broad range of solvents, including hexane.[6]

A summary of the predicted qualitative solubility is presented in the table below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar ProticWater, Ethanol, MethanolSparingly to SolublePotential for hydrogen bonding.
Polar AproticAcetone, AcetonitrileSolubleFavorable dipole-dipole interactions.
NonpolarHexane, TolueneSparingly SolubleLimited by the compound's polarity, but some van der Waals interactions are possible.
Acidic (Aqueous)Dilute HClSolubleProtonation of the basic pyridine nitrogen to form a more soluble salt.
Basic (Aqueous)Dilute NaOHSparingly SolubleThe compound does not possess strongly acidic protons, so solubility is not expected to increase significantly.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocols describe common and reliable methods for this purpose.

This is a standard and widely accepted method for determining equilibrium solubility.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Vials or flasks

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, which should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • After reaching equilibrium, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to the experimental temperature and filter it quickly through a syringe filter to remove any solid particles.

  • Accurately weigh a clean, dry container.

  • Transfer the filtered solution to the pre-weighed container and record the exact weight of the solution.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight of the solid residue is achieved.

  • Weigh the container with the dried solute.

  • Calculate the solubility as the mass of the dissolved solid per volume or mass of the solvent.

This method is suitable if this compound exhibits sufficient UV absorbance in the chosen solvent.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • This compound (high purity)

  • Selected solvents (UV-grade)

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform serial dilutions to obtain a series of standard solutions with known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1-5).

    • Carefully dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

G start Start: Solubility Determination prep_compound Prepare High Purity This compound start->prep_compound select_solvents Select Solvents (e.g., Water, Ethanol, Toluene) start->select_solvents add_excess Add Excess Compound to Known Volume of Solvent prep_compound->add_excess select_solvents->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) add_excess->equilibrate separate Separate Saturated Solution from Undissolved Solid (Filtration) equilibrate->separate analysis Analyze Solute Concentration separate->analysis gravimetric Gravimetric Method: Evaporate Solvent and Weigh Residue analysis->gravimetric  If applicable spectroscopic Spectroscopic Method: Measure Absorbance (e.g., UV-Vis) analysis->spectroscopic  If applicable calculate Calculate Solubility (e.g., g/L, mol/L) gravimetric->calculate spectroscopic->calculate end End: Quantitative Solubility Data calculate->end

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

Technical Guide: Physicochemical Properties of 5-Acetyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals Subject: 5-Acetyl-2-methoxypyridine (CAS: 213193-32-9)

This document provides a detailed overview of the known physicochemical properties of this compound, with a specific focus on its melting point. It includes a summary of its physical data and a standardized experimental protocol for melting point determination relevant to this class of compounds.

Core Physicochemical Data

This compound is a pyridine derivative that serves as a useful building block in organic synthesis.[1] Its properties are critical for its handling, reaction setup, and purification. The compound typically appears as a solid or powder.[2]

Data Summary

The quantitative physicochemical properties for this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 1-(6-methoxypyridin-3-yl)ethan-1-one[2][3]
CAS Number 213193-32-9[2][4]
Molecular Formula C₈H₉NO₂[2][3]
Molecular Weight 151.16 g/mol [4]
Melting Point 52.0 °C to 57.0 °C[2][4]
Boiling Point Data not available in cited literature
Physical Form Solid / Powder[2]
InChI Key RYOQZXOVBJIUSX-UHFFFAOYSA-N[2][3]

Experimental Protocols: Melting Point Determination

The melting point of this compound is consistently reported in the literature with a narrow range, indicating a criterion for its purity. The standard method for determining the melting point of a crystalline organic solid like this is the capillary method, as recognized by major pharmacopeias.[5][6]

Standard Protocol: Capillary Melting Point Determination

This protocol outlines the standardized procedure for accurately measuring the melting point range of a solid organic compound.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

  • Melting point apparatus (e.g., Mettler Toledo, OptiMelt, or Thiele tube setup)[5]

  • Thin-walled glass capillary tubes (1.3–1.8 mm outer diameter, 0.1–0.2 mm wall thickness)[6]

  • Mortar and pestle (agate or glass recommended)[5][6]

  • Spatula and capillary filling tool[6]

  • Calibrated thermometer or digital temperature probe[5]

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is pure and thoroughly dry. If necessary, dry in a desiccator over silica gel for 24 hours.[7]

    • Place a small amount of the compound into the mortar and gently grind it into a fine, uniform powder. This ensures efficient and even heat transfer.[5][6]

  • Capillary Loading:

    • Press the open end of a capillary tube into the powdered sample several times.[5]

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the powder tightly into the sealed end.[7][8]

    • The final packed sample height should be between 2-3 mm.[6][7][8]

  • Measurement - Preliminary (Optional but Recommended):

    • Place the loaded capillary into the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 5-10 °C/min) to quickly determine an approximate melting temperature.[6][8] This provides a target for the precise measurement.

  • Measurement - Precise:

    • Allow the apparatus to cool to at least 10-15 °C below the approximate melting point found in the preliminary run.[7][8]

    • Insert a new, properly loaded capillary tube.

    • Set the heating rate to a slow, constant value, typically 1 °C/min, as required by pharmacopeias.[6][7] A slower rate (e.g., 0.2 °C/min) can be used for substances that do not decompose to achieve higher accuracy.[6]

    • Observe the sample closely through the apparatus magnifier.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (onset of melting).[8]

    • Record the temperature at which the last solid crystal disappears, and the sample becomes a completely transparent liquid (clear point or end of melting).[6][7][8]

    • The recorded melting point should be reported as this range (e.g., 53.5 °C - 55.0 °C).

  • Confirmation:

    • For high accuracy, the determination should be performed at least twice with fresh samples, ensuring the results are consistent.[8]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical compound, a process for which determining melting and boiling points is a fundamental step.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Data Analysis & Reporting synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification purity_check Purity Assessment (HPLC, GC, NMR) purification->purity_check mp_bp Melting & Boiling Point Determination purity_check->mp_bp spectroscopy Spectroscopic Analysis (IR, UV-Vis, MS) mp_bp->spectroscopy solubility Solubility Testing (Aqueous & Organic) spectroscopy->solubility logp LogP Determination solubility->logp data_compile Data Compilation logp->data_compile report Technical Report Generation data_compile->report

Caption: Workflow for Physicochemical Characterization.

References

Spectroscopic Analysis of 5-Acetyl-2-methoxypyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound 5-Acetyl-2-methoxypyridine, also known as 1-(6-methoxypyridin-3-yl)ethanone. This pyridine derivative is of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its spectral characteristics is fundamental for its identification, characterization, and quality control.

Spectroscopic Data Summary

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₉NO₂PubChem[1]
Molecular Weight151.16 g/mol PubChem[1], Sigma-Aldrich
Exact Mass151.063328530 DaPubChem[1]
Melting Point53-57 °CSigma-Aldrich
AppearanceSolidSigma-Aldrich

Predicted Mass Spectrometry Data (ESI):

The following table lists the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is computationally generated and serves as a reference for experimental mass spectrometry.

AdductPredicted m/z
[M+H]⁺152.07060
[M+Na]⁺174.05254
[M-H]⁻150.05604
[M+NH₄]⁺169.09714
[M+K]⁺190.02648
[M]⁺151.06277
[M]⁻151.06387

Data sourced from PubChem[2].

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR, IR, and Mass Spectrometry data for a solid organic compound like this compound. These protocols should be adapted and optimized based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired chemical shift window.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shift scale (δ = 0.00 ppm).

  • Data Acquisition:

    • Transfer the solution to a clean 5 mm NMR tube.

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire ¹H NMR and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Calibrate the chemical shift axis using the internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the ATR accessory or the KBr pellet holder into the sample compartment of the FTIR spectrometer.

    • Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O stretch, C-O stretch, aromatic C-H stretch).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).

    • EI: The sample is vaporized and bombarded with a high-energy electron beam, causing fragmentation.

    • ESI: The sample solution is sprayed through a charged capillary, creating charged droplets that desolvate to produce molecular ions and adducts.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z values.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight Interpretation Spectral Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 5-Acetyl-2-methoxypyridine: Chemical Structure, Stereochemistry, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-methoxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Its structural features, combining an aromatic heterocyclic core with acetyl and methoxy functional groups, make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, synthesis, and analytical methods.

Chemical Structure and Stereochemistry

The chemical structure of this compound is defined by a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 5-position with an acetyl group (-COCH₃).

  • IUPAC Name: 1-(6-methoxypyridin-3-yl)ethanone[1]

  • Molecular Formula: C₈H₉NO₂[1]

  • CAS Number: 213193-32-9[1]

  • Canonical SMILES: CC(=O)C1=CN=C(C=C1)OC[1]

  • InChI Key: RYOQZXOVBJIUSX-UHFFFAOYSA-N[1]

The pyridine ring is an aromatic, planar system. The acetyl and methoxy groups lie in the same plane as the ring. The InChIKey ending in "UHFFFAOYSA-N" indicates that the molecule is achiral and does not have any stereocenters. Therefore, this compound does not exhibit stereoisomerism.

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for this compound is presented below. It should be noted that while some experimental data is available, other properties are based on computational predictions.

PropertyValueData TypeReference
Molecular Weight 151.16 g/mol Calculated[1]
Melting Point 53-57 °CExperimental[2]
Boiling Point 269.5 ± 20.0 °C at 760 mmHgPredicted[3]
Density 1.093 ± 0.06 g/cm³Predicted
pKa 1.60 ± 0.10Predicted
Water Solubility Not experimentally determined.--
Appearance White to yellow powder or crystalline powder.Experimental[3]
Spectroscopic Data

¹H NMR (300 MHz, DMSO-d₆): δ (ppm) 8.83 (m, 1H), 8.18 (m, 1H), 6.92 (m, 1H), 3.94 (s, 3H), 2.50 (s, 3H)[4]

Infrared (IR) Spectrum: The IR spectrum has been reported to conform to the structure of this compound, though specific band assignments are not detailed in the available literature.[5] Key expected absorptions would include:

  • C=O stretching (ketone) around 1680 cm⁻¹

  • C-O-C stretching (ether) around 1250 cm⁻¹ and 1050 cm⁻¹

  • Aromatic C=C and C=N stretching in the 1600-1400 cm⁻¹ region

  • C-H stretching (aromatic and methyl) around 3100-2850 cm⁻¹

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the nucleophilic substitution of a halogenated precursor with sodium methoxide.[4]

Reaction: 2-Chloro-5-acetylpyridine + Sodium Methoxide → this compound

Materials:

  • 1-(6-chloropyrid-3-yl)ethanone (2-Chloro-5-acetylpyridine)

  • Methanol

  • Sodium methoxide

  • Heptane

  • Ethyl acetate (EtOAc)

  • Silica gel for chromatography

Procedure:

  • A mixture of 1-(6-chloropyrid-3-yl)ethanone (500 mg, 2.89 mmol), sodium methoxide (1.17 g, 21.69 mmol), and methanol (15 mL) is heated in a microwave reactor at 160 °C for 4 hours.[4]

  • The reaction mixture is then evaporated to dryness.[4]

  • The crude product is purified by silica gel column chromatography.[4]

  • A gradient elution is performed using a mixture of heptane and ethyl acetate. The gradient starts at 0% ethyl acetate, increases to 20% over 5 minutes, and then to 40% over the next 25 minutes.[4]

  • The fractions containing the desired product are collected and concentrated to yield 1-(6-methoxypyrid-3-yl)ethanone (this compound).[4]

Analytical Methods

A specific, validated analytical method for this compound is not detailed in the available literature. However, general methods for the analysis of substituted pyridines by High-Performance Liquid Chromatography (HPLC) are applicable.

General HPLC Protocol for Substituted Pyridines:

  • Column: A mixed-mode column such as Amaze HD (150 mm x 3.2 mm) is often suitable for separating polar pyridine derivatives.[7]

  • Mobile Phase: A mixture of acetonitrile and methanol (e.g., 60:40 v/v) with additives like 0.2% formic acid and 0.25% ammonium formate can be used to improve peak shape and retention.[7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[7]

  • Detection: UV detection at a wavelength of 275 nm is commonly used for pyridine-containing compounds.[7]

  • Sample Preparation: Samples should be dissolved in the mobile phase.

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification Start Start Materials: 1-(6-chloropyrid-3-yl)ethanone Sodium Methoxide Methanol Reaction Microwave Reaction (160 °C, 4 hours) Start->Reaction Mix Evaporation Evaporation to Dryness Reaction->Evaporation Crude Product Chromatography Silica Gel Column Chromatography Evaporation->Chromatography Load Crude Product Elution Gradient Elution: Heptane/Ethyl Acetate Chromatography->Elution Collection Fraction Collection Elution->Collection Concentration Concentration of Fractions Collection->Concentration Final_Product Final Product: This compound Concentration->Final_Product Yields

Caption: Workflow for the synthesis and purification of this compound.

Logical Flow for HPLC Method Development

The following diagram outlines the logical steps for developing an HPLC method for the analysis of substituted pyridines like this compound.

HPLC_Method_Development HPLC Method Development for Substituted Pyridines Define_Objective Define Analytical Objective (e.g., Purity, Quantification) Select_Column Select Column (e.g., Reversed-Phase, Mixed-Mode) Define_Objective->Select_Column Select_Mobile_Phase Select Mobile Phase (Solvents and Additives) Select_Column->Select_Mobile_Phase Optimize_Conditions Optimize Conditions (Gradient, Flow Rate, Temperature) Select_Mobile_Phase->Optimize_Conditions System_Suitability Perform System Suitability Test (Resolution, Tailing Factor) Optimize_Conditions->System_Suitability System_Suitability->Optimize_Conditions If criteria not met Validation Method Validation (Linearity, Accuracy, Precision) System_Suitability->Validation If criteria met

Caption: Logical flow for HPLC method development for substituted pyridines.

Biological Activity

Currently, there is a lack of specific information in the public domain regarding the biological activities, mechanism of action, or involvement in signaling pathways of this compound. While other substituted pyridine derivatives have shown a wide range of pharmacological activities, including anticancer and antimicrobial effects, the biological profile of this particular compound remains to be thoroughly investigated. Further research is required to elucidate its potential therapeutic applications and biological functions.

Conclusion

This compound is a well-characterized, achiral molecule with established synthetic routes. This guide has provided a consolidated overview of its chemical and physical properties based on available experimental and predicted data. While a detailed experimental protocol for its synthesis is available, further studies are needed to determine its complete physicochemical profile, establish validated analytical methods, and, most importantly, to explore its potential biological activities. The workflows provided serve as a practical guide for the synthesis and analytical method development for this and related compounds.

References

An In-depth Technical Guide to the Synthesis of 5-Acetyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-Acetyl-2-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. This document outlines two core methodologies, complete with detailed experimental protocols and quantitative data to facilitate reproducible and efficient synthesis.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two reliable routes:

  • Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5-acetylpyridine: This is a widely employed method that involves the displacement of a chloride ion from the pyridine ring by a methoxide source.

  • Grignard Reaction with a Nicotinamide Derivative: This approach utilizes the addition of a methylmagnesium halide to a suitably activated nicotinamide derivative to form the target ketone.

The selection of a specific pathway may be guided by factors such as the availability of starting materials, desired scale, and equipment accessibility (e.g., microwave reactors).

Pathway 1: Nucleophilic Aromatic Substitution

This pathway commences with the commercially available 2-Chloro-5-acetylpyridine and introduces the methoxy group via a nucleophilic substitution reaction with sodium methoxide.

sn_ar_pathway start 2-Chloro-5-acetylpyridine product This compound start->product Heat or Microwave Irradiation reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) reagent->start

Pathway 1: Nucleophilic Aromatic Substitution.
Experimental Protocols

Two common procedures for this pathway are detailed below, one utilizing conventional heating and the other employing microwave irradiation for accelerated reaction times.

Protocol 1A: Microwave-Assisted Synthesis

  • Materials:

    • 2-Chloro-5-acetylpyridine (1-(6-chloropyridin-3-yl)ethanone)

    • Sodium methoxide (NaOMe)

    • Methanol (MeOH)

    • Ethyl acetate (EtOAc)

    • Heptane

    • Silica gel for column chromatography

  • Procedure:

    • A mixture of 2-Chloro-5-acetylpyridine (500 mg, 2.89 mmol), sodium methoxide (1.17 g, 21.69 mmol), and methanol (15 mL) is placed in a microwave reactor vessel.[1]

    • The reaction mixture is heated in the microwave reactor at 160°C for 4 hours.[1]

    • Upon completion, the reaction medium is evaporated to dryness.[1]

    • The residue is purified by chromatography on silica gel. A gradient elution is performed using heptane and ethyl acetate (e.g., starting with 100% heptane and gradually increasing the proportion of ethyl acetate).[1]

    • The fractions containing the product are combined and concentrated under reduced pressure to yield this compound.

Protocol 1B: Conventional Heating

While microwave irradiation is common, conventional heating in a sealed tube or under reflux can also be employed, typically requiring longer reaction times. The workup procedure remains similar.

Quantitative Data for Pathway 1
ParameterMicrowave-Assisted
Starting Material 2-Chloro-5-acetylpyridine
Reagents Sodium methoxide, Methanol
Temperature 160°C[1]
Reaction Time 4 hours[1]
Yield Not explicitly stated for this specific protocol, but a similar synthesis route yielded 97%[1]
Purity 97% or higher is commercially available[2][3]

Pathway 2: Grignard Reaction

grignard_pathway start N,6-Dimethoxy-N-methylnicotinamide product This compound start->product 0°C, then quench with HCl reagent Methylmagnesium Bromide (MeMgBr) in THF reagent->start

Pathway 2: Grignard Reaction with a Weinreb Amide.
Experimental Protocol

  • Materials:

    • N,6-Dimethoxy-N-methylnicotinamide

    • Methylmagnesium bromide (3M solution in ether)

    • Anhydrous tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Saturated brine solution

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • The amide (e.g., 10.4 g, 53 mmol) is dissolved in anhydrous tetrahydrofuran (100 mL) in a flask equipped with a magnetic stirrer and under an inert atmosphere.

    • The solution is cooled to 0°C in an ice bath.[1][4]

    • Methylmagnesium bromide solution (3M in ether, 26.5 mL) is added slowly and dropwise to the cooled solution, maintaining the temperature at 0°C.[1][4]

    • After the addition is complete, the reaction mixture is stirred at 0°C for an additional hour.[1][4]

    • The reaction is then carefully quenched by the slow, dropwise addition of 1 M hydrochloric acid.

    • The mixture is transferred to a separatory funnel and extracted with ethyl acetate.[1]

    • The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1][4]

    • If necessary, the product can be further purified by column chromatography or recrystallization.

Quantitative Data for Pathway 2
ParameterGrignard Reaction
Starting Material N,6-Dimethoxy-N-methylnicotinamide
Reagents Methylmagnesium bromide, THF
Temperature 0°C[1][4]
Reaction Time ~1-2 hours[1][4]
Yield 97%[1][4]
Purity High purity can be achieved after workup and purification

Summary and Comparison

FeaturePathway 1: Nucleophilic Aromatic SubstitutionPathway 2: Grignard Reaction
Starting Material 2-Chloro-5-acetylpyridineN,6-Dimethoxy-N-methylnicotinamide
Key Reagent Sodium methoxideMethylmagnesium bromide
Advantages Simple, often high-yielding, starting material is common.High-yielding, avoids handling of chlorinated pyridines.
Disadvantages May require high temperatures or microwave irradiation.Requires anhydrous conditions and handling of organometallic reagents.

Conclusion

Both the nucleophilic aromatic substitution of 2-Chloro-5-acetylpyridine and the Grignard reaction with N,6-Dimethoxy-N-methylnicotinamide represent robust and high-yielding methods for the synthesis of this compound. The choice of method will likely depend on the availability of starting materials, reaction scale, and the specific capabilities of the laboratory. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision for the efficient production of this valuable chemical intermediate.

References

An In-depth Technical Guide to 5-Acetyl-2-methoxypyridine: Synthesis, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-2-methoxypyridine, a substituted pyridine derivative, serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant biological activities. While its direct therapeutic applications are not extensively documented, its role as a precursor in the development of novel pharmaceutical agents is of considerable interest. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and the known biological relevance of this compound and its derivatives, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The electronic properties and structural features of the pyridine ring make it a versatile pharmacophore. This compound (also known as 1-(6-methoxypyridin-3-yl)ethanone) is a disubstituted pyridine that has garnered attention as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. This guide will delve into the known scientific knowledge surrounding this compound.

Discovery and History

The precise first synthesis and discovery of this compound are not well-documented in readily available historical scientific literature. The study of pyridine and its functionalization dates back to its isolation from coal tar in the 19th century.[1] The development of specific substituted pyridines, such as this compound, is a result of the evolution of synthetic organic chemistry methodologies throughout the 20th century. While a definitive timeline of its initial discovery is not apparent, its appearance in chemical supplier catalogs and its citation in patents and synthetic literature from the late 20th century onwards indicate its established role as a readily accessible chemical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 213193-32-9[2]
Molecular Formula C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol [2]
Appearance White to yellow powder or crystalline powder[3]
Melting Point 53-57 °C[4]
Boiling Point 269.5°C at 760 mmHg[3]
Solubility Information not readily available
LogP 0.8[2]

Synthesis of this compound

Several synthetic routes to this compound have been reported. These methods often involve the modification of a pre-existing pyridine ring.

Synthesis from 2-Chloro-5-acetylpyridine

A common and efficient method involves the nucleophilic substitution of a chlorine atom on the pyridine ring with a methoxy group.

Experimental Protocol:

  • Reaction: A mixture of 2-Chloro-5-acetylpyridine, sodium methoxide, and methanol is heated.[5]

  • Work-up: The reaction mixture is typically subjected to an aqueous work-up, followed by extraction with an organic solvent (e.g., ethyl acetate).[5]

  • Purification: The crude product is then purified by techniques such as column chromatography to yield pure this compound.[5]

A generalized workflow for this synthesis is depicted below.

G start Start: 2-Chloro-5-acetylpyridine reaction Reaction: Nucleophilic Aromatic Substitution (Heating) start->reaction reagents Reagents: Sodium Methoxide (NaOMe) Methanol (MeOH) reagents->reaction workup Work-up: Aqueous Quench Extraction (e.g., Ethyl Acetate) reaction->workup purification Purification: Column Chromatography workup->purification product Product: this compound purification->product

Caption: General workflow for the synthesis of this compound.
Other Synthetic Approaches

Alternative synthetic strategies for preparing substituted pyridines, which could be adapted for this compound, include multi-component reactions like the Hantzsch pyridine synthesis.[6] This method involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source.[6]

Biological Activities and Therapeutic Potential

While there is a significant lack of publicly available data on the specific biological activities of this compound itself, the broader class of pyridine and methoxypyridine derivatives has been extensively studied and shown to possess a wide range of pharmacological properties. This compound serves as a valuable scaffold for the synthesis of compounds with potential therapeutic applications.

Anticancer Activity of Derivatives

Numerous studies have reported the synthesis and evaluation of pyridine derivatives with anticancer properties. For instance, a series of novel 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs have demonstrated significant cytotoxic activity against various human cancer cell lines, including colorectal carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A-549).[7] The general approach for evaluating in vitro cytotoxicity is outlined below.

G start Start: Cancer Cell Lines treatment Treatment: This compound Derivative (Varying Concentrations) start->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT, XTT) incubation->assay data Data Analysis: Determine IC50 values assay->data end Result: Cytotoxic Profile data->end G start Starting Material: This compound synthesis Chemical Synthesis: Modification of acetyl and/or pyridine core start->synthesis library Library of Derivatives synthesis->library screening Biological Screening: (e.g., cytotoxicity, enzyme inhibition) library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

References

The Strategic Role of 1-(6-Methoxypyridin-3-yl)ethanone in Modern Drug Discovery: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Methoxypyridin-3-yl)ethanone is a heterocyclic ketone that has emerged as a valuable building block in the synthesis of complex biologically active molecules. Its unique electronic and structural features make it a versatile intermediate in medicinal chemistry, particularly in the development of targeted therapies. This technical guide provides a comprehensive review of the synthesis, chemical properties, and, most importantly, the application of 1-(6-methoxypyridin-3-yl)ethanone in the creation of potent and selective kinase inhibitors. The focus of this review is to furnish researchers and drug development professionals with a detailed understanding of this compound's potential in advancing novel therapeutic agents.

Chemical Properties and Characterization

1-(6-Methoxypyridin-3-yl)ethanone is a stable, solid organic compound. Its chemical structure, featuring a pyridine ring substituted with a methoxy and an acetyl group, provides multiple sites for chemical modification, making it an ideal scaffold for combinatorial chemistry and lead optimization.

Table 1: Physicochemical Properties of 1-(6-Methoxypyridin-3-yl)ethanone and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberReference
1-(6-Methoxypyridin-3-yl)ethanoneC₈H₉NO₂151.1666487-39-0[1]
1-(2-Acetyl-6-methoxypyridin-4-yl)ethanoneC₁₀H₁₁NO₃193.201393570-04-1[2]
1-(2,6-Dimethoxypyridin-3-yl)ethanoneC₉H₁₁NO₃181.19870703-62-1[3]
1-(6-Bromo-3-methoxypyridin-2-yl)ethanoneC₈H₈BrNO₂230.061445783-73-2[4]
2-Bromo-1-(5-methoxypyridin-3-yl)ethanoneC₈H₈BrNO₂230.061196145-15-9[5]
1-(5-Bromo-3-fluoropyridin-2-yl)ethanoneC₇H₅BrFNO218.021160936-52-6

Spectroscopic Characterization (Representative Data)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons (around 3.9-4.1 ppm), and a singlet for the acetyl methyl protons (around 2.5-2.7 ppm). The chemical shifts and coupling constants of the aromatic protons would be characteristic of a 2,5-disubstituted pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (typically in the range of 195-205 ppm), the carbons of the pyridine ring (with the carbon bearing the methoxy group shifted downfield), the methoxy carbon (around 55-60 ppm), and the acetyl methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the pyridine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1670-1690 cm⁻¹. Other significant absorptions would include C-O stretching for the methoxy group and C=N and C=C stretching vibrations from the pyridine ring.

Synthesis of 1-(6-Methoxypyridin-3-yl)ethanone: Experimental Protocol

A specific, detailed experimental protocol for the synthesis of 1-(6-methoxypyridin-3-yl)ethanone is not explicitly detailed in the reviewed literature. However, based on established organometallic cross-coupling reactions for the synthesis of acetylpyridines, a representative protocol can be proposed. The following method is adapted from procedures for similar compounds and represents a viable synthetic route.[9][10][11][12]

Reaction Scheme: A plausible synthesis involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, between an organometallic derivative of 2-methoxypyridine and an acetyl-donating reagent. For instance, the coupling of 5-bromo-2-methoxypyridine with an organotin or organoboron reagent bearing an acetyl group.

Representative Experimental Protocol (Adapted from related syntheses):

Materials:

  • 5-Bromo-2-methoxypyridine

  • Tributyl(1-ethoxyvinyl)tin

  • Bis(triphenylphosphine)palladium(II) dichloride

  • 1,4-Dioxane (anhydrous)

  • 2N Hydrochloric acid

  • Acetone

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of 5-bromo-2-methoxypyridine (1.0 eq) in anhydrous 1,4-dioxane under an argon atmosphere is added tributyl(1-ethoxyvinyl)tin (1.2 eq).

  • Bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) is then added, and the reaction mixture is heated to 100 °C for 18 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature, and 2N hydrochloric acid is added. The mixture is stirred at room temperature for 30 minutes to hydrolyze the vinyl ether intermediate.

  • The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-(6-methoxypyridin-3-yl)ethanone.

Diagram of Synthetic Workflow:

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_hydrolysis Hydrolysis 5-Bromo-2-methoxypyridine 5-Bromo-2-methoxypyridine Stille Coupling Stille Coupling (100 °C, 18 h) 5-Bromo-2-methoxypyridine->Stille Coupling Tributyl(1-ethoxyvinyl)tin Tributyl(1-ethoxyvinyl)tin Tributyl(1-ethoxyvinyl)tin->Stille Coupling Pd(PPh3)2Cl2 Pd(PPh3)2Cl2 Pd(PPh3)2Cl2->Stille Coupling 1,4-Dioxane 1,4-Dioxane 1,4-Dioxane->Stille Coupling 2N HCl 2N HCl Hydrolysis Step Hydrolysis 2N HCl->Hydrolysis Step Acetone Acetone Acetone->Hydrolysis Step Stille Coupling->Hydrolysis Step Intermediate Workup & Purification Workup & Purification Hydrolysis Step->Workup & Purification Final Product 1-(6-Methoxypyridin-3-yl)ethanone Workup & Purification->Final Product

Synthetic Workflow for 1-(6-methoxypyridin-3-yl)ethanone.

Biological Activity and Applications in Drug Discovery

While there is no significant evidence of direct biological activity of 1-(6-methoxypyridin-3-yl)ethanone itself, its paramount importance lies in its role as a key intermediate for the synthesis of highly potent and selective drug candidates. The "6-methoxypyridin-3-yl" moiety has been identified as a critical pharmacophore in a new class of RIO Kinase 2 (RIOK2) inhibitors.

RIOK2: A Novel Target in Oncology

RIOK2 is an atypical serine/threonine kinase that plays a crucial role in ribosomal biogenesis, cell cycle regulation, and cellular proliferation.[13] Elevated expression of RIOK2 has been implicated in several human cancers, including glioblastoma, non-small cell lung cancer, and acute myeloid leukemia, making it an attractive target for cancer therapy. Inhibition of RIOK2 disrupts ribosome maturation and cell cycle progression, leading to apoptosis in cancer cells.[13]

The Role of the 6-Methoxypyridin-3-yl Moiety in RIOK2 Inhibition

The development of potent and selective RIOK2 inhibitors has been a significant challenge. Recent studies have led to the discovery of compounds where the 6-methoxypyridin-3-yl group, derived from 1-(6-methoxypyridin-3-yl)ethanone, is a key structural feature. This moiety is crucial for achieving high binding affinity and selectivity for RIOK2.

Table 2: Biological Activity of a Lead RIOK2 Inhibitor Incorporating the 6-Methoxypyridin-3-yl Moiety

Compound NameTargetBinding Affinity (Kd, nM)Cellular Activity (IC₅₀)Reference
CQ211RIOK26.1Potent antiproliferative activity against multiple cancer cell lines.

The crystal structure of RIOK2 in complex with an inhibitor reveals that the inhibitor binds to the ATP-binding site. The specific interactions of the inhibitor with the hinge region and other key residues are responsible for its high affinity and selectivity.[9] The methoxypyridine moiety plays a critical role in optimizing these interactions.

RIOK2 Signaling Pathway

RIOK2 is a downstream effector in several key oncogenic signaling pathways, including the Ras/MAPK and PI3K/Akt/mTOR pathways. These pathways are frequently dysregulated in cancer and drive cell growth, proliferation, and survival. RIOK2's role in ribosome biogenesis is stimulated by these pathways, linking growth signals directly to the cell's protein synthesis machinery.

Diagram of the RIOK2 Signaling Pathway:

G cluster_upstream Upstream Signaling cluster_pathways Oncogenic Pathways cluster_downstream Cellular Processes Growth Factors Growth Factors Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) Growth Factors->Receptor Tyrosine Kinases (RTKs) Ras/MAPK Pathway Ras/MAPK Pathway Receptor Tyrosine Kinases (RTKs)->Ras/MAPK Pathway PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Receptor Tyrosine Kinases (RTKs)->PI3K/Akt/mTOR Pathway RIOK2 RIOK2 Ras/MAPK Pathway->RIOK2 Activates PI3K/Akt/mTOR Pathway->RIOK2 Activates Ribosome Biogenesis Ribosome Biogenesis Protein Synthesis Protein Synthesis Ribosome Biogenesis->Protein Synthesis Cell Cycle Progression Cell Cycle Progression Cell Proliferation & Survival Cell Proliferation & Survival Cell Cycle Progression->Cell Proliferation & Survival Protein Synthesis->Cell Proliferation & Survival RIOK2->Ribosome Biogenesis RIOK2->Cell Cycle Progression RIOK2_Inhibitor RIOK2 Inhibitor (derived from 1-(6-methoxypyridin-3-yl)ethanone) RIOK2_Inhibitor->RIOK2 Inhibits

Role of RIOK2 in Oncogenic Signaling and its Inhibition.

Conclusion

1-(6-Methoxypyridin-3-yl)ethanone is a strategically important synthetic intermediate in modern drug discovery. While it does not exhibit significant intrinsic biological activity, its utility as a scaffold for the development of potent and selective kinase inhibitors, particularly for the novel cancer target RIOK2, is well-documented. The "6-methoxypyridin-3-yl" moiety is a key pharmacophore that enables high-affinity binding to the target enzyme. This technical review has provided a comprehensive overview of the synthesis, properties, and critical applications of this compound, highlighting its potential to contribute to the development of next-generation targeted cancer therapies. For researchers and scientists in the field, 1-(6-methoxypyridin-3-yl)ethanone represents a valuable tool in the quest for more effective and selective medicines.

References

An In-depth Technical Guide to the Safe Handling, and Storage of 5-Acetyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for 5-Acetyl-2-methoxypyridine (CAS No. 213193-32-9). The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a solid, appearing as a white to yellow powder or crystalline powder.[1] A summary of its key chemical and physical properties is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₉NO₂[1][2][3][4][5]
Molecular Weight 151.16 g/mol [2][4][5]
Appearance White to yellow powder or crystalline powder[1]
Melting Point 53-57 °C[1][4]
Boiling Point 269.5 °C at 760 mmHg[1]
Flash Point 116.8 ± 21.8 °C[1]
Density 1.1 ± 0.1 g/cm³[1]
CAS Number 213193-32-9[1][2][3][4][5]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] The primary hazards are skin irritation, serious eye irritation, and respiratory irritation.[1][2][6]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Warning[1][4]

Hazard Pictogram:

alt text

Toxicological Information

A comprehensive toxicological profile for this compound is not currently available. The toxicological properties of this material have not been thoroughly investigated.[6] Therefore, it should be handled with the caution appropriate for a compound with known irritant properties.

Safe Handling Protocols

Due to its irritant nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area.[1] A laboratory fume hood is recommended, especially when handling larger quantities or when there is a potential for dust generation.

  • Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against dust particles and splashes.[4]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber).

    • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: For operations where dust may be generated and engineering controls are not sufficient, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[4]

General Hygiene Practices
  • Avoid breathing dust.[1]

  • Do not get in eyes, on skin, or on clothing.

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing and wash it before reuse.[1]

Experimental Workflow for Safe Handling:

SafeHandlingWorkflow start Start: Prepare for Handling assess Assess Hazards (Review SDS) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe setup Set Up Work Area (Fume Hood, Spill Kit) ppe->setup weigh Weigh/Transfer Compound setup->weigh cleanup Clean Work Area weigh->cleanup decontaminate Decontaminate & Remove PPE cleanup->decontaminate wash Wash Hands Thoroughly decontaminate->wash end End: Handling Complete wash->end

Caption: Workflow for the safe handling of this compound.

Storage and Disposal

Proper storage and disposal are crucial to maintain the integrity of the compound and ensure safety.

Storage
  • Store in a tightly closed container.[1]

  • Keep in a dry, cool, and well-ventilated place.[1][6]

  • This compound is a combustible solid, so it should be stored away from heat, sparks, and open flames.[4]

  • Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contaminated packaging should be treated as the chemical itself.

Emergency Procedures

In the event of an emergency, follow these procedures.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.[6]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as specified in Section 4.2. Avoid dust formation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up:

    • Ventilate the area of the spill.

    • Carefully sweep up the solid material, avoiding the creation of dust.

    • Place the spilled material into a suitable, labeled container for disposal.

    • Clean the spill area with soap and water.

Logical Relationship of Hazards and Protective Measures:

HazardControl compound This compound hazard_skin H315: Skin Irritation compound->hazard_skin hazard_eye H319: Serious Eye Irritation compound->hazard_eye hazard_resp H335: Respiratory Irritation compound->hazard_resp control_ppe_skin PPE: Gloves, Lab Coat hazard_skin->control_ppe_skin control_ppe_eye PPE: Safety Goggles hazard_eye->control_ppe_eye control_eng Engineering Controls (Fume Hood) hazard_resp->control_eng control_ppe_resp PPE: Respirator (if needed) hazard_resp->control_ppe_resp

Caption: Relationship between hazards and control measures.

Emergency Spill Response Workflow:

SpillResponse spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size & Risk evacuate->assess major_spill Major Spill? assess->major_spill ppe Don Appropriate PPE contain Contain Spill (Prevent Spread) ppe->contain cleanup Clean Up Spill (Sweep solid, avoid dust) contain->cleanup dispose Dispose of Waste Properly cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate report Report Incident decontaminate->report major_spill->ppe No call_ehs Call Emergency Services / EHS major_spill->call_ehs Yes

References

Methodological & Application

The Versatile Role of 5-Acetyl-2-methoxypyridine in Organic Synthesis: A Hub for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 5-Acetyl-2-methoxypyridine, a readily available pyridine derivative, is emerging as a valuable and versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for the pharmaceutical industry. Its strategic placement of functional groups—a reactive acetyl moiety and a methoxy-substituted pyridine ring—offers a multitude of synthetic handles for elaboration into diverse and potent bioactive molecules. This application note provides a detailed overview of its use, including key experimental protocols and data, for researchers, scientists, and professionals in drug development.

Core Applications in Heterocyclic Synthesis

This compound serves as a key intermediate in the synthesis of a variety of heterocyclic systems. The acetyl group is a versatile functional group that can undergo a range of transformations, including condensation reactions to form chalcones and enamines, while the pyridine ring can be functionalized through various coupling reactions.

One of the most significant applications of this compound is as a precursor in the synthesis of potent kinase inhibitors. Notably, it is a key fragment in the synthesis of GSK2126458, a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), which are crucial targets in cancer therapy.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a halogenated precursor.

Protocol 1: Synthesis from 1-(6-chloropyridin-3-yl)ethanone

A mixture of 1-(6-chloropyridin-3-yl)ethanone and sodium methoxide in methanol is heated, typically under microwave irradiation, to facilitate the substitution of the chloro group with a methoxy group.

Reactant/ReagentMolar Equiv.Amount
1-(6-chloropyridin-3-yl)ethanone1.0500 mg (2.89 mmol)
Sodium methoxide7.51.17 g (21.69 mmol)
Methanol-15 mL

Reaction Conditions:

  • Temperature: 160 °C

  • Time: 4 hours

  • Apparatus: Microwave reactor

Work-up and Purification: The reaction mixture is evaporated to dryness. The residue is then subjected to an aqueous work-up and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the product.

Yield: 97% (colorless solid)[1]

Application in the Synthesis of Bioactive Molecules

The acetyl group of this compound is a prime site for further molecular elaboration. Two key transformations, the Claisen-Schmidt condensation and enamine formation, open avenues to a wide array of complex structures.

1. Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound. This compound can react with various aromatic aldehydes in the presence of a base to form chalcones, which are precursors to flavonoids and other biologically active compounds.

General Protocol 2: Claisen-Schmidt Condensation

To a solution of this compound and an aromatic aldehyde in a suitable solvent like ethanol, an aqueous solution of a base (e.g., NaOH or KOH) is added. The reaction is typically stirred at room temperature.

A generalized workflow for this reaction is depicted below.

Claisen_Schmidt_Condensation start Start reactants This compound + Aromatic Aldehyde start->reactants solvent Dissolve in Ethanol reactants->solvent base Add aq. NaOH or KOH solvent->base reaction Stir at Room Temperature base->reaction workup Aqueous Work-up & Extraction reaction->workup product Chalcone Product workup->product

Caption: General workflow for Claisen-Schmidt condensation.

2. Enamine Synthesis with DMF-DMA

Reaction of this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) affords an enamine, a versatile intermediate for the synthesis of various heterocyclic compounds, including pyrimidines and pyridines.

Protocol 3: Synthesis of (E)-3-(dimethylamino)-1-(6-methoxypyridin-3-yl)prop-2-en-1-one

This compound is heated with DMF-DMA, often without a solvent, to yield the corresponding enaminone.

Reactant/ReagentMolar Equiv.
This compound1.0
DMF-DMA1.1-1.5

Reaction Conditions:

  • Temperature: Reflux

  • Time: Varies depending on substrate

Work-up and Purification: The excess DMF-DMA and methanol byproduct are removed under reduced pressure. The resulting crude product can often be used in the next step without further purification or can be purified by crystallization or chromatography.

The logical relationship of this reaction is illustrated below.

Enamine_Synthesis ketone This compound (Ketone) reaction Reaction (Heat) ketone->reaction dmf_dma DMF-DMA dmf_dma->reaction enamine (E)-3-(dimethylamino)-1- (6-methoxypyridin-3-yl)prop-2-en-1-one (Enaminone) reaction->enamine byproducts Methanol + Dimethylamine reaction->byproducts

Caption: Enamine formation from this compound.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in the construction of complex pharmaceutical agents, exemplified by its role as a precursor to kinase inhibitors, underscores its importance. The straightforward protocols for its synthesis and functionalization provide a robust platform for the development of novel chemical entities. Researchers and drug development professionals can leverage the reactivity of this compound to access a wide range of heterocyclic structures with significant therapeutic potential.

References

5-Acetyl-2-methoxypyridine: A Versatile Building Block for Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Acetyl-2-methoxypyridine is a key heterocyclic building block increasingly utilized in the synthesis of complex pharmaceutical agents. Its unique structural features, including a reactive acetyl group and a methoxy-substituted pyridine ring, make it an attractive starting material for the development of novel therapeutics targeting a range of diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of gamma-secretase modulators (GSMs), a promising class of drugs for the treatment of Alzheimer's disease.

Application in the Synthesis of Gamma-Secretase Modulators (GSMs) for Alzheimer's Disease

The methoxypyridine motif is a crucial component in a novel class of gamma-secretase modulators (GSMs) designed to combat Alzheimer's disease.[1] These compounds allosterically modulate the activity of γ-secretase, an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP).[2][3] This modulation shifts the production of amyloid-beta (Aβ) peptides from the highly fibrillogenic and neurotoxic Aβ42 isoform to shorter, less harmful variants like Aβ37 and Aβ38.[3][4] Unlike γ-secretase inhibitors, GSMs do not block the overall activity of the enzyme, thus avoiding mechanism-based toxicities associated with the inhibition of other critical substrates like Notch.[5]

Signaling Pathway of Gamma-Secretase in Alzheimer's Disease

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is a central event in the pathogenesis of Alzheimer's disease.[2] Gamma-secretase is a key enzyme in this pathway. The diagram below illustrates the processing of APP and the role of γ-secretase.

gamma_secretase_pathway cluster_membrane Cell Membrane cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) beta_secretase β-Secretase (BACE1) APP->beta_secretase cleavage alpha_secretase α-Secretase APP->alpha_secretase cleavage gamma_secretase γ-Secretase Complex Abeta42 Aβ42 (neurotoxic) gamma_secretase->Abeta42 p3 p3 peptide gamma_secretase->p3 Abeta_short Shorter Aβ peptides (Aβ37, Aβ38) gamma_secretase->Abeta_short C99 C99 fragment beta_secretase->C99 C83 C83 fragment alpha_secretase->C83 C99->gamma_secretase cleavage Plaques Amyloid Plaques Abeta42->Plaques aggregation C83->gamma_secretase cleavage GSM Gamma-Secretase Modulator (GSM) GSM->gamma_secretase modulates

Figure 1: Amyloid Precursor Protein processing pathways.

Experimental Protocols

General Synthetic Workflow

The synthesis of advanced GSMs often involves a multi-step process where the pyridine core is coupled with other heterocyclic systems. The acetyl group of this compound can serve as a handle for elaboration into various functionalities required for potent biological activity.

synthetic_workflow A This compound B Functionalization of Acetyl Group A->B e.g., Halogenation, Condensation C Coupling with Heterocyclic Partner B->C e.g., Suzuki, Buchwald-Hartwig or Condensation Reactions D Final GSM Candidate C->D Purification

Figure 2: General synthetic workflow for GSMs.
Protocol 1: Synthesis of a Brominated Intermediate from this compound

This protocol describes the bromination of the acetyl group, creating a reactive intermediate for further coupling reactions.

Materials:

  • This compound

  • Bromine (Br₂)

  • 33% HBr in acetic acid

  • Ethyl acetate (EtOAc)

  • Chloroform (CHCl₃)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in a mixture of ethyl acetate and chloroform.

  • Add 33% HBr in acetic acid to the solution.

  • Slowly add a solution of bromine in chloroform to the reaction mixture at room temperature.

  • Stir the reaction for 0.5-5 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 2-bromo-1-(6-methoxypyridin-3-yl)ethan-1-one intermediate.

Protocol 2: Hantzsch Thiazole Synthesis with the Brominated Intermediate

This protocol outlines the condensation of the brominated intermediate with a thiourea derivative to form a key aminothiazole core present in many GSMs.

Materials:

  • 2-Bromo-1-(6-methoxypyridin-3-yl)ethan-1-one (from Protocol 1)

  • A suitable thiourea derivative (e.g., a common coupling partner in GSM synthesis)

  • Ethanol (EtOH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the brominated intermediate and the thiourea derivative in ethanol.

  • Add DIPEA to the mixture.

  • Heat the reaction mixture at 55 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired aminothiazole-containing GSM scaffold.

Quantitative Data

The following tables summarize the in vitro and in vivo data for a representative methoxypyridine-derived GSM, referred to as Compound 64 in a key study.[6][7]

Table 1: In Vitro Activity of a Representative Methoxypyridine-Derived GSM [7]

CompoundAβ42 IC₅₀ (nM)Aβ40 IC₅₀ (nM)Aβ38 Fold Increase (at 1 µM)Total Aβ Change
Compound 64 502002.5No significant change

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties of a Representative Methoxypyridine-Derived GSM in a Transgenic Mouse Model of Alzheimer's Disease [6][8]

ParameterValue
Dose 50 mg/kg (oral)
Brain/Plasma Ratio >1
Plasma Aβ42 Reduction Significant
Brain Aβ42 Reduction Significant

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized by qualified personnel in a laboratory setting. All chemical manipulations should be performed with appropriate safety precautions. The quantitative data presented is from a specific study and may not be representative of all compounds synthesized using this compound.

References

Application Notes: The Versatile Role of 5-Acetyl-2-methoxypyridine in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

These application notes detail the utility of 5-Acetyl-2-methoxypyridine as a key starting material in the synthesis of a novel, hypothetical fungicide, designated "GeminiFung." The protocols provided are based on established chemical transformations and are intended to serve as a guide for the development of new agrochemical candidates.

Introduction

This compound is a functionalized pyridine derivative that holds potential as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive acetyl group and a methoxy-activated pyridine ring, makes it an attractive precursor for the construction of various heterocyclic scaffolds relevant to the agrochemical industry. This document outlines a hypothetical, yet plausible, synthetic route to a novel fungicide, "GeminiFung," starting from this compound. The synthesis involves a sequence of well-established organic reactions, including a Claisen-Schmidt condensation, cyclization to form a pyrimidine ring, and subsequent functionalization.

Hypothetical Agrochemical Target: GeminiFung

GeminiFung is a conceptual fungicide designed to incorporate a substituted pyrimidine ring, a common toxophore in various commercial fungicides. The synthetic strategy leverages the reactivity of this compound to construct the core of the molecule.

Overall Synthetic Pathway

The proposed synthesis of GeminiFung from this compound is a multi-step process. The logical workflow for this synthesis is outlined below.

A This compound B Step 1: Claisen-Schmidt Condensation A->B 4-chlorobenzaldehyde, NaOH C Chalcone Intermediate B->C D Step 2: Cyclization with Guanidine C->D Guanidine HCl, NaOEt E Aminopyrimidine Intermediate D->E F Step 3: N-Arylation E->F 1-fluoro-4-nitrobenzene, K2CO3 G GeminiFung (Final Product) F->G

Caption: Synthetic workflow for the hypothetical fungicide, GeminiFung.

Experimental Protocols

Step 1: Synthesis of (E)-1-(6-methoxypyridin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one (Chalcone Intermediate)

This protocol describes the base-catalyzed condensation of this compound with 4-chlorobenzaldehyde to form a chalcone intermediate.

Methodology:

  • To a solution of this compound (1.0 eq) in ethanol, add 4-chlorobenzaldehyde (1.05 eq).

  • Slowly add an aqueous solution of sodium hydroxide (2.5 eq) to the mixture while stirring at room temperature.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the chalcone intermediate.

ParameterValue
Reactants
This compound1.0 eq
4-chlorobenzaldehyde1.05 eq
Sodium Hydroxide2.5 eq
Solvent Ethanol/Water
Reaction Time 4-6 hours
Temperature Room Temperature
Hypothetical Yield 85-95%
Step 2: Synthesis of 4-(4-chlorophenyl)-6-(6-methoxypyridin-3-yl)pyrimidin-2-amine (Aminopyrimidine Intermediate)

This protocol details the cyclization of the chalcone intermediate with guanidine to form the aminopyrimidine core.

Methodology:

  • Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to absolute ethanol under an inert atmosphere.

  • To this solution, add guanidine hydrochloride (1.5 eq) and stir for 30 minutes.

  • Add the chalcone intermediate (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure aminopyrimidine intermediate.

ParameterValue
Reactants
Chalcone Intermediate1.0 eq
Guanidine Hydrochloride1.5 eq
Sodium Ethoxide2.0 eq
Solvent Ethanol
Reaction Time 8-10 hours
Temperature Reflux
Hypothetical Yield 70-80%
Step 3: Synthesis of N-(4-(4-chlorophenyl)-6-(6-methoxypyridin-3-yl)pyrimidin-2-yl)-4-nitroaniline (GeminiFung)

This final step involves the N-arylation of the aminopyrimidine intermediate to yield the target compound, GeminiFung.

Methodology:

  • In a round-bottom flask, combine the aminopyrimidine intermediate (1.0 eq), 1-fluoro-4-nitrobenzene (1.2 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration and wash thoroughly with water.

  • Purify the crude product by column chromatography on silica gel to afford the final product, GeminiFung.

ParameterValue
Reactants
Aminopyrimidine Intermediate1.0 eq
1-fluoro-4-nitrobenzene1.2 eq
Potassium Carbonate2.0 eq
Solvent DMF
Reaction Time 12-16 hours
Temperature 120 °C
Hypothetical Yield 60-70%

Data Summary

The following table summarizes the hypothetical quantitative data for the synthesis of GeminiFung.

StepIntermediate/ProductStarting MaterialMolar Ratio (Starting Material:Reagent)SolventReaction Time (h)Temperature (°C)Hypothetical Yield (%)
1Chalcone IntermediateThis compound1:1.05 (aldehyde)Ethanol/Water4-62590
2Aminopyrimidine IntermediateChalcone Intermediate1:1.5 (guanidine)Ethanol8-1078 (reflux)75
3GeminiFungAminopyrimidine Intermediate1:1.2 (aryl halide)DMF12-1612065

Logical Relationship Diagram

cluster_start Starting Material cluster_reaction1 Step 1 cluster_intermediate1 Intermediate 1 cluster_reaction2 Step 2 cluster_intermediate2 Intermediate 2 cluster_reaction3 Step 3 cluster_product Final Product A This compound B Claisen-Schmidt Condensation A->B C Chalcone B->C D Cyclization C->D E Aminopyrimidine D->E F N-Arylation E->F G GeminiFung F->G

Caption: Logical flow of the synthetic sequence to GeminiFung.

Disclaimer

The application note presented above describes a hypothetical synthetic route for a conceptual agrochemical, "GeminiFung," using this compound as a starting material. This synthesis is based on established principles of organic chemistry and is provided for illustrative purposes to showcase the potential utility of this compound. This protocol does not represent a documented industrial process for any commercial agrochemical. Researchers should exercise standard laboratory safety precautions and conduct their own optimization studies.

Application Notes and Protocols for the Derivatization of 5-Acetyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-methoxypyridine is a versatile heterocyclic ketone that serves as a valuable starting material in medicinal chemistry and drug discovery. Its structure incorporates a pyridine ring, a common scaffold in pharmacologically active compounds, along with a methoxy group and a reactive acetyl moiety. The derivatization of the acetyl group's ketone and α-carbon positions allows for the systematic exploration of structure-activity relationships (SAR), enabling the optimization of lead compounds for enhanced potency, selectivity, and pharmacokinetic properties.

This document provides detailed protocols for several common and effective derivatization strategies for this compound, including oxime formation, hydrazone synthesis, reductive amination, and α-halogenation.

General Experimental Workflow

The derivatization of this compound typically follows a standardized workflow, from reaction setup to the purification and characterization of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Material: This compound setup Reaction Setup (Solvent, Inert Atm.) start->setup reagents Select Reagents (e.g., NH2OH·HCl, Hydrazine, Amine) reagents->setup execute Execute Reaction (Heating/Stirring) setup->execute monitor Monitor Progress (TLC, LC-MS) execute->monitor monitor->execute Not Complete quench Quench Reaction monitor->quench Complete extract Extraction quench->extract purify Purification (Chromatography/ Recrystallization) extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize finish Final Derivative characterize->finish

Caption: General workflow for derivatization of this compound.

Protocol 1: Oxime Formation

The reaction of the acetyl group with hydroxylamine hydrochloride produces the corresponding oxime. Oximation is a reliable method for modifying carbonyls, often resulting in crystalline products that are useful for purification and characterization.[1] These derivatives can also exhibit unique biological activities.

Caption: Reaction scheme for the formation of an oxime derivative.

Data Presentation: Oxime Formation

ParameterConditionExpected OutcomeReference
Reagents Hydroxylamine HCl, Sodium Acetate---[2]
Solvent Ethanol/Water---[2]
Temperature Reflux---[2]
Time 1-4 hours---[2]
Yield >85%High yields are typical for oximation.[1]
Experimental Protocol: Synthesis of 5-(1-(hydroxyimino)ethyl)-2-methoxypyridine

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 equiv.)

  • Sodium acetate (NaOAc) or Pyridine (2.0 equiv.)[2]

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.), hydroxylamine hydrochloride (1.5 equiv.), and sodium acetate (2.0 equiv.).

  • Add ethanol and a minimal amount of water to dissolve the solids.

  • Equip the flask with a condenser and heat the mixture to reflux (approx. 80-90°C) with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography on silica gel to obtain the desired oxime.

Protocol 2: Hydrazone Formation

Reacting the ketone with hydrazine or a substituted hydrazine (e.g., phenylhydrazine) yields a hydrazone derivative. Hydrazones are important intermediates in organic synthesis, notably in the Wolff-Kishner reduction, and are scaffolds in many biologically active molecules.[3]

Caption: Reaction scheme for the formation of a hydrazone derivative.

Data Presentation: Hydrazone Formation

ParameterConditionExpected OutcomeReference
Reagents Hydrazine hydrate or substituted hydrazine---[4][5]
Solvent Ethanol---[5]
Temperature Reflux---[5]
Time 2-6 hours---[5]
Yield >80%Generally high-yielding.[6]
Experimental Protocol: Synthesis of a Hydrazone Derivative

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Hydrazine hydrate (H₂NNH₂·H₂O) or a substituted hydrazine (1.1 equiv.)

  • Ethanol (EtOH)

  • Acetic acid (catalytic amount)

  • Ice-cold water

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 equiv.) in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Add the hydrazine derivative (1.1 equiv.) dropwise to the stirred solution.

  • Attach a condenser and heat the mixture to reflux for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • If a solid precipitates, collect the product by vacuum filtration, wash with a small amount of cold ethanol, and dry.

  • If no solid forms, pour the reaction mixture into ice-cold water and collect the resulting precipitate by filtration.

  • The crude hydrazone can be further purified by recrystallization.

Protocol 3: Reductive Amination

Reductive amination is a powerful method to form C-N bonds by converting the ketone into an imine intermediate, which is then reduced in situ to the corresponding amine.[7] This reaction is widely used in medicinal chemistry to introduce diverse amine functionalities.[8]

Caption: Reaction scheme for reductive amination.

Data Presentation: Reductive Amination

ParameterConditionExpected OutcomeReference
Reagents Primary/Secondary Amine, Sodium triacetoxyborohydride---[9]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)---[9]
Temperature Room Temperature---[9]
Time 12-24 hours---[9]
Yield 60-90%Yields are generally good but substrate-dependent.[10]
Experimental Protocol: Synthesis of an Amine Derivative

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Desired primary or secondary amine (1.2 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (AcOH) (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

  • Syringes

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the solvent (DCE or DCM).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine/iminium ion formation. A small amount of acetic acid can be added to catalyze this step.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 10-15 minutes. Note: The reaction can be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amine.

Protocol 4: α-Halogenation

Introducing a halogen (e.g., bromine) at the α-position of the acetyl group creates a reactive electrophilic site.[11] This α-halo ketone is a valuable intermediate for subsequent nucleophilic substitution reactions or for creating α,β-unsaturated ketones via elimination.[12]

Caption: Reaction scheme for acid-catalyzed α-bromination.

Data Presentation: α-Halogenation

ParameterConditionExpected OutcomeReference
Reagents Bromine (Br₂), Acetic Acid (AcOH)---[12]
Catalyst HBr (catalytic)---[12]
Temperature Room Temperature---[12]
Time 2-8 hours---[12]
Yield 70-90%Acid-catalyzed halogenation typically gives mono-halogenated products in good yield.[12][13]
Experimental Protocol: Synthesis of 5-(2-Bromoacetyl)-2-methoxypyridine

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Glacial acetic acid (AcOH)

  • Bromine (Br₂) (1.0 equiv.)

  • Hydrobromic acid (HBr) in AcOH (catalytic amount)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Fume hood

Procedure:

  • Caution: Bromine is highly corrosive and toxic. Perform this reaction in a well-ventilated fume hood.

  • Dissolve this compound (1.0 equiv.) in glacial acetic acid in a round-bottom flask. Add a catalytic amount of HBr.

  • In a dropping funnel, prepare a solution of bromine (1.0 equiv.) in acetic acid.

  • Add the bromine solution dropwise to the stirred ketone solution at room temperature.

  • Stir the reaction mixture for 2-8 hours. Monitor the disappearance of the bromine color and the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a large volume of water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, dilute sodium thiosulfate solution (to quench excess bromine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude α-bromo ketone can be purified by column chromatography or used directly in subsequent steps.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Acetyl-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing derivatives of 5-acetyl-2-methoxypyridine as reagents in various palladium-catalyzed cross-coupling reactions. The methodologies detailed herein are pivotal for the synthesis of complex substituted pyridines, which are significant scaffolds in medicinal chemistry and materials science. While this compound itself is not typically a direct substrate for cross-coupling, its halogenated precursors are versatile reagents for forming carbon-carbon and carbon-nitrogen bonds.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for the construction of biaryl, heteroaryl, and vinyl-substituted aromatic compounds, as well as for the introduction of nitrogen-based functional groups. Pyridine derivatives are of particular interest due to their prevalence in pharmaceuticals and agrochemicals. This document focuses on the application of halogenated precursors of this compound, such as 5-bromo-2-methoxypyridine and 5-chloro-2-methoxypyridine, in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The subsequent functionalization of the acetyl group allows for further molecular diversification.

A common synthetic route to this compound involves the substitution of a halogen at the 2-position of a 5-acetylpyridine derivative with a methoxy group.[1] For instance, 2-chloro-5-acetylpyridine can be reacted with sodium methoxide to yield this compound.[1] Consequently, the halogenated precursors are the key reagents in cross-coupling reactions to build molecular complexity around this pyridine scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organohalide.[2] For derivatives of this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the 5-position.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of 5-Halo-2-methoxypyridine Derivatives
EntryHalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methoxypyridinePhenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285-95
25-Bromo-2-methoxypyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001690-98
35-Chloro-2-methoxypyridine3-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801880-90
45-Bromo-2-methoxypyridine2-Pyridylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)DME/H₂O (4:1)851475-85

Note: Yields are representative and based on similar pyridine substrates. Optimization may be required for specific coupling partners.

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on established methods for the Suzuki-Miyaura coupling of bromopyridines.[3][4][5]

Materials:

  • 5-Bromo-2-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 5-bromo-2-methoxypyridine, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle and Workflow

Suzuki_Miyaura_Workflow cluster_workflow Experimental Workflow A Reaction Setup (Reagents & Catalyst) B Inert Atmosphere (Evacuate/Backfill) A->B C Solvent Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up (Extraction) E->F G Purification (Chromatography) F->G

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition Complex pd0->pd_complex Ar-X transmetalation Transmetalation Intermediate pd_complex->transmetalation Ar'-B(OR)₂ Base product_complex Product Complex transmetalation->product_complex product_complex->pd0 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[6][7] This reaction allows for the introduction of vinyl groups at the 5-position of the 2-methoxypyridine core.

Data Presentation: Representative Conditions for Heck Coupling of 5-Halo-2-methoxypyridine Derivatives
EntryHalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methoxypyridineStyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1001270-85
25-Bromo-2-methoxypyridinen-Butyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)K₂CO₃ (2)Acetonitrile801880-90
35-Iodo-2-methoxypyridineMethyl methacrylatePdCl₂(PPh₃)₂ (3)-NaOAc (2.5)DMA120875-88
45-Bromo-2-methoxypyridineCyclohexenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃ (2)Toluene1102460-75

Note: Yields are representative and based on similar pyridine substrates. Optimization may be required for specific coupling partners.

Experimental Protocol: Heck Reaction

This protocol is a generalized procedure based on established methods for the Heck coupling of aryl bromides.[5][8]

Materials:

  • 5-Bromo-2-methoxypyridine (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • In a sealed tube, combine 5-bromo-2-methoxypyridine, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent, the alkene, and the base via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualization: Heck Reaction Catalytic Cycle and Workflow

Heck_Workflow cluster_workflow Experimental Workflow A Reagent & Catalyst Loading B Inert Atmosphere A->B C Solvent & Base Addition B->C D Heating in Sealed Vessel C->D E Monitoring D->E F Work-up E->F G Purification F->G

Caption: A generalized workflow for a Heck coupling experiment.

Heck_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-X migratory_insert Migratory Insertion oxidative_add->migratory_insert Alkene beta_hydride β-Hydride Elimination migratory_insert->beta_hydride beta_hydride->pd0 Base (-HX)

Caption: The catalytic cycle of the Heck cross-coupling reaction.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of C(sp²)-C(sp) bonds through the coupling of a terminal alkyne with an aryl or vinyl halide.[9] This reaction is instrumental for synthesizing alkynyl-substituted pyridines.

Data Presentation: Representative Conditions for Sonogashira Coupling of 5-Halo-2-methoxypyridine Derivatives
EntryHalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-Iodo-2-methoxypyridinePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃N (3)THFRT685-95
25-Bromo-2-methoxypyridine1-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)DIPA (3)Toluene701270-85
35-Iodo-2-methoxypyridineTrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)K₂CO₃ (2)DMF50880-90
45-Bromo-2-methoxypyridinePropargyl alcoholPd₂(dba)₃ (1.5) / XPhos (3)CuI (4)Cs₂CO₃ (2.5)Dioxane801675-88

Note: Yields are representative and based on similar pyridine substrates. Optimization may be required for specific coupling partners.

Experimental Protocol: Sonogashira Coupling

This protocol is a generalized procedure based on established methods for the Sonogashira coupling of aryl halides.[8][10]

Materials:

  • 5-Iodo-2-methoxypyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Et₃N, 3.0 equiv)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a dry Schlenk flask, add 5-iodo-2-methoxypyridine, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent, the base, and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualization: Sonogashira Coupling Catalytic Cycles and Workflow

Sonogashira_Workflow cluster_workflow Experimental Workflow A Add Reagents, Pd & Cu Catalysts B Inert Atmosphere A->B C Add Solvent, Base & Alkyne B->C D Stirring at RT or Heat C->D E Monitoring D->E F Filtration E->F G Purification F->G

Caption: A generalized workflow for a Sonogashira coupling experiment.

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-X transmetalation Transmetalation oxidative_add->transmetalation Cu-C≡C-R' transmetalation->pd0 Reductive Elimination (Ar-C≡C-R') cu_x CuX cu_alkyne Cu-C≡C-R' cu_x->cu_alkyne R'-C≡CH Base cu_alkyne->cu_x

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12] It is a highly valuable method for the synthesis of N-aryl and N-heteroaryl amines.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of 5-Halo-2-methoxypyridine Derivatives
EntryHalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methoxypyridineMorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-Bu (1.5)Toluene1001280-95
25-Bromo-2-methoxypyridineAnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane1101885-95
35-Chloro-2-methoxypyridineBenzylaminePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2.5)t-BuOH902470-85
45-Bromo-2-methoxypyridinePyrrolidinePd(OAc)₂ (3)BrettPhos (6)LHMDS (1.8)THF801675-90

Note: Yields are representative and based on similar pyridine substrates. Optimization may be required for specific coupling partners.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination of heteroaryl halides.[13][14]

Materials:

  • 5-Bromo-2-methoxypyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.5 equiv)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a glovebox, add the palladium precursor, ligand, and base to a dry reaction tube.

  • Add the solvent, followed by 5-bromo-2-methoxypyridine and the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle and Workflow

Buchwald_Hartwig_Workflow cluster_workflow Experimental Workflow A Glovebox Setup (Catalyst, Ligand, Base) B Reagent & Solvent Addition A->B C Sealed Tube Heating B->C D Monitoring C->D E Work-up & Filtration D->E F Purification E->F

Caption: A generalized workflow for a Buchwald-Hartwig amination experiment.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-X amine_coord Amine Coordination oxidative_add->amine_coord R₂NH Base reductive_elim Reductive Elimination amine_coord->reductive_elim reductive_elim->pd0 Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for 5-Acetyl-2-methoxypyridine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Role of 5-Acetyl-2-methoxypyridine in Catalysis:

Extensive research into the applications of this compound reveals its primary role as a substrate in catalytic reactions, rather than as a ligand for forming catalytically active metal complexes. While it possesses potential coordination sites (the pyridine nitrogen and the carbonyl oxygen), the current body of scientific literature does not describe its use as a ligand in catalysis. Instead, it serves as a valuable starting material in asymmetric synthesis and biocatalysis for the production of chiral molecules, which are of significant interest to researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for two notable catalytic transformations where this compound is utilized as a key substrate.

Application Note 1: Asymmetric Reduction of this compound via Borane Reduction with a Chiral Spiroborate Ester Catalyst

The asymmetric reduction of prochiral ketones is a fundamental transformation in organic synthesis, providing access to enantiomerically enriched secondary alcohols, which are crucial building blocks for pharmaceuticals. This compound can be effectively reduced to the corresponding chiral 1-(6-methoxypyridin-3-yl)ethanol with high enantioselectivity using borane in the presence of a chiral spiroborate ester catalyst.

Quantitative Data Summary

The following table summarizes the key quantitative data for the asymmetric reduction of this compound.

SubstrateCatalystCatalyst Loading (mol%)ProductEnantiomeric Excess (ee)
This compoundSpiroborate Ester11-(6-methoxypyridin-3-yl)ethanol98%
Experimental Protocol: Asymmetric Borane Reduction

This protocol is adapted from the asymmetric borane reduction of heteroaryl ketones using a spiroborate ester catalyst.

Materials:

  • This compound

  • Spiroborate ester catalyst (e.g., derived from a chiral diol)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Aqueous hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (nitrogen or argon), dissolve the spiroborate ester catalyst (1 mol%) in anhydrous THF.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Addition of Borane: To the solution of this compound, add the borane-dimethyl sulfide complex (typically 1.0-1.5 equivalents) dropwise at room temperature.

  • Initiation of Catalysis: Add the prepared catalyst solution to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reduction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Hydrolysis: Add 1 M aqueous hydrochloric acid and stir the mixture for 30 minutes at room temperature to hydrolyze the borate esters.

  • Workup: Neutralize the reaction mixture with saturated aqueous sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the resulting 1-(6-methoxypyridin-3-yl)ethanol by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Experimental Workflow Diagram

Asymmetric_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve_substrate Dissolve this compound in anhydrous THF start->dissolve_substrate add_borane Add BH3·SMe2 to substrate solution dissolve_substrate->add_borane dissolve_catalyst Prepare catalyst solution in anhydrous THF add_catalyst Add catalyst solution to reaction mixture dissolve_catalyst->add_catalyst add_borane->add_catalyst stir_monitor Stir at room temperature & Monitor reaction add_catalyst->stir_monitor quench Quench with Methanol stir_monitor->quench hydrolyze Hydrolyze with HCl quench->hydrolyze extract Extract with organic solvent hydrolyze->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end End purify->end

Asymmetric Reduction Workflow

Application Note 2: Biocatalytic Transamination of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. This compound is an excellent substrate for ω-transaminase (ω-TA) enzymes, which catalyze the transfer of an amino group from an amine donor to the ketone, producing the valuable chiral amine, (S)-1-(6-methoxypyridin-3-yl)ethanamine. This product is a key intermediate in the synthesis of various pharmaceutical compounds.[1]

Reaction Significance
  • High Enantioselectivity: Transaminases can exhibit exquisite stereoselectivity, often yielding products with very high enantiomeric excess.

  • Mild Reaction Conditions: These enzymatic reactions are typically performed in aqueous media at or near room temperature and neutral pH, avoiding the need for harsh reagents and protecting groups.

  • Green Chemistry: Biocatalysis is environmentally friendly, utilizing renewable catalysts (enzymes) and generating minimal waste.

Experimental Protocol: ω-Transaminase-Catalyzed Synthesis

This protocol provides a general methodology for the biocatalytic transamination of this compound.

Materials:

  • This compound

  • A suitable ω-transaminase (commercial screening kits are available)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • An amine donor (e.g., isopropylamine, L-alanine)

  • Buffer solution (e.g., phosphate buffer, pH 7.5)

  • Organic co-solvent if needed (e.g., DMSO)

  • Standard laboratory equipment for biochemical reactions (incubator shaker, pH meter, centrifuge)

Procedure:

  • Enzyme and Substrate Preparation: Prepare a stock solution of the ω-transaminase in the chosen buffer. Prepare a stock solution of this compound, potentially in a minimal amount of a water-miscible organic co-solvent like DMSO to aid solubility.

  • Reaction Mixture Assembly: In a reaction vessel, combine the buffer, the amine donor (in excess), and the PLP cofactor.

  • Initiation of Reaction: Add the enzyme solution to the reaction mixture, followed by the addition of the this compound stock solution to start the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the chosen enzyme (often 25-40 °C) with gentle agitation in an incubator shaker. The co-product of the reaction (e.g., acetone from isopropylamine) may need to be removed to drive the equilibrium towards the product.

  • Reaction Monitoring: Monitor the conversion of the ketone to the amine product over time using HPLC or GC.

  • Termination and Workup: Once the reaction has reached the desired conversion, terminate it by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent and adjusting the pH).

  • Extraction: Extract the product into an organic solvent. The pH of the aqueous layer may need to be adjusted to ensure the amine product is in its free base form for efficient extraction.

  • Purification and Analysis: Dry the organic extract and concentrate it to obtain the crude product. Purify as necessary. The enantiomeric excess of the resulting chiral amine can be determined by chiral chromatography.

Biocatalytic Pathway Diagram

Biocatalytic_Transamination cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products ketone This compound enzyme ω-Transaminase ketone->enzyme amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->enzyme cofactor PLP (Cofactor) enzyme->cofactor associates with chiral_amine Chiral Amine (S)-1-(6-methoxypyridin-3-yl)ethanamine enzyme->chiral_amine catalyzes coproduct Co-product (e.g., Acetone) enzyme->coproduct catalyzes

Biocatalytic Transamination Pathway

References

In-depth Analysis of 5-Acetyl-2-methoxypyridine's Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document aims to provide a comprehensive overview of the mechanism of action of 5-Acetyl-2-methoxypyridine. However, a thorough review of the scientific literature and chemical databases reveals a significant lack of information regarding the biological activity and molecular targets of this specific compound. While its chemical properties are documented, its effects on biological systems have not been characterized. This document will summarize the available information and provide a template for the types of experimental data and protocols that would be necessary to elucidate its mechanism of action.

Introduction

This compound is a pyridine derivative with the chemical formula C8H9NO2.[1][2][3] It is commercially available and is listed in various chemical supplier catalogs.[2][4][5] Despite its availability, there is a notable absence of published research on its pharmacological effects, mechanism of action, or potential therapeutic applications. The PubChem database, a comprehensive resource for chemical information and biological activities, lists its physical and chemical properties but does not contain any data on its biological activity.[1]

Structurally related compounds, such as other pyridine derivatives, have a wide range of biological activities. For instance, nicotinic acid (a pyridine carboxylic acid) is a well-known lipid-lowering agent.[6] Additionally, various Schiff bases derived from 2-acetylpyridine have been investigated for their antimicrobial and anticancer properties.[7][8] However, it is not possible to directly extrapolate these activities to this compound without experimental validation.

Known Information

The currently available information on this compound is limited to its chemical and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C8H9NO2[1][2]
Molecular Weight 151.16 g/mol [1]
CAS Number 213193-32-9[2]
Appearance White to yellow powder or crystalline powder[9]
Melting Point 53-57 °C[9]
Boiling Point 269.5°C at 760 mmHg[9]
Solubility No data available
SMILES CC(=O)c1ccc(nc1)OC
InChIKey RYOQZXOVBJIUSX-UHFFFAOYSA-N

Hazard information indicates that this compound can cause skin and eye irritation, and may cause respiratory irritation.[1]

Hypothetical Mechanisms and Proposed Experimental Investigation

Given the lack of data, the following sections outline a hypothetical framework for investigating the mechanism of action of this compound. This framework is based on standard pharmacological and drug discovery research workflows.

To identify the biological targets of this compound, a broad screening approach is recommended.

Experimental Protocol: High-Throughput Screening (HTS)

  • Objective: To identify potential protein targets of this compound from a large library of purified proteins or in a cellular context.

  • Methodology:

    • Panel Screening: Test the compound against a panel of common drug targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors.

    • Cell-Based Phenotypic Screening: Treat various cell lines with the compound and monitor for specific phenotypic changes (e.g., cell viability, apoptosis, changes in morphology, or reporter gene activation).

  • Data Analysis: Hits would be identified based on statistically significant changes compared to control wells.

Workflow for Target Identification

G cluster_screening Initial Screening cluster_validation Hit Validation & Target Deconvolution cluster_mechanism Mechanism of Action Studies compound This compound hts High-Throughput Screening (e.g., Panel Screening, Phenotypic Screening) compound->hts hits Identification of Potential Hits hts->hits dose_response Dose-Response Studies hits->dose_response target_id Target Identification (for phenotypic hits) hits->target_id binding_assays Binding Assays (e.g., SPR, ITC) dose_response->binding_assays cell_based_assays Cell-Based Functional Assays binding_assays->cell_based_assays target_id->cell_based_assays pathway_analysis Signaling Pathway Analysis cell_based_assays->pathway_analysis

Caption: Proposed experimental workflow for target identification and validation.

If initial screening were to identify a target, for example, a specific kinase, the next step would be to elucidate its impact on downstream signaling pathways.

Hypothetical Kinase Inhibition Pathway

G compound This compound kinase Target Kinase (Hypothetical) compound->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation substrate Substrate Protein downstream Downstream Signaling (e.g., Gene Expression) p_substrate->downstream cellular_response Cellular Response (e.g., Apoptosis, Proliferation) downstream->cellular_response

Caption: Hypothetical signaling pathway illustrating kinase inhibition.

Proposed Experimental Protocols

Should a molecular target be identified, the following are examples of detailed protocols that would be necessary to characterize the interaction and its functional consequences.

  • Objective: To quantify the inhibitory activity of this compound against a specific kinase.

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific peptide substrate

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • This compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • Add the compound dilutions to the microplate wells.

    • Add the kinase and peptide substrate solution to the wells.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Objective: To assess the effect of this compound on the phosphorylation status of downstream proteins in a relevant cell line.

  • Materials:

    • Cell line of interest

    • Cell culture medium and supplements

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (total and phospho-specific for the protein of interest)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight.

    • Wash and incubate with the secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

There is currently no scientific literature detailing the mechanism of action of this compound in biological systems. To elucidate its function, a systematic experimental approach is required, starting with broad screening to identify potential molecular targets, followed by detailed biochemical and cell-based assays to characterize its effects on cellular signaling pathways. The protocols and workflows outlined in this document provide a roadmap for such an investigation. Researchers and drug development professionals are encouraged to undertake these studies to uncover the potential biological activities of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Acetyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 5-Acetyl-2-methoxypyridine, a key intermediate in the pharmaceutical industry. The following sections offer a comprehensive overview of two primary synthetic methodologies, including quantitative data, detailed procedural steps, and process workflows.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a substituted pyridine ring, makes it a valuable synthon for creating more complex molecules with potential therapeutic applications. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development and manufacturing sectors. This document outlines two robust methods for its large-scale production: a Grignard Reaction-based approach and a Nucleophilic Aromatic Substitution (SNAr) pathway.

Physicochemical Properties

PropertyValueReference
CAS Number 213193-32-9[1][2][3][4]
Molecular Formula C₈H₉NO₂[1][2][3][4]
Molecular Weight 151.16 g/mol [1][2][4]
Appearance White to yellow powder or crystalline powder[2]
Melting Point 53-57 °C[2]
Boiling Point 269.5°C at 760 mmHg[2]
Purity 97%[1]

Synthetic Methodologies

Two primary synthetic routes for the large-scale production of this compound are detailed below.

Method 1: Grignard Reaction with an Amide Precursor

This method involves the reaction of a suitable amide with a Grignard reagent, in this case, methylmagnesium bromide, to yield the desired ketone. This approach is known for its high efficiency and yields.

Reaction Scheme:

Quantitative Data:

ParameterValueReference
Starting Material Amide[1]
Reagent Methylmagnesium bromide (3M in ether)[1]
Solvent Tetrahydrofuran (THF)[1]
Reaction Temperature 0 °C[1]
Reaction Time 1 hour[1]
Yield 97%[1]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve the amide precursor (10.4 g, 53 mmol) in tetrahydrofuran (THF, 100 mL).[1]

  • Cooling: Cool the solution to 0°C using an ice bath.[1]

  • Grignard Reagent Addition: Slowly add methylmagnesium bromide (3M solution in ether, 26.5 mL) dropwise to the cooled solution, maintaining the temperature at 0°C.[1]

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0°C for 1 hour.[1]

  • Quenching: Slowly quench the reaction by adding 1 M hydrochloric acid (aqueous solution).[1]

  • Extraction: Extract the product into ethyl acetate (EtOAc). Combine the organic layers.[1]

  • Washing: Wash the combined organic layers with saturated brine.[1]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[1]

  • Solvent Removal: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purification: The resulting colorless solid is this compound with a reported yield of 7.8 g (97%).[1]

Method 2: Nucleophilic Aromatic Substitution (SNAr)

This method utilizes 2-Chloro-5-acetylpyridine as the starting material, which undergoes a nucleophilic aromatic substitution reaction with sodium methoxide to yield the final product. Microwave-assisted heating can be employed to accelerate the reaction.

Reaction Scheme:

Quantitative Data:

ParameterValueReference
Starting Material 1-(6-chloropyrid-3-yl)ethanone (2-Chloro-5-acetylpyridine)[1]
Reagent Sodium methoxide[1]
Solvent Methanol[1]
Reaction Temperature 160 °C (Microwave)[1]
Reaction Time 4 hours[1]
Yield Not explicitly stated for large scale, 230 mg obtained from 500 mg starting material in a lab-scale experiment.[1]

Experimental Protocol:

  • Reaction Mixture: In a microwave reactor vessel, combine 1-(6-chloropyrid-3-yl)ethanone (500 mg, 2.89 mmol), sodium methoxide (1.17 g, 21.69 mmol), and methanol (15 mL).[1]

  • Microwave Irradiation: Heat the mixture in a microwave reactor at 160°C for 4 hours.[1]

  • Solvent Removal: After the reaction is complete, evaporate the reaction medium to dryness.[1]

  • Purification: Purify the residue by silica gel chromatography (eluent: heptane/EtOAc gradient) to obtain 1-(6-methoxypyrid-3-yl)ethanone.[1]

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the two described synthetic methods.

Synthesis_Workflow_Method_1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amide_in_THF Dissolve Amide in THF Cooling Cool to 0°C Amide_in_THF->Cooling Grignard_Addition Add CH3MgBr Cooling->Grignard_Addition Stirring Stir for 1h at 0°C Grignard_Addition->Stirring Quench Quench with HCl Stirring->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Final_Product_1 This compound Concentrate->Final_Product_1

Caption: Workflow for Grignard-based synthesis of this compound.

Synthesis_Workflow_Method_2 cluster_reaction Reaction cluster_workup Work-up & Purification Combine_Reagents Combine 2-Chloro-5-acetylpyridine, NaOCH3, and Methanol Microwave Microwave at 160°C for 4h Combine_Reagents->Microwave Evaporate Evaporate Solvent Microwave->Evaporate Chromatography Silica Gel Chromatography Evaporate->Chromatography Final_Product_2 This compound Chromatography->Final_Product_2

Caption: Workflow for SNAr-based synthesis of this compound.

Safety and Handling

This compound may cause skin and serious eye irritation, as well as respiratory irritation.[2][4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent), should be worn when handling this compound. Work should be conducted in a well-ventilated area.[2] Store the material in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Conclusion

The presented methodologies offer reliable and scalable routes for the synthesis of this compound. The Grignard-based approach provides a high-yield process, while the SNAr method offers an alternative pathway, particularly amenable to microwave-assisted synthesis for rapid reaction optimization. The choice of method will depend on factors such as available starting materials, equipment, and desired scale of production. These detailed protocols and application notes serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing.

References

Therapeutic Potential of 5-Acetyl-2-methoxypyridine Derivatives: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the potential therapeutic applications of pyridine derivatives, with a specific focus on the thiazolopyridine scaffold, which shares a core pyridine structure with 5-Acetyl-2-methoxypyridine. The following sections detail the anticancer and antimicrobial properties of these compounds, providing quantitative data, experimental protocols for their evaluation, and insights into their mechanisms of action.

Application Note 1: Anticancer Activity of Thiazolopyridine Derivatives

Thiazolopyridine derivatives have emerged as a promising class of compounds with significant anti-cancer activity.[1] These synthetic molecules have demonstrated cytotoxic effects against a range of cancer cell lines, suggesting their potential as novel chemotherapeutic agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for tumor growth and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] Furthermore, several derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic and antiproliferative activities of various thiazolopyridine derivatives have been quantified using the IC50 value, which represents the concentration of the compound required to inhibit 50% of cancer cell growth. The data below is compiled from studies on different cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Thiazolo[5,4-d]pyrimidines2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k)A549 (Lung Carcinoma)1.4[4]
Thiazolo[5,4-d]pyrimidines2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k)A431 (Epidermal Carcinoma)3.1[4]
Thiazolo[5,4-d]pyrimidines2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k)T98G (Glioblastoma)3.4[4]
Thiazolo[5,4-d]pyrimidines2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k)NCI-H322 (Lung Carcinoma)7.1[4]
Thiazolo[5,4-d]pyrimidinesMorpholine substituted analog (4a)HL-60 (Leukemia)8[4]
Pyridine-Thiazole Hybrids3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenoneHL-60 (Leukemia)0.57[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

  • Thiazolopyridine derivative stock solution (in DMSO)

  • Cancer cell lines (e.g., A549, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Perform a cell count and adjust the cell suspension to the desired concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The seeding density will depend on the cell line's growth characteristics.

    • Include wells for a "cell-free" blank (medium only).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazolopyridine derivative from the stock solution in a complete culture medium.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing different concentrations of the test compound to the respective wells.

    • Include a "vehicle control" group (cells treated with the same concentration of DMSO as the highest compound concentration) and an "untreated control" group (cells in fresh medium only).

    • Incubate the plate for an additional 24-72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the cell-free blank from all other readings.

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflow

anticancer_workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed treat Treat with Thiazolopyridine Derivatives seed->treat mtt Add MTT Reagent treat->mtt incubate Incubate (2-4h) mtt->incubate solubilize Solubilize Formazan incubate->solubilize read Read Absorbance (570nm) solubilize->read analyze Analyze Data (IC50) read->analyze end End: Cytotoxicity Profile analyze->end

Fig. 1: Experimental workflow for the MTT cytotoxicity assay.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_apoptosis Apoptosis Pathway cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Promotes RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Thiazolopyridine Thiazolopyridine Derivative Thiazolopyridine->EGFR Inhibition Thiazolopyridine->VEGFR2 Inhibition Thiazolopyridine->Caspase9 Activates

Fig. 2: Potential anticancer mechanism of thiazolopyridine derivatives.

Application Note 2: Antimicrobial Activity of Thiazolopyridine Derivatives

Derivatives of thiazolopyridine have also been investigated for their antimicrobial properties against various pathogenic bacteria and fungi.[6] The combination of the thiazole and pyridine rings in a fused system appears to be a promising scaffold for the development of new antimicrobial agents.

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data below summarizes the MIC values for select thiazolopyridine derivatives against common pathogens.

Compound ClassDerivative ExampleMicroorganismMIC (µM)Reference
ThiazolopyrimidineCompound 11aStaphylococcus aureus5.9[6]
ThiazolopyrimidineCompound 11bStaphylococcus aureus6.1[6]
ThiazolopyrimidineCompound 7aStaphylococcus aureus6.5[6]
ThiazolopyrimidineCompound 7bStaphylococcus aureus6.8[6]
ThiazolopyrimidineCompound 11aEscherichia coli47.3[6]
ThiazolopyrimidineCompound 11bEscherichia coli48.8[6]
ThiazolopyrimidineCompound 11aCandida albicans23.6[6]
ThiazolopyrimidineCompound 11bCandida albicans24.4[6]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[5][7][8]

Materials:

  • Thiazolopyridine derivative stock solution (in DMSO)

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies of the test microorganism.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this standardized suspension in the appropriate broth medium to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Preparation of Antimicrobial Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Prepare a working solution of the thiazolopyridine derivative at twice the highest desired final concentration.

    • Add 100 µL of this working solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no inoculum).

  • Inoculation:

    • Within 15-30 minutes of preparing the final inoculum, add 100 µL of the diluted inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to the desired final values.

    • Do not add inoculum to the sterility control wells (column 12).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization: Antimicrobial Susceptibility Testing Workflow

antimicrobial_workflow start Start: Microbial Culture prep_inoculum Prepare & Standardize Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Microbial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Compound in 96-well Plate prep_plate->inoculate incubate Incubate (16-20h) inoculate->incubate read Visually Inspect for Growth incubate->read determine_mic Determine MIC read->determine_mic end End: MIC Value determine_mic->end

Fig. 3: Workflow for the broth microdilution MIC assay.

Appendix: Synthesis of Thiazolo[4,5-b]pyridine Derivatives

While a detailed, step-by-step protocol is highly dependent on the specific derivative, a general synthetic approach for some thiazolo[4,5-b]pyridin-2-one derivatives involves a [3+3] cyclization reaction.[9]

General Reaction Scheme:

This typically involves the reaction of a 4-amino-5H-thiazol-2-one with an α,β-unsaturated ketone or α-ketoacid.

Example Reactants:

  • Thiazole component: 4-amino-5H-thiazol-2-one

  • Pyridine precursor: An α,β-unsaturated ketone (e.g., a chalcone) or an α-ketoacid.

General Conditions:

The reaction is often carried out in a suitable solvent such as acetic acid, with a catalyst like sodium acetate, and heated under reflux. The product can then be isolated and purified using standard techniques like recrystallization or column chromatography.

synthesis_scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 4-Amino-5H-thiazol-2-one conditions Acetic Acid Sodium Acetate Reflux reactant1->conditions reactant2 α,β-Unsaturated Ketone (e.g., Chalcone) reactant2->conditions product Thiazolo[4,5-b]pyridin-2-one Derivative conditions->product [3+3] Cyclization

Fig. 4: General synthesis scheme for thiazolo[4,5-b]pyridin-2-ones.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Acetyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Acetyl-2-methoxypyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Degradation of starting material or product: The reaction temperature might be too high, or the reagents may be of poor quality. 3. Moisture in the reaction: The presence of water can consume the base (e.g., sodium methoxide) and hinder the reaction. 4. Inefficient purification: Product may be lost during extraction or chromatography.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Consider a stepwise increase in temperature. 2. Ensure the use of high-purity, dry reagents and solvents. If using microwave synthesis, carefully control the temperature to prevent overheating. 3. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Handle hygroscopic reagents like sodium methoxide in a dry atmosphere (e.g., glove box or under inert gas). 4. Optimize the extraction and chromatography conditions. Ensure the correct solvent system is used for extraction and elution to minimize product loss.
Formation of Impurities/Side Products 1. Side reactions: The presence of reactive functional groups can lead to unwanted side reactions. 2. Reaction with solvent: The solvent may not be inert under the reaction conditions. 3. Over-reaction: Prolonged reaction times or excessively high temperatures can lead to the formation of degradation products.1. Protect sensitive functional groups if necessary. Analyze the side products to understand the reaction pathway and adjust conditions accordingly. 2. Select a solvent that is inert to the reactants and reaction conditions. For example, in the synthesis from 2-Chloro-5-acetylpyridine, methanol acts as both a reagent and a solvent.[1] 3. Monitor the reaction closely and stop it once the starting material is consumed to avoid the formation of byproducts.
Difficulty in Product Purification 1. Co-elution of impurities: Impurities may have similar polarity to the desired product, making separation by chromatography challenging. 2. Product instability: The product may degrade on the silica gel during column chromatography. 3. Oily product instead of solid: Residual solvent or impurities can prevent the product from solidifying.1. Adjust the solvent system for column chromatography to improve separation. Consider using a different stationary phase or purification technique like recrystallization. 2. Deactivate the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent to prevent degradation of sensitive compounds. 3. Ensure all solvent is removed under reduced pressure. If the product is still an oil, try triturating with a non-polar solvent like heptane or pentane to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most commonly cited method is the nucleophilic aromatic substitution of 2-Chloro-5-acetylpyridine with sodium methoxide in methanol.[1] Another reported method involves the reaction of a suitable amide with methylmagnesium bromide.[1]

Q2: What are the key reaction parameters to optimize for the synthesis from 2-Chloro-5-acetylpyridine?

A2: The key parameters to optimize are reaction temperature, reaction time, and the molar ratio of sodium methoxide to 2-Chloro-5-acetylpyridine. Both conventional heating and microwave irradiation have been successfully used.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., heptane/ethyl acetate) or by Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.[1]

Q4: What is the typical work-up procedure for the reaction of 2-Chloro-5-acetylpyridine with sodium methoxide?

A4: A typical work-up involves evaporation of the reaction medium, followed by extraction with an organic solvent like ethyl acetate (EtOAc). The combined organic layers are then washed with saturated brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure.[1]

Q5: What are the recommended purification methods for this compound?

A5: The crude product can be purified by column chromatography on silica gel using a gradient of heptane and ethyl acetate as the eluent.[1]

Experimental Protocols

Synthesis of this compound from 2-Chloro-5-acetylpyridine (Microwave Method)

This protocol is based on a reported microwave-assisted synthesis.[1]

Materials:

  • 2-Chloro-5-acetylpyridine (1-(6-chloropyrid-3-yl)ethanone)

  • Sodium methoxide

  • Methanol

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of 2-Chloro-5-acetylpyridine (500 mg, 2.89 mmol), sodium methoxide (1.17 g, 21.69 mmol), and methanol (15 mL) is heated in a microwave reactor at 160°C for 4 hours.

  • After the reaction is complete, the reaction mixture is evaporated to dryness.

  • The residue is then subjected to purification by chromatography on silica gel.

Data Summary:

Starting MaterialReagentsConditionsYieldReference
2-Chloro-5-acetylpyridineSodium methoxide, MethanolMicrowave, 160°C, 4 hNot explicitly stated for this specific protocol, but a similar synthesis yielded 97%[1]
Synthesis of this compound from an Amide Precursor

This protocol describes the synthesis via a Grignard reaction with an amide.[1]

Materials:

  • Amide precursor (e.g., 6-methoxynicotinamide)

  • Methylmagnesium bromide (3M solution in ether)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (aqueous solution)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amide (10.4 g, 53 mmol) in anhydrous THF (100 mL) and cool the solution to 0°C.

  • Slowly add methylmagnesium bromide (26.5 mL of a 3M solution in ether) dropwise at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.

  • Quench the reaction by slowly adding 1 M aqueous hydrochloric acid.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the product.

Data Summary:

Starting MaterialReagentsConditionsYieldReference
Amide (10.4 g)Methylmagnesium bromide, THF0°C, 1 h97% (7.8 g)[1]

Visualizations

experimental_workflow_microwave start Start reactants Mix: - 2-Chloro-5-acetylpyridine - Sodium methoxide - Methanol start->reactants microwave Microwave Irradiation (160°C, 4h) reactants->microwave evaporation Evaporate to Dryness microwave->evaporation purification Purification (Silica Gel Chromatography) evaporation->purification product This compound purification->product

Caption: Microwave-assisted synthesis workflow.

experimental_workflow_grignard start Start dissolve Dissolve Amide in THF (Cool to 0°C) start->dissolve add_grignard Add Methylmagnesium Bromide (0°C) dissolve->add_grignard stir Stir at 0°C for 1h add_grignard->stir quench Quench with 1M HCl stir->quench extract Extract with EtOAc quench->extract workup Wash, Dry, Concentrate extract->workup product This compound workup->product

Caption: Grignard reaction synthesis workflow.

troubleshooting_logic low_yield Low Yield? check_reaction Check Reaction Conditions (Time, Temp) low_yield->check_reaction Yes check_reagents Check Reagent Quality & Dryness low_yield->check_reagents Yes optimize_purification Optimize Purification low_yield->optimize_purification Yes impurities Impurities Present? adjust_conditions Adjust Reaction Conditions impurities->adjust_conditions Yes protecting_groups Consider Protecting Groups impurities->protecting_groups Yes start Experiment Start start->low_yield start->impurities

Caption: Troubleshooting decision-making flow.

References

Technical Support Center: Purification of 5-Acetyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Acetyl-2-methoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for the purification of this compound, a solid compound, are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities in crude this compound can originate from starting materials, byproducts, or degradation products. Common impurities may include:

  • Unreacted starting materials: Such as 2-chloro-5-acetylpyridine if the synthesis involves a substitution reaction.

  • Byproducts from side reactions: The nature of these depends on the synthetic route employed.

  • Residual solvents: Solvents used in the reaction or initial work-up may be present.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the purity of the compound and detecting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by characteristic signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value (53-57 °C) is indicative of high purity. A broad melting point range suggests the presence of impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause Troubleshooting Steps
Poor separation of the desired compound from impurities. Incorrect eluent system.Optimize the eluent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for this compound. A gradient elution, for example with heptane and ethyl acetate, can be effective.
Column overloading.Reduce the amount of crude material loaded onto the column.
The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading the sample.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For instance, if using a heptane/ethyl acetate system, increase the percentage of ethyl acetate.
Streaking or tailing of the compound on the column. The compound may have acidic or basic properties leading to strong interactions with the silica gel.Add a small amount of a modifier to the eluent. For a basic compound like a pyridine derivative, adding a small percentage of triethylamine to the eluent can improve peak shape.
Recrystallization Troubleshooting
Problem Possible Cause Troubleshooting Steps
The compound does not dissolve in the hot solvent. The chosen solvent is not suitable.Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not at room temperature. Common solvent systems for compounds with ketone and pyridine functionalities include ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[1]
The compound "oils out" instead of forming crystals. The solution is supersaturated, or the cooling rate is too fast.Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
Poor recovery of the purified compound. The compound is too soluble in the cold solvent.Place the flask in an ice bath to maximize precipitation. Use a minimal amount of cold solvent to wash the crystals during filtration.
The chosen solvent is not optimal for recrystallization.Experiment with different solvents or solvent mixtures to find one that provides a significant difference in solubility at high and low temperatures.

Experimental Protocols

Column Chromatography Protocol

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Heptane

  • Ethyl acetate (EtOAc)

  • Chromatography column

  • Collection tubes

Procedure:

  • Eluent Preparation: Prepare a series of heptane/EtOAc mixtures to determine the optimal eluent system by TLC. A gradient elution starting with a low polarity mixture and gradually increasing the polarity is often effective.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and air-free packing.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin elution with the low-polarity eluent, collecting fractions.

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient could be from 0% to 40% ethyl acetate in heptane.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound as a colorless solid.

Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent or solvent mixture should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, n-hexane/ethyl acetate, or n-hexane/acetone)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating to identify a suitable recrystallization solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve it.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can be subsequently cooled in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes the expected outcomes for the purification of this compound. Note: Specific values for purity and recovery are highly dependent on the initial purity of the crude material and the optimization of the purification protocol.

Purification Method Typical Purity Achieved Expected Recovery Key Considerations
Column Chromatography >98%60-90%Effective for separating closely related impurities. Can be time-consuming and requires larger solvent volumes.
Recrystallization >99% (if successful)50-80%Highly effective for removing small amounts of impurities from a solid product. Success is highly dependent on finding a suitable solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude this compound column_chrom Column Chromatography synthesis->column_chrom Primary Purification recrystallization Recrystallization synthesis->recrystallization Alternative/Final Purification hplc HPLC column_chrom->hplc nmr NMR column_chrom->nmr mp Melting Point column_chrom->mp recrystallization->hplc recrystallization->nmr recrystallization->mp

Caption: A general workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure Product method Purification Method? start->method column Column Chromatography method->column Column recrystal Recrystallization method->recrystal Recrystal. issue_col Issue? column->issue_col issue_rec Issue? recrystal->issue_rec poor_sep Poor Separation issue_col->poor_sep Separation no_elute No Elution issue_col->no_elute Elution oiling_out Oiling Out issue_rec->oiling_out Crystallization low_recovery Low Recovery issue_rec->low_recovery Yield solution_sep Optimize Eluent / Deactivate Silica poor_sep->solution_sep solution_elute Increase Eluent Polarity no_elute->solution_elute solution_oil Slow Cooling / Seeding oiling_out->solution_oil solution_rec Optimize Solvent / Use Ice Bath low_recovery->solution_rec

Caption: A troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Synthesis of 5-Acetyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Acetyl-2-methoxypyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent synthetic strategies for this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of a 2-halopyridine derivative, such as 2-chloro-5-acetylpyridine, with a methoxide source like sodium methoxide.[1] The reaction is often heated to facilitate the substitution.[2]

  • Grignard Reaction: This approach utilizes a pyridine derivative containing a suitable functional group, such as an amide (e.g., N,N-dimethyl-2-methoxy-5-pyridinecarboxamide), which is then reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to introduce the acetyl group.[1]

Troubleshooting Guides

Route 1: Nucleophilic Aromatic Substitution (SNAr)

Q2: I am getting a low yield of this compound in my SNAr reaction. What are the possible causes and solutions?

A2: Low yields in the SNAr synthesis of this compound can be attributed to several factors. Below is a summary of potential issues and corresponding troubleshooting steps.

Potential Cause Troubleshooting/Optimization
Incomplete Reaction The reactivity of chloropyridines in SNAr reactions can be sluggish and often requires heating.[2] Ensure the reaction temperature and time are sufficient. Consider microwave irradiation to enhance the reaction rate.[1]
Side Reactions Several side reactions can consume starting material or the desired product, leading to a lower yield. These are detailed in the following questions.
Moisture in Reaction The presence of water can lead to the formation of hydrolysis byproducts. Ensure all reagents and solvents are anhydrous.
Inefficient Purification The product may be lost during workup and purification. Optimize the extraction and chromatography conditions.

Q3: I have observed an impurity with a mass corresponding to the loss of a methyl group. What is this and how can I prevent it?

A3: This impurity is likely 5-Acetyl-2-hydroxypyridine , resulting from the demethylation of the methoxy group.

  • Formation: This can occur under harsh basic or acidic conditions, or at elevated temperatures.[3]

  • Troubleshooting:

    • Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. Use the minimum effective concentration of the base.

    • Workup: Neutralize the reaction mixture carefully during workup to avoid exposing the product to strong acids or bases for extended periods.

Q4: My reaction mixture shows the presence of the starting material, 2-chloro-5-acetylpyridine, even after extended reaction times. Why is this happening?

A4: The incomplete conversion of 2-chloro-5-acetylpyridine can be due to the inherent reactivity of the substrate. The electron-withdrawing nature of the nitrogen in the pyridine ring activates the 2- and 4-positions towards nucleophilic attack.[4][5] However, the acetyl group at the 5-position has a less pronounced activating effect compared to substituents at other positions.

  • Troubleshooting:

    • Increase Temperature: As SNAr reactions on pyridines are often slow, increasing the temperature can improve the reaction rate.[2]

    • Use a More Reactive Methoxide Source: Consider using a stronger base or a different counter-ion for the methoxide.

    • Microwave Synthesis: Microwave-assisted synthesis has been shown to be effective in driving this reaction to completion.[1]

Q5: I am seeing a high molecular weight impurity in my mass spectrum analysis. What could this be?

A5: A high molecular weight impurity could be the product of an Aldol Condensation reaction.

  • Formation: Under basic conditions, the enolate of the acetyl group of this compound can react with another molecule of the same compound to form a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone.[6][7]

  • Troubleshooting:

    • Control Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

    • Base Concentration: Use the stoichiometric amount of base or a slight excess. A large excess of a strong base can promote aldol condensation.

    • Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to minimize the formation of side products.

Route 2: Grignard Reaction

Q6: My Grignard reaction is giving a low yield of this compound. What are the common pitfalls?

A6: Low yields in Grignard reactions for this synthesis can often be traced to the following issues.

Potential Cause Troubleshooting/Optimization
Reaction with the Pyridine Nitrogen Grignard reagents can react with the nitrogen of the pyridine ring.
Double Addition to the Amide While less common with Weinreb amides, other amide functionalities can undergo double addition of the Grignard reagent.[8]
Reaction with the Methoxy Group In some cases, Grignard reagents can interact with or cleave ether linkages, although this is less common under standard conditions.
Moisture Grignard reagents are highly sensitive to moisture. Ensure all glassware, solvents, and reagents are scrupulously dry.

Q7: I am observing an impurity that appears to have added two methyl groups. What is this side product?

A7: This is likely a tertiary alcohol formed from the double addition of the methylmagnesium bromide to the amide starting material.

  • Formation: If the intermediate ketone formed after the first addition of the Grignard reagent is not stable, it can react with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup.[8]

  • Troubleshooting:

    • Use a Weinreb Amide: N-methoxy-N-methylamides (Weinreb amides) are known to be more resistant to double addition and are often used to synthesize ketones via Grignard reactions.

    • Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C or below) to control the reactivity of the Grignard reagent.[1]

    • Slow Addition: Add the Grignard reagent slowly to the solution of the amide to maintain a low concentration of the Grignard reagent and minimize the chance of a second addition.

Experimental Protocols

Key Experiment: Synthesis of this compound via SNAr[1]
  • Reaction Setup: In a microwave reactor vessel, combine 2-chloro-5-acetylpyridine (1 equivalent), sodium methoxide (7.5 equivalents), and methanol.

  • Reaction: Heat the mixture in a microwave reactor at 160 °C for 4 hours.

  • Workup: After cooling, evaporate the reaction medium to dryness.

  • Purification: Purify the residue by silica gel chromatography using a heptane/ethyl acetate gradient to yield this compound.

Analytical Methodologies

For the identification and quantification of this compound and its impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

Representative HPLC Method: [9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: A typical gradient could be 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Representative GC-MS Method: [1]

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Ionization: Electron Ionization (EI) at 70 eV.

Visualizations

Synthesis_Troubleshooting cluster_SNAr Route 1: SNAr cluster_Grignard Route 2: Grignard Start_SNAr 2-chloro-5-acetylpyridine + Sodium Methoxide Product This compound Start_SNAr->Product Desired Reaction LowYield_SNAr Low Yield Start_SNAr->LowYield_SNAr Problem Demethylation 5-Acetyl-2-hydroxypyridine LowYield_SNAr->Demethylation Cause Aldol Aldol Condensation Product LowYield_SNAr->Aldol Cause Start_Grignard Pyridine Amide + MeMgBr Product_Grignard This compound Start_Grignard->Product_Grignard Desired Reaction LowYield_Grignard Low Yield Start_Grignard->LowYield_Grignard Problem DoubleAddition Tertiary Alcohol LowYield_Grignard->DoubleAddition Cause

Caption: Troubleshooting common issues in the two main synthetic routes to this compound.

Experimental_Workflow Synthesis Synthesis of This compound Workup Reaction Workup (Extraction, etc.) Synthesis->Workup Purification Purification (Chromatography) Workup->Purification Analysis Purity and Impurity Analysis Purification->Analysis HPLC HPLC Analysis->HPLC GCMS GC-MS Analysis->GCMS FinalProduct Pure this compound Analysis->FinalProduct

Caption: A general experimental workflow for the synthesis and analysis of this compound.

References

troubleshooting guide for reactions involving 5-Acetyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for common reactions involving 5-Acetyl-2-methoxypyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity?

A1: this compound possesses three key reactive sites: the acetyl group (a ketone), the pyridine ring, and the methoxy group. The acetyl group is susceptible to nucleophilic addition and reduction. The pyridine ring is a heterocyclic aromatic system, and the nitrogen atom can be protonated or alkylated. The 2-methoxy group has an electron-donating resonance effect and an inductive electron-withdrawing effect, which mitigates the basicity of the pyridine nitrogen.[1] This reduced basicity can be advantageous in certain reactions, preventing unwanted side reactions or simplifying purification.[1]

Q2: What are the general stability characteristics of this compound?

A2: this compound is a solid at room temperature with a melting point of 53-57 °C.[2] It is generally stable under standard laboratory conditions. However, like many pyridine derivatives, it can be sensitive to strong acids, which can lead to protonation of the pyridine nitrogen. The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) or certain vigorous reaction conditions.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, this compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides for Common Reactions

Reduction of the Acetyl Group

Q1.1: I am trying to reduce the acetyl group of this compound to an ethyl group using a Wolff-Kishner reduction, but I am getting low yields and multiple side products. What could be the issue?

A1.1: Low yields in a Wolff-Kishner reduction of this substrate can arise from several factors:

  • Incomplete Hydrazone Formation: The initial step of the Wolff-Kishner reduction is the formation of a hydrazone. If this step is incomplete, the starting material will remain. Ensure you are using a sufficient excess of hydrazine hydrate and adequate reaction time for this step.

  • Side Reactions: The high temperatures and strongly basic conditions of the Wolff-Kishner reduction can lead to side reactions. One common side reaction is the formation of an azine, which arises from the reaction of the hydrazone with another molecule of the starting ketone. To minimize this, ensure slow and controlled heating.

  • Decomposition: Although the 2-methoxy group is relatively stable, prolonged exposure to very high temperatures might lead to some decomposition.

  • Cleavage of the Methoxy Group: While less common under standard Wolff-Kishner conditions, very harsh basic conditions could potentially affect the methoxy group.

Troubleshooting Workflow:

Start Low Yield in Wolff-Kishner Reduction Check_Hydrazone Verify Complete Hydrazone Formation (TLC/LC-MS) Start->Check_Hydrazone Incomplete Incomplete Reaction Check_Hydrazone->Incomplete Starting Material Present Check_Side_Products Analyze Side Products (NMR, MS) Check_Hydrazone->Check_Side_Products Complete Optimize_Hydrazone Increase Hydrazine Equivalents or Reaction Time Incomplete->Optimize_Hydrazone Optimize_Hydrazone->Check_Hydrazone Azine Azine Formation Detected Check_Side_Products->Azine Decomposition Decomposition Observed Check_Side_Products->Decomposition Optimize_Heating Use Slower Heating Rate / Lower Final Temperature Azine->Optimize_Heating Successful_Reduction Successful Reduction Optimize_Heating->Successful_Reduction Milder_Conditions Consider Milder Reduction (e.g., Clemmensen) if Tolerated Decomposition->Milder_Conditions Milder_Conditions->Successful_Reduction

Caption: Troubleshooting workflow for Wolff-Kishner reduction.

Q1.2: I am reducing the ketone to a secondary alcohol using sodium borohydride (NaBH₄), but the reaction is sluggish. How can I improve the reaction rate?

A1.2: While NaBH₄ is a mild and effective reagent for reducing ketones, its reactivity can be influenced by the solvent and temperature.

  • Solvent Choice: The choice of solvent is crucial. Protic solvents like methanol or ethanol are typically used and can accelerate the reduction. If you are using a less polar, aprotic solvent like THF or diethyl ether, the reaction will be significantly slower.

  • Temperature: While NaBH₄ reductions are often run at 0 °C to room temperature, gentle heating (e.g., to 40 °C) can increase the reaction rate without promoting significant side reactions.

  • Activation of NaBH₄: In some cases, additives can enhance the reactivity of NaBH₄. For instance, the use of a catalytic amount of a Lewis acid like CeCl₃ (Luche reduction conditions) can improve the rate and chemoselectivity of the reduction.

Condition Relative Reaction Rate Notes
NaBH₄ in THF, 25 °CSlowAprotic solvent, low reactivity.
NaBH₄ in MeOH, 25 °CModerateProtic solvent accelerates the reaction.
NaBH₄ in MeOH, 40 °CFastIncreased temperature speeds up the reaction.
NaBH₄, CeCl₃ in MeOH, 0 °CFastLewis acid activation enhances reactivity.
Nucleophilic Addition to the Acetyl Group (e.g., Grignard Reaction)

Q2.1: I am performing a Grignard reaction with methylmagnesium bromide on this compound to form the tertiary alcohol, but I am consistently getting low yields of the desired product and a significant amount of starting material back after workup. What is going wrong?

A2.1: Low yields in Grignard reactions with this substrate are often due to the following:

  • Acidic Protons: Grignard reagents are very strong bases. If there are any acidic protons in your reaction system (e.g., from water in your solvent or on your glassware), the Grignard reagent will be quenched before it can react with the ketone. Ensure all glassware is flame-dried or oven-dried and that you are using anhydrous solvents.

  • Enolization of the Ketone: The acetyl protons are weakly acidic. A bulky Grignard reagent or hindered ketone can favor deprotonation of the alpha-carbon to form an enolate, which will be quenched upon workup to return the starting material. Using a less hindered Grignard reagent and adding it slowly at a low temperature can minimize this.

  • Reaction with the Pyridine Ring: While the methoxy group reduces the basicity of the pyridine nitrogen, a highly reactive Grignard reagent could potentially interact with the pyridine ring, leading to side products.

Experimental Protocol: Grignard Reaction with this compound

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of dry nitrogen or argon. Allow to cool to room temperature.

  • Reagents: Add 1.0 equivalent of this compound to the flask and dissolve it in anhydrous diethyl ether or THF.

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add 1.1 equivalents of a solution of methylmagnesium bromide in diethyl ether dropwise over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Olefination of the Acetyl Group (e.g., Wittig and Horner-Wadsworth-Emmons Reactions)

Q3.1: I am attempting a Wittig reaction with methyltriphenylphosphonium bromide to form the corresponding alkene, but the reaction is not proceeding to completion.

A3.1: Incomplete Wittig reactions can be due to issues with the ylide formation or the reactivity of the ketone.

  • Ylide Formation: The formation of the phosphorus ylide requires a strong, non-nucleophilic base. Ensure your base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) is fresh and of good quality. The reaction should be carried out under strictly anhydrous and inert conditions. The characteristic color change (often to a deep orange or red) upon ylide formation is a good indicator of success.

  • Steric Hindrance: While the acetyl group is not exceptionally hindered, the surrounding pyridine ring may have some steric influence. Ensure adequate reaction time and, if necessary, gentle heating to drive the reaction to completion.

  • Reactivity of the Ylide: Non-stabilized ylides (like the one from methyltriphenylphosphonium bromide) are very reactive but also less stable. It is often best to generate the ylide and then immediately add the ketone.

Q3.2: In a Horner-Wadsworth-Emmons (HWE) reaction with triethyl phosphonoacetate, I am getting a mixture of E and Z isomers. How can I improve the stereoselectivity for the E-isomer?

A3.2: The HWE reaction generally favors the formation of the (E)-alkene, but several factors can influence the E/Z ratio.[4]

  • Base and Cation: The choice of base and the corresponding metal cation can affect stereoselectivity. For many systems, using sodium hydride (NaH) as the base provides good E-selectivity. The use of lithium or potassium bases can sometimes lead to different isomer ratios.

  • Reaction Temperature: Running the reaction at a slightly elevated temperature can sometimes favor the formation of the thermodynamically more stable E-isomer.

  • Solvent: The solvent can also play a role. Aprotic solvents like THF or DME are commonly used.

Logical Relationship for Optimizing HWE E-selectivity:

Start Low E-selectivity in HWE Base Modify Base Start->Base Temperature Adjust Temperature Start->Temperature Solvent Change Solvent Start->Solvent NaH Use NaH Base->NaH KHMDS Try KHMDS Base->KHMDS Elevate_Temp Increase Temperature Temperature->Elevate_Temp Low_Temp Decrease Temperature Temperature->Low_Temp THF Use THF Solvent->THF DME Use DME Solvent->DME Optimized Improved E-selectivity NaH->Optimized KHMDS->Optimized Elevate_Temp->Optimized Low_Temp->Optimized THF->Optimized DME->Optimized

Caption: Factors influencing HWE reaction stereoselectivity.

References

improving the stability of 5-Acetyl-2-methoxypyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 5-Acetyl-2-methoxypyridine under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when using this compound in a reaction?

A1: The main stability concerns for this compound are the cleavage of the 2-methoxy group (demethylation) under both acidic and basic conditions, and the potential for N-oxidation of the pyridine ring. The lone pair of electrons on the pyridine nitrogen can also coordinate to metal catalysts, potentially inhibiting their activity in cross-coupling reactions.

Q2: Under what specific conditions is the 2-methoxy group susceptible to cleavage?

A2: The 2-methoxy group, an aryl methyl ether, is susceptible to cleavage under both strong acidic and basic conditions, especially at elevated temperatures. This can lead to the formation of the corresponding pyridone, 5-Acetyl-2(1H)-pyridone, as an undesired byproduct.

Q3: How can I minimize the demethylation of the 2-methoxy group?

A3: To minimize demethylation, it is crucial to carefully control the pH and temperature of your reaction. Whenever possible, opt for milder reaction conditions. If strong acids or bases are required, consider using them at lower temperatures and for shorter reaction times. Protective group strategies can also be employed if the methoxy group is particularly labile under the necessary reaction conditions.

Q4: What is N-oxidation and how can it be prevented?

A4: N-oxidation is the oxidation of the nitrogen atom in the pyridine ring to form a pyridine N-oxide.[1] This can occur in the presence of oxidizing agents.[1] To prevent this, avoid unnecessarily strong oxidizing agents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen, which can contribute to oxidation, especially in the presence of metal catalysts.

Q5: I am observing low yields in my Suzuki coupling reaction with this compound. What could be the cause?

A5: Low yields in Suzuki coupling reactions involving pyridines are often attributed to catalyst inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, reducing its catalytic activity.[2] To mitigate this, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can help to stabilize the active catalyst and prevent coordination with the pyridine nitrogen.[3] Additionally, ensure that all reagents are anhydrous and the reaction is performed under a strict inert atmosphere to prevent side reactions like protodeboronation of the boronic acid.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Problem 1: Formation of an unexpected byproduct with a mass corresponding to the loss of a methyl group.

  • Possible Cause: Cleavage of the 2-methoxy group (demethylation) to form 5-Acetyl-2(1H)-pyridone.

  • Troubleshooting Steps:

    • Reaction Condition Analysis: Review the pH and temperature of your reaction. Strong acids or bases, especially at elevated temperatures, are likely culprits.

    • Temperature Reduction: If possible, lower the reaction temperature.

    • Reagent Modification: If a strong acid or base is necessary, consider using a milder alternative or a stoichiometric amount instead of an excess.

    • Reaction Time Optimization: Shorten the reaction time to minimize the exposure of the starting material to harsh conditions.

Problem 2: The reaction is sluggish or fails to go to completion, particularly in a metal-catalyzed cross-coupling reaction.

  • Possible Cause: Inhibition of the metal catalyst by the pyridine nitrogen.

  • Troubleshooting Steps:

    • Ligand Selection: Switch to a bulkier, more electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) to prevent coordination of the pyridine nitrogen to the metal center.[3]

    • Catalyst Loading: Increase the catalyst loading in small increments.

    • Inert Atmosphere: Ensure the reaction is conducted under a rigorously inert atmosphere (argon or nitrogen) to prevent catalyst deactivation by oxygen.[2]

    • Reagent Purity: Use anhydrous solvents and ensure the purity of all reagents to avoid side reactions that can consume the catalyst or starting materials.[2]

Problem 3: TLC analysis shows the formation of a more polar byproduct, and the desired product is contaminated with an oxygenated species.

  • Possible Cause: N-oxidation of the pyridine ring.

  • Troubleshooting Steps:

    • Degas Solvents: Thoroughly degas all solvents prior to use to remove dissolved oxygen.

    • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction.

    • Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant can be beneficial, but compatibility with the reaction chemistry must be verified.

    • Choice of Oxidant (if applicable): If the reaction involves an oxidant, consider using a milder and more selective reagent.

Data Presentation

Table 1: Qualitative Stability of this compound under Various Conditions

ConditionStability ConcernPotential ByproductMitigation Strategies
Strongly Acidic (e.g., HCl, H₂SO₄) High risk of demethylation5-Acetyl-2(1H)-pyridoneUse milder acids, lower temperature, shorter reaction time.
Strongly Basic (e.g., NaOH, KOH) High risk of demethylation5-Acetyl-2(1H)-pyridoneUse milder bases, lower temperature, shorter reaction time.
Oxidizing Agents (e.g., H₂O₂, m-CPBA) Risk of N-oxidationThis compound N-oxideUse stoichiometric amounts of milder oxidants, inert atmosphere.[1]
Reducing Agents (e.g., NaBH₄, H₂/Pd) Generally stable, but the acetyl group can be reduced5-(1-hydroxyethyl)-2-methoxypyridineChoose selective reducing agents that do not affect the pyridine ring or methoxy group.
Palladium-catalyzed Cross-Coupling Catalyst inhibition by pyridine nitrogenLow product yield, starting material recoveryUse bulky, electron-rich ligands (e.g., SPhos, XPhos).[3]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling Reaction with this compound to Minimize Degradation

  • Glassware Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • This compound (1.0 eq)

    • Arylboronic acid or ester (1.1 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol% or a pre-catalyst with a bulky phosphine ligand like XPhos-Pd-G3 at 1-3 mol%)

    • Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq), finely ground.

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water), thoroughly degassed by sparging with nitrogen or argon for at least 30 minutes.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add the degassed solvent via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

degradation_pathway A This compound B 5-Acetyl-2(1H)-pyridone A->B  Strong Acid or Base (Demethylation) C This compound N-oxide A->C  Oxidizing Agent (N-Oxidation)

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow Start Low Reaction Yield or Product Instability Observed Check_SM Is Starting Material Consumed? Start->Check_SM Check_Byproducts Are Byproducts Observed? Check_SM->Check_Byproducts Yes Catalyst_Inhibition Potential Catalyst Inhibition (e.g., in Cross-Coupling) Check_SM->Catalyst_Inhibition No Demethylation Demethylation Suspected (Mass loss of ~14 Da) Check_Byproducts->Demethylation Yes N_Oxidation N-Oxidation Suspected (Mass gain of ~16 Da) Check_Byproducts->N_Oxidation No, but other byproducts Optimize_Ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Catalyst_Inhibition->Optimize_Ligand End Improved Stability and Yield Optimize_Ligand->End Optimize_pH_Temp Reduce Temperature, Use Milder Acid/Base, Shorten Reaction Time Demethylation->Optimize_pH_Temp Optimize_pH_Temp->End Inert_Atmosphere Ensure Rigorous Inert Atmosphere and Degassed Solvents N_Oxidation->Inert_Atmosphere Inert_Atmosphere->End

Caption: Troubleshooting workflow for reactions with this compound.

References

Technical Support Center: Scale-Up of 5-Acetyl-2-methoxypyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 5-Acetyl-2-methoxypyridine production. The information is presented in a practical question-and-answer format to directly address specific challenges that may be encountered during the transition from laboratory to pilot or industrial scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for the large-scale production of this compound?

A1: The two most common and scalable synthetic routes for this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of a 2-halopyridine derivative, such as 2-chloro-5-acetylpyridine, with a methoxide source like sodium methoxide.

  • Grignard Reaction: This approach often utilizes a pyridine-derived nitrile or amide which is then reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to introduce the acetyl group.

Q2: What are the critical safety considerations when scaling up the synthesis of this compound?

A2: Both primary synthetic routes present specific safety challenges that must be addressed during scale-up:

  • Grignard Reaction: Grignard reagents are highly reactive and pyrophoric. The reaction is often exothermic, and careful control of the reaction temperature is crucial to prevent thermal runaway. The use of flammable ether solvents also poses a significant fire risk. Proper inert atmosphere techniques and robust cooling systems are essential.

  • Nucleophilic Aromatic Substitution (SNAr): While generally less hazardous than Grignard reactions, the use of strong bases like sodium methoxide requires careful handling to avoid contact with skin and eyes. If the reaction is performed at elevated temperatures and pressures, appropriate reactor design and pressure relief systems are necessary.

Q3: How can I monitor the progress of the reaction during production?

A3: In-process monitoring is critical for ensuring reaction completion and minimizing byproduct formation. Common analytical techniques for monitoring the synthesis of this compound include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for quantifying the consumption of starting materials and the formation of the desired product and any major impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying and quantifying volatile components in the reaction mixture, including starting materials, products, and potential byproducts.

  • Thin-Layer Chromatography (TLC): TLC provides a quick and qualitative assessment of the reaction progress and can be used for rapid screening of reaction conditions.

Troubleshooting Guides

Route 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5-acetylpyridine
IssuePotential Cause(s)Recommended Solution(s)
Low or Incomplete Conversion 1. Insufficient reaction temperature or time. 2. Deactivation of the sodium methoxide by moisture. 3. Poor solubility of reactants.1. Gradually increase the reaction temperature and/or extend the reaction time, monitoring progress by HPLC or TLC. 2. Ensure all reagents and solvents are anhydrous. Use freshly prepared or properly stored sodium methoxide. 3. Consider using a co-solvent to improve solubility.
Formation of Impurities 1. Side reactions due to high temperatures. 2. Reaction of sodium methoxide with the acetyl group.1. Optimize the reaction temperature to find a balance between reaction rate and impurity formation. 2. Consider protecting the acetyl group if this side reaction is significant, though this adds extra steps to the synthesis.
Difficult Product Isolation 1. Product is soluble in the reaction mixture. 2. Formation of emulsions during workup.1. After reaction completion, cool the mixture and consider adding an anti-solvent to precipitate the product. 2. Use brine washes to break emulsions. Adjust the pH of the aqueous phase if necessary.
Route 2: Grignard Reaction
IssuePotential Cause(s)Recommended Solution(s)
Failure of Grignard Reagent Formation or Reaction Initiation 1. Presence of moisture in the glassware, solvents, or starting materials. 2. Inactive magnesium surface (oxide layer).1. Rigorously dry all glassware and use anhydrous solvents. Ensure starting materials are dry. 2. Activate the magnesium turnings using methods such as grinding, adding a small crystal of iodine, or using a small amount of 1,2-dibromoethane.
Low Yield of this compound 1. Wurtz coupling byproduct formation. 2. The Grignard reagent acting as a base rather than a nucleophile.1. Add the halide starting material slowly to the magnesium suspension to maintain a low concentration of the halide. 2. Perform the reaction at a lower temperature to favor nucleophilic addition.
Exothermic Reaction is Difficult to Control 1. Addition of the Grignard reagent or electrophile is too fast. 2. Inadequate cooling capacity of the reactor.1. Slow down the rate of addition and monitor the internal temperature closely. 2. Ensure the reactor's cooling system is sufficient for the scale of the reaction. Consider using a jacketed reactor with a reliable chiller.[1]

Experimental Protocols

Protocol 1: Scale-Up of this compound via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the synthesis of this compound from 2-chloro-5-acetylpyridine and sodium methoxide, suitable for scale-up.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)
2-Chloro-5-acetylpyridine155.5810.00.0643
Sodium Methoxide54.024.200.0777
Methanol (anhydrous)32.0450.0-
Toluene92.1430.0-
Water18.02As needed-
Brine (saturate NaCl solution)-As needed-

Procedure:

  • Reaction Setup: Charge a suitable jacketed glass reactor with anhydrous methanol (50.0 kg).

  • Reagent Addition: Under a nitrogen atmosphere, add sodium methoxide (4.20 kg) to the methanol with stirring. Control any exotherm by cooling the reactor jacket.

  • Add 2-chloro-5-acetylpyridine (10.0 kg) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Add water (50 L) and toluene (30.0 kg). Stir vigorously for 15 minutes.

  • Phase Separation: Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Washing: Wash the organic layer with water (2 x 20 L) and then with brine (20 L).

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Protocol 2: Scale-Up of this compound via Grignard Reaction

This protocol outlines a general procedure for the synthesis of this compound from a suitable pyridine precursor and a methyl Grignard reagent.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)
N,6-Dimethoxy-N-methylnicotinamide196.2110.00.0510
Methylmagnesium Bromide (3M in THF)-20.4 L0.0612
Tetrahydrofuran (THF, anhydrous)72.1180.0-
Ammonium Chloride (saturated aq. solution)53.49As needed-
Ethyl Acetate88.11As needed-
Brine (saturated NaCl solution)-As needed-

Procedure:

  • Reaction Setup: Charge a dry, inerted, jacketed glass reactor with N,6-Dimethoxy-N-methylnicotinamide (10.0 kg) and anhydrous THF (80.0 kg).

  • Cooling: Cool the solution to 0-5 °C using a chiller.

  • Grignard Addition: Slowly add the methylmagnesium bromide solution (20.4 L) to the reaction mixture, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by HPLC or TLC.

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution, keeping the temperature below 20 °C.

  • Extraction: Add ethyl acetate and water. Separate the organic layer.

  • Washing: Wash the organic layer with water and then with brine.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography.

Visualizations

G Workflow for Troubleshooting Low Yield in SNAr Synthesis start Low Yield of this compound check_conversion Check Reaction Conversion by HPLC/TLC start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Low complete Complete Conversion, but Low Isolated Yield check_conversion->complete High sub_incomplete Potential Causes: - Insufficient reaction time/temp - Inactive reagents - Poor solubility incomplete->sub_incomplete sub_complete Potential Causes: - Product loss during workup - Degradation of product complete->sub_complete solution_incomplete Solutions: - Increase reaction time/temp - Use fresh/anhydrous reagents - Add co-solvent sub_incomplete->solution_incomplete solution_complete Solutions: - Optimize extraction and isolation steps - Check pH and temperature during workup sub_complete->solution_complete

Caption: Troubleshooting workflow for low yield in the SNAr synthesis of this compound.

G Experimental Workflow for Grignard Synthesis Scale-Up start Start: Dry Reactor Setup under Inert Atmosphere charge_reagents Charge Pyridine Precursor and Anhydrous THF start->charge_reagents cool Cool Reactor to 0-5 °C charge_reagents->cool add_grignard Slowly Add Methylmagnesium Bromide (T < 10 °C) cool->add_grignard react Stir at 0-5 °C for 1-2 hours add_grignard->react monitor In-process Control (HPLC/TLC) react->monitor quench Quench with Saturated aq. NH4Cl (T < 20 °C) monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Water, Brine) extract->wash concentrate Concentrate under Reduced Pressure wash->concentrate purify Purify Crude Product (Recrystallization/Chromatography) concentrate->purify end Final Product: this compound purify->end

Caption: A typical experimental workflow for the scale-up of this compound synthesis via the Grignard route.

References

Technical Support Center: Purification of 5-Acetyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from crude 5-Acetyl-2-methoxypyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Work-up

Symptom: The purity of this compound after initial extraction and solvent removal is significantly below the desired specification (e.g., <95%).

Possible Causes & Solutions:

  • Incomplete Reaction: The presence of unreacted starting materials, such as 2-methoxypyridine, can be a major impurity.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting materials before work-up.

  • Formation of Side Products: Depending on the synthetic route, side products such as regioisomers or over-acylated products may form.

    • Solution: Optimize reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to minimize the formation of side products.

  • Inefficient Extraction: Residual acidic or basic impurities from the reaction work-up may remain. For instance, if the reaction is quenched with acid, residual acid might be present.

    • Solution: Ensure thorough washing of the organic layer during extraction. A typical work-up involves washing with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a wash with brine to remove residual water and inorganic salts.

Issue 2: Difficulty with Column Chromatography

Symptom: Poor separation of this compound from impurities during column chromatography, leading to co-elution and broad peaks.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to effectively separate the desired product from impurities.

    • Solution: Systematically screen different solvent systems using TLC. A good starting point is a mixture of a non-polar solvent like heptane or hexane and a more polar solvent like ethyl acetate (EtOAc). A solvent system that gives an Rf value of 0.2-0.4 for this compound on the TLC plate is often a good starting point for column chromatography. A gradient elution, starting with a low polarity and gradually increasing it, can be effective. A documented successful gradient is heptane/EtOAc, starting with 100% heptane and gradually increasing the proportion of ethyl acetate.[1]

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation.

    • Solution: As a general rule, use about 20-50 g of silica gel for every 1 g of crude product.

  • Improper Column Packing: An unevenly packed column will result in channeling and poor separation.

    • Solution: Ensure the silica gel is packed uniformly as a slurry in the initial eluent. A layer of sand on top of the silica gel can prevent disturbance of the stationary phase when adding the eluent.

Issue 3: Challenges with Recrystallization

Symptom: The product oils out, fails to crystallize, or the resulting crystals are of low purity.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: The solvent may be too good or too poor a solvent for this compound. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Conduct small-scale solubility tests with various solvents. Given that this compound is a ketone, solvents like ethanol, isopropanol, or mixtures such as ethanol/water or hexane/ethyl acetate could be suitable.

  • "Oiling Out": The compound melts before it dissolves in the hot solvent, or the solution is supersaturated at a temperature above the compound's melting point (53-57 °C).

    • Solution: Use a larger volume of solvent or switch to a solvent with a lower boiling point. Ensure the compound is fully dissolved before allowing the solution to cool. Slow cooling can also help prevent oiling out.

  • Crystallization Failure: The solution may be too dilute for crystals to form upon cooling.

    • Solution: If no crystals form after cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. Adding a seed crystal of pure this compound can also induce crystallization. If these methods fail, the solvent volume can be reduced by gentle heating and the solution allowed to cool again.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include:

  • Unreacted Starting Materials: Such as 2-methoxypyridine or the acylating agent.

  • Side Products: Depending on the synthesis, these could include regioisomers (e.g., 3-acetyl-2-methoxypyridine) or products of di-acylation.

  • Residual Solvents: Solvents used in the reaction or work-up (e.g., ethyl acetate, heptane, THF).

  • Inorganic Salts: From the work-up procedure (e.g., sodium chloride, magnesium sulfate).

Q2: What is a recommended general procedure for the purification of this compound?

A2: A common general procedure involves the following steps:

  • Aqueous Work-up: After the reaction is complete, it is typically quenched and then extracted with an organic solvent like ethyl acetate. The organic layer is then washed with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities, followed by a wash with brine.[1]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent like magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[1]

  • Further Purification: The resulting crude solid can be further purified by either column chromatography or recrystallization to achieve higher purity.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Several techniques can be used to assess purity:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in the crude mixture and to monitor the progress of purification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the purity and can help identify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Can be used to confirm the structure of the desired product and to identify and quantify impurities if their signals do not overlap with the product signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value (53-57 °C) is indicative of high purity.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity BeforeTypical Purity AfterTypical YieldAdvantagesDisadvantages
Extraction/Work-up 70-90%~97%[1]>90%Removes bulk inorganic and some organic impurities.May not remove closely related organic impurities.
Column Chromatography 90-97%>99%70-90%High resolution for separating closely related impurities.Can be time-consuming and requires significant solvent usage.
Recrystallization 90-98%>99%60-85%Effective for removing small amounts of impurities, scalable.Requires finding a suitable solvent system; can have lower yields than chromatography.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Heptane (or Hexane)

  • Ethyl acetate (EtOAc)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Heptane/EtOAc).

  • Column Packing: Pour the slurry into the chromatography column and allow the solvent to drain, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin elution with the low-polarity solvent system, collecting fractions. Monitor the elution of the product by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., from 5% to 20% to 40% EtOAc in heptane) to elute the desired product.[1]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent or solvent mixture should be determined experimentally.

Materials:

  • Crude this compound

  • Selected recrystallization solvent(s) (e.g., ethanol, isopropanol, ethanol/water, hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_end Pure Product Crude_5_Acetyl_2_methoxypyridine Crude this compound Column_Chromatography Column Chromatography Crude_5_Acetyl_2_methoxypyridine->Column_Chromatography Recrystallization Recrystallization Crude_5_Acetyl_2_methoxypyridine->Recrystallization Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Purification workflow for crude this compound.

Troubleshooting_Logic Start Low Purity Issue Check_TLC Analyze crude by TLC Start->Check_TLC Unreacted_SM Unreacted Starting Material Present Check_TLC->Unreacted_SM Yes Multiple_Spots Multiple Impurity Spots Check_TLC->Multiple_Spots No Optimize_Reaction Optimize Reaction Conditions Unreacted_SM->Optimize_Reaction Column_Chrom Perform Column Chromatography Multiple_Spots->Column_Chrom Recrystallize Attempt Recrystallization Column_Chrom->Recrystallize If purity still low

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: 5-Acetyl-2-methoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on alternative synthetic routes to 5-Acetyl-2-methoxypyridine. It includes troubleshooting guides and frequently asked questions to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary alternative synthetic routes to this compound?

A1: There are three primary alternative routes commonly employed for the synthesis of this compound:

  • Nucleophilic Aromatic Substitution (SNAr): Starting from 2-Chloro-5-acetylpyridine and reacting it with sodium methoxide.[1]

  • Grignard Reaction with a Weinreb Amide: This involves the reaction of a methylmagnesium halide (Grignard reagent) with a suitable N-methoxy-N-methylamide, such as 6-methoxy-N-methoxy-N-methylnicotinamide.[1]

  • Palladium-Catalyzed Cross-Coupling: Typically a Negishi or Stille coupling, starting from 2-methoxy-5-bromopyridine and an acetyl-group donor.[2][3]

Q2: Which synthetic route generally provides the highest yield?

A2: Based on available literature, the Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5-acetylpyridine with sodium methoxide reports very high yields, often around 97%.[1] However, yields for all routes are highly dependent on reaction optimization and scale.

Q3: What are the main safety considerations for these synthetic routes?

A3: Each route has specific safety hazards.

  • SNAr: Working with sodium methoxide requires caution as it is a strong base and corrosive. Microwave heating, if used, requires specialized equipment to manage pressure and temperature.[1]

  • Grignard Reactions: Grignard reagents are highly reactive, pyrophoric, and water-sensitive.[4] Reactions can be highly exothermic, posing a risk of thermal runaway, especially at a large scale.[4] Strict anhydrous and inert atmosphere conditions are mandatory.

  • Cross-Coupling: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Organotin reagents used in Stille coupling are particularly toxic and require careful handling and disposal.[2]

Alternative Synthetic Routes: Data Summary

The following table summarizes the key quantitative data for the alternative synthetic routes to this compound.

Parameter Route 1: Nucleophilic Aromatic Substitution (SNAr) Route 2: Grignard Reaction (Weinreb Amide) Route 3: Palladium-Catalyzed Cross-Coupling (Negishi)
Starting Material 2-Chloro-5-acetylpyridine6-Methoxy-N-methoxy-N-methylnicotinamide2-Methoxy-5-bromopyridine
Key Reagents Sodium methoxide, MethanolMethylmagnesium bromide, THFZinc, Palladium catalyst (e.g., Pd(PPh₃)₄), Acetyl chloride
Reported Yield ~97%[1]Typically good to high, though specific yield not detailed in provided results.Moderate to good, but can be variable.[2]
Reaction Temperature 160 °C (Microwave) or Reflux0 °C to Room Temperature[1]Room Temperature to 50 °C[5]
Reaction Time ~4 hours (Microwave)[1]~1-2 hours[1]4-24 hours
Key Advantage High yield, simple procedure.Good functional group tolerance of Weinreb amides.Milder conditions compared to SNAr.
Key Disadvantage High temperature/pressure (microwave), availability of starting material.Strict anhydrous/inert conditions required.[4]Catalyst cost and sensitivity, potential for side reactions.[5][6]

Visualizing the Synthetic Pathways

The diagram below illustrates the three main synthetic approaches to obtaining this compound from different precursors.

G cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Product SM1 2-Chloro-5-acetylpyridine R1 SNAr SM1->R1 NaOMe, MeOH SM2 6-Methoxy-N-methoxy- N-methylnicotinamide R2 Grignard Reaction SM2->R2 1. MeMgBr 2. H₃O⁺ SM3 2-Methoxy-5-bromopyridine R3 Negishi Coupling SM3->R3 1. Zn 2. AcCl, Pd(0) Product This compound R1->Product R2->Product R3->Product

Caption: Alternative synthetic routes to this compound.

Troubleshooting Guides

Route 1: Nucleophilic Aromatic Substitution (SNAr)

Q: My reaction of 2-Chloro-5-acetylpyridine with sodium methoxide is incomplete, even after extended heating. What could be the issue?

A: Several factors could lead to an incomplete reaction:

  • Insufficient Temperature: This reaction often requires high temperatures to proceed efficiently. If using conventional heating, ensure you are reaching and maintaining reflux. For microwave-assisted synthesis, confirm the target temperature of 160°C is being reached.[1]

  • Reagent Quality: Sodium methoxide is hygroscopic and can degrade upon exposure to air and moisture, reducing its activity. Use freshly opened or properly stored sodium methoxide.

  • Solvent Purity: Ensure the methanol used is anhydrous. Water can interfere with the nucleophilicity of the methoxide.

Route 2: Grignard Reaction with Weinreb Amide

Q: My Grignard reaction fails to initiate or gives a very low yield. What are the common causes?

A: This is a frequent issue with Grignard reactions.

  • Moisture or Oxygen: Grignard reagents are extremely sensitive to water and oxygen.[4] Ensure all glassware is oven-dried, the solvent (THF) is anhydrous, and the reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon).

  • Poor Magnesium Quality: The surface of magnesium turnings can oxidize. Briefly crushing the magnesium in a dry mortar and pestle or using a small crystal of iodine to activate the surface can help initiate the reaction.

  • Impure Starting Materials: The Weinreb amide or the methyl halide used to prepare the Grignard reagent must be free of acidic protons or other reactive functional groups.

Q: I am getting a significant amount of a tertiary alcohol byproduct instead of the desired ketone. Why is this happening?

A: The Weinreb amide is designed to prevent over-addition, but this can still occur if the reaction conditions are not controlled. The intermediate tetrahedral species is stabilized by chelation to the N-methoxy-N-methyl group. If this intermediate breaks down prematurely to the ketone before the workup, the newly formed ketone can react with a second equivalent of the Grignard reagent.[7] To mitigate this, maintain a low reaction temperature (0 °C) during the Grignard addition and quench the reaction promptly once the starting material is consumed.[1]

Route 3: Palladium-Catalyzed Cross-Coupling (Negishi)

Q: My Negishi coupling reaction has stalled at 30-60% conversion. What troubleshooting steps should I take?

A: Reaction stalling is a known issue in Negishi couplings and can be caused by catalyst deactivation.[5] The pyridine nitrogen itself can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[8][9]

G Start Negishi Reaction Stalled Q1 Is the catalyst active? Start->Q1 A1_Yes Check Reagents Q1->A1_Yes Yes A1_No Use fresh catalyst or a more robust pre-catalyst (e.g., XPhos Pd G3) Q1->A1_No No Q2 Are reagents pure and anhydrous? A1_Yes->Q2 A2_Yes Consider catalyst inhibition or slow oxidative addition Q2->A2_Yes Yes A2_No Purify starting materials and use dry solvents Q2->A2_No No Action1 Try a different ligand (e.g., SPhos, Xantphos) A2_Yes->Action1 Action2 Slightly increase temperature A2_Yes->Action2

Caption: Troubleshooting workflow for a stalled Negishi coupling reaction.

Q: I am observing significant homocoupling of my organozinc reagent. How can this be minimized?

A: Homocoupling is a common side reaction in Negishi couplings.[6] It can arise from a second transmetalation event. To minimize it:

  • Control Stoichiometry: Use a slight excess (1.2 - 1.5 equivalents) of the organozinc reagent, but avoid a large excess.

  • Slow Addition: Adding the organozinc reagent slowly to the reaction mixture containing the aryl halide and catalyst can help maintain a low concentration of the organometallic species and favor the cross-coupling pathway.

  • Catalyst/Ligand Choice: Some ligand systems are more prone to homocoupling than others. Experimenting with different phosphine ligands may be beneficial.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from a microwave-assisted procedure.[1]

  • Reaction Setup: To a specialized microwave reactor vessel, add 2-Chloro-5-acetylpyridine (1.0 eq, e.g., 500 mg, 2.89 mmol) and methanol (15 mL).

  • Reagent Addition: Add sodium methoxide (7.5 eq, e.g., 1.17 g, 21.69 mmol) to the mixture.

  • Microwave Irradiation: Seal the vessel and heat the mixture in a microwave reactor to 160 °C for 4 hours.

  • Workup: After cooling, evaporate the reaction medium to dryness under reduced pressure.

  • Purification: Purify the residue by silica gel chromatography (e.g., using a heptane/ethyl acetate gradient) to yield this compound as a solid.

Protocol 2: Synthesis via Grignard Reaction with a Weinreb Amide

This protocol describes the reaction of a Grignard reagent with a pre-formed Weinreb amide.[1]

  • Reaction Setup: Dissolve the Weinreb amide (e.g., 6-methoxy-N-methoxy-N-methylnicotinamide) (1.0 eq) in anhydrous tetrahydrofuran (THF) in an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Slowly add a solution of methylmagnesium bromide (e.g., 3M in ether) (1.5 eq) dropwise via syringe, maintaining the internal temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour after the addition is complete. Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting amide.

  • Quenching: Slowly quench the reaction by adding 1 M hydrochloric acid (aqueous solution) at 0 °C until the mixture is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to give the crude product.

  • Purification: Purify the crude material by silica gel chromatography or recrystallization to obtain pure this compound.

References

Technical Support Center: Optimization of Reaction Parameters for 5-Acetyl-2-methoxypyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 5-Acetyl-2-methoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the functionalization of this compound?

A1: The functionalization of this compound presents a unique set of challenges due to its electronic properties. The pyridine ring is inherently electron-deficient, which can make some reactions, like electrophilic aromatic substitution, difficult. The nitrogen atom's lone pair can also coordinate with metal catalysts, potentially inhibiting their activity. Furthermore, the molecule has two key substituents: an electron-donating methoxy group at the 2-position and an electron-withdrawing acetyl group at the 5-position. Their opposing electronic effects can influence the regioselectivity and reactivity of C-H functionalization and cross-coupling reactions. The acetyl group's enolizable protons and the ketone functionality can also lead to side reactions under certain basic conditions.

Q2: Which positions on the this compound ring are most likely to react in palladium-catalyzed cross-coupling reactions?

A2: For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, a halogen (e.g., Br, Cl) is typically installed on the pyridine ring. The reactivity of this halide is influenced by the electronic nature of the ring. The electron-donating methoxy group at the 2-position can increase electron density at the ortho (3) and para (5) positions, potentially making oxidative addition at a C5-halide more challenging compared to a halide on a more electron-deficient pyridine. However, modern catalyst systems with electron-rich, bulky phosphine ligands are designed to overcome these challenges.

Q3: Can I functionalize this compound using C-H activation?

A3: Yes, C-H activation is a plausible strategy. Directed ortho-metalation (DoM) is a powerful technique for the functionalization of pyridines. The methoxy group at the 2-position can act as a directing group, facilitating deprotonation at the C3 position with a strong base like n-butyllithium. The resulting lithiated intermediate can then be quenched with various electrophiles. However, the acetyl group may not be stable to strongly basic conditions, potentially requiring protection or the use of milder, directed C-H activation methods with transition metal catalysts (e.g., Rh, Ru, Pd).

Q4: What are the key reaction parameters to screen for a Suzuki-Miyaura coupling with a halogenated this compound derivative?

A4: For a successful Suzuki-Miyaura coupling, systematic optimization of the following parameters is crucial:

  • Palladium Precatalyst: Start with a reliable Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species.

  • Ligand: The choice of phosphine ligand is critical. For electron-rich pyridines, bulky, electron-rich ligands like SPhos, XPhos, or RuPhos are often necessary to promote the oxidative addition step.

  • Base: The base activates the boronic acid. A screening of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ is recommended. The solubility and strength of the base can significantly impact the yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is commonly used. The ratio can be adjusted to optimize the solubility of the reagents.

  • Temperature: Higher temperatures (80-120 °C) are often required, especially for less reactive chlorides.

Q5: Are there any known side reactions to be aware of during the functionalization of this molecule?

A5: Yes, several side reactions can occur:

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be replaced by a proton from the solvent, especially under harsh basic conditions or with prolonged heating. Using boronic esters (e.g., pinacol esters) can mitigate this.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is essential.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Bulky ligands can help prevent this coordination.

  • Reactions involving the Acetyl Group: Strong bases can deprotonate the α-protons of the acetyl group, leading to aldol-type side reactions or other undesired transformations. Careful selection of the base and reaction temperature is important.

Troubleshooting Guides

Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Observed Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst system for an electron-rich pyridine.Switch to a more active catalyst system using bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). Increase catalyst loading (from 1-2 mol% to 3-5 mol%).
Ineffective base.Screen different bases. K₃PO₄ is often a good starting point for challenging couplings. Ensure the base is finely powdered for better solubility and reactivity.
Insufficient reaction temperature.Gradually increase the reaction temperature in increments of 10-20 °C. Consider switching to a higher boiling point solvent or using microwave irradiation.
Catalyst deactivation by pyridine nitrogen.Use a ligand with greater steric bulk to shield the palladium center.
Significant Amount of Unreacted Starting Material Incomplete oxidative addition of the aryl halide.If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide. Ensure a sufficiently active catalyst system is used (see above).
Poor solubility of reagents.Adjust the solvent system. For instance, modify the dioxane/water ratio or try a different solvent like toluene or DMF.
Protodeboronation of Boronic Acid Boronic acid instability.Use the corresponding boronic acid pinacol ester or trifluoroborate salt, which are generally more stable. Use anhydrous solvents and minimize reaction time.
Formation of Homocoupled Byproduct Presence of oxygen in the reaction mixture.Ensure all solvents are thoroughly degassed before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Inefficient reduction of Pd(II) precatalyst.Use a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that is readily activated.
Troubleshooting Low Yield in Buchwald-Hartwig Amination
Observed Problem Potential Cause Suggested Solution
Low or No Product Formation Ligand is not suitable for the amine substrate.The optimal ligand can vary depending on whether the amine is primary, secondary, aliphatic, or aromatic. For primary amines, bulky biarylphosphine ligands like XPhos or RuPhos are often effective. For secondary amines, ligands like BINAP or dppf may be suitable.
Base is too weak or too strong.Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. If the acetyl group is sensitive to these, a weaker base like K₃PO₄ or Cs₂CO₃ can be tried, though this may require a more active catalyst or higher temperatures.
Catalyst poisoning.The amine substrate or product might be coordinating too strongly to the palladium center. A change in ligand or solvent might be necessary.
Dehalogenation of the Aryl Halide A common side reaction in palladium catalysis.Use a different ligand or a lower reaction temperature. Ensure the reaction is run under a strictly inert atmosphere.
Side reactions involving the ketone The strong base is reacting with the acetyl group.Consider protecting the ketone as a ketal before the amination reaction. Alternatively, screen weaker bases.

Data Presentation

The following tables provide suggested starting conditions for optimization based on successful reactions with similar substrates. Note: These are representative conditions and will likely require optimization for this compound derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromo-2-methoxypyridine with Arylboronic Acids

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Representative Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001285-95
2Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)1101680-90
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O (4:1)902460-75
4PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)THF/H₂O (5:1)801870-85

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 5-Bromo-2-methoxypyridine

EntryAmine TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Representative Yield (%)
1Primary AliphaticPd(OAc)₂ (1)RuPhos (2)NaOtBu (1.2)Toluene110480-95
2Secondary AliphaticPd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.2)Dioxane1001275-90
3AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (1.5)Toluene1101870-85
4Heteroaromatic Amine[Pd(cinnamyl)Cl]₂ (1)DavePhos (2.5)K₂CO₃ (2.0)t-BuOH1002460-80

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol details the synthesis of the title compound from 2-Chloro-5-acetylpyridine.

Reagents and Materials:

  • 2-Chloro-5-acetylpyridine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Microwave reactor vials

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., heptane, ethyl acetate)

Procedure:

  • To a microwave reactor vial, add 2-Chloro-5-acetylpyridine (e.g., 500 mg, 1.0 equiv.).

  • Add methanol (e.g., 15 mL) and sodium methoxide (e.g., 1.17 g, ~7.5 equiv.).

  • Seal the vial and heat the mixture in a microwave reactor to 160 °C for 4 hours.[1]

  • After cooling, evaporate the reaction mixture to dryness under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in heptane) to afford this compound.[1]

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_vessel Dry reaction vessel under inert atmosphere (Ar or N₂) add_solids Add aryl halide, boronic acid, and base prep_vessel->add_solids 1 add_catalyst Add palladium source and ligand add_solids->add_catalyst 2 degas Degas solvent and add to vessel add_catalyst->degas 3 heat Heat to desired temperature (e.g., 80-120 °C) with stirring degas->heat 4 monitor Monitor progress (TLC, LC-MS) heat->monitor 5 quench Cool to RT, quench (e.g., with water or NH₄Cl) monitor->quench 6 extract Extract with organic solvent quench->extract 7 purify Dry, concentrate, and purify (e.g., column chromatography) extract->purify 8

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

troubleshooting_suzuki start Low Yield Observed catalyst_q Is the catalyst system active enough for an electron-rich pyridine? start->catalyst_q base_q Is the base effective? catalyst_q->base_q No catalyst_sol Switch to bulky, electron-rich ligands (SPhos, XPhos). Increase catalyst loading. catalyst_q->catalyst_sol Yes temp_q Is the temperature sufficient? base_q->temp_q No base_sol Screen strong bases (K₃PO₄, Cs₂CO₃). Ensure base is finely powdered. base_q->base_sol Yes side_reaction_q Are side reactions (protodeboronation, homocoupling) observed? temp_q->side_reaction_q No temp_sol Increase temperature. Consider microwave irradiation. temp_q->temp_sol Yes side_reaction_sol Use boronic ester. Thoroughly degas system. side_reaction_q->side_reaction_sol Yes

Caption: Troubleshooting logic for low yield in Suzuki-Miyaura coupling reactions.

References

preventing degradation of 5-Acetyl-2-methoxypyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the storage and handling of 5-Acetyl-2-methoxypyridine to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored at room temperature in a tightly sealed container.[1] The storage area should be dry, cool, and well-ventilated.[1] For enhanced stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.[2]

Q2: What are the visual signs of degradation for this compound?

A2: this compound is typically a white to yellow crystalline powder.[1] Signs of degradation may include a noticeable change in color (e.g., darkening to brown), a change in texture, or the appearance of an unusual odor.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure and information on related compounds, potential degradation can occur through:

  • Oxidation: The acetyl and methoxy functional groups may be susceptible to oxidation, especially with prolonged exposure to air. The oxidation of alkyl groups on similar pyridine derivatives has been observed.[3]

  • Hydrolysis: The methoxy group can be susceptible to hydrolysis in the presence of moisture, which could lead to the formation of 2-hydroxy-5-acetylpyridine.

  • Photodegradation: Exposure to UV light may induce degradation. Related compounds, such as dihydropyrimidines, are known to undergo light-induced dehydrogenation.[4]

Q4: Are there any known incompatibilities for this compound?

A4: The product should be stored apart from foodstuff containers or incompatible materials.[1] While specific incompatibilities are not listed, as a general precaution, it should be kept away from strong oxidizing agents, strong acids, and strong bases.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration (e.g., yellowing or browning) of the powder Oxidation or exposure to light.1. Immediately transfer the compound to a container with an inert atmosphere (e.g., argon or nitrogen).2. Store the container in a dark place, such as a cabinet or an amber-colored vial.3. For future use, handle the compound quickly and minimize its exposure to air and light.
Inconsistent experimental results Degradation of the starting material.1. Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, GC-MS, or NMR).2. If degradation is confirmed, purify the compound if possible (e.g., by recrystallization) or use a fresh, unopened batch.3. Review storage and handling procedures to prevent future degradation.
Clumping or caking of the powder Absorption of moisture.1. Dry the compound under vacuum or in a desiccator.2. Ensure the storage container is tightly sealed and stored in a dry environment.3. Consider using a dessicant in the storage container.

Experimental Protocols

Protocol: Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under different conditions.

  • Sample Preparation:

    • Divide a fresh batch of this compound into several samples in separate, appropriate containers (e.g., amber glass vials).

    • Create different storage conditions for each sample:

      • Control: Room temperature, dark, inert atmosphere.

      • Light Exposure: Room temperature, exposed to ambient light.

      • Elevated Temperature: 40°C, dark, inert atmosphere.

      • High Humidity: Room temperature, in a desiccator with a saturated salt solution to maintain high humidity.

  • Time Points:

    • Establish regular time points for analysis (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis:

    • At each time point, analyze a sample from each condition using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

    • Characterize any significant degradation products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Evaluation:

    • Plot the purity of this compound as a function of time for each storage condition.

    • Calculate the degradation rate for each condition.

Visualizations

A This compound B Oxidation A->B O2 C Hydrolysis A->C H2O D Photodegradation A->D UV Light E Oxidized Products B->E F 2-Hydroxy-5-acetylpyridine C->F G Photodegradation Products D->G

Caption: Potential degradation pathways for this compound.

start Start: Inconsistent Experimental Results check_purity Check Purity of This compound (e.g., HPLC, NMR) start->check_purity is_pure Is the Compound Pure? check_purity->is_pure troubleshoot_exp Troubleshoot Other Experimental Parameters is_pure->troubleshoot_exp Yes review_storage Review Storage and Handling Procedures is_pure->review_storage No end_good Problem Solved troubleshoot_exp->end_good new_batch Use a Fresh Batch or Purify the Compound review_storage->new_batch end_bad Problem Identified new_batch->end_bad

Caption: Troubleshooting workflow for inconsistent experimental results.

References

dealing with regioisomer formation in 5-Acetyl-2-methoxypyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 5-Acetyl-2-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges of regioisomer formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing regioselectivity in reactions with this compound?

A1: The regiochemical outcome of reactions with this compound is primarily governed by a combination of electronic and steric effects of the substituents on the pyridine ring, as well as the reaction mechanism. The key factors include:

  • Electronic Effects: The 2-methoxy group is an electron-donating group (EDG) and activates the pyridine ring towards electrophilic attack, primarily at the ortho and para positions relative to it (C3 and C5). Conversely, the 5-acetyl group is an electron-withdrawing group (EWG) and deactivates the ring, directing incoming electrophiles to the meta position relative to it (C3).

  • Steric Hindrance: The bulkiness of reagents and the substituents already present on the pyridine ring can influence the accessibility of different positions.

  • Reaction Type: The mechanism of the reaction plays a crucial role. Electrophilic aromatic substitution, nucleophilic aromatic substitution, and directed ortho-metalation will each favor different positions.

Q2: How can I predict the major regioisomer in an electrophilic aromatic substitution reaction?

A2: For electrophilic aromatic substitution (e.g., nitration, bromination), the directing effects of the existing substituents are key. The 2-methoxy group directs ortho and para (C3 and C5), while the 5-acetyl group directs meta (C3). Since both groups favor substitution at the C3 position, this is often the most likely site for electrophilic attack. However, the formation of other isomers is possible and the ratio will depend on the specific reaction conditions.

Q3: What is Directed ortho-Metalation (DoM) and how can it be applied to this compound?

A3: Directed ortho-Metalation (DoM) is a powerful technique for achieving high regioselectivity. In this reaction, a directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. The methoxy group at the C2 position of this compound can act as a directing group, facilitating selective lithiation at the C3 position. The resulting organolithium intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups specifically at the C3 position.

Q4: How can I distinguish between different regioisomers of substituted this compound?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for distinguishing between regioisomers.

  • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are highly informative. The number of signals and their splitting patterns (e.g., doublets, triplets, doublets of doublets) will differ for each isomer.

  • ¹³C NMR: The number of signals and their chemical shifts in the aromatic region will be unique for each regioisomer.

  • 2D NMR techniques: Experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can provide definitive structural assignments by showing correlations between protons and carbons.

High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the different regioisomers produced in a reaction.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration)

Symptoms:

  • Formation of a mixture of regioisomers (e.g., substitution at C3, C4, and/or C6).

  • Difficulty in separating the desired isomer.

Possible Causes & Solutions:

CauseSolution
Reaction temperature is too high. High temperatures can overcome the activation energy barriers for the formation of less favored isomers. Recommendation: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) to enhance selectivity.
Inappropriate nitrating agent. The reactivity of the nitrating agent can affect selectivity. Recommendation: Try using a milder nitrating agent. For example, if using a mixture of nitric acid and sulfuric acid, consider switching to acetyl nitrate or nitronium tetrafluoroborate.
Solvent effects. The polarity of the solvent can influence the stability of the intermediates and transition states. Recommendation: Screen different solvents. A less polar solvent might favor the formation of a specific isomer.

Illustrative Data (Hypothetical): Effect of Temperature on Nitration Regioselectivity

Temperature (°C)C3-Nitro Isomer (%)C4-Nitro Isomer (%)Other Isomers (%)
50652510
2578184
09082
Problem 2: Low Yield or No Reaction in Directed ortho-Metalation (DoM)

Symptoms:

  • Recovery of unreacted starting material.

  • Formation of side products from the decomposition of the organolithium reagent.

Possible Causes & Solutions:

CauseSolution
Incomplete deprotonation. The organolithium reagent may not be strong enough or the reaction time may be too short. Recommendation: Use a stronger base like s-BuLi or t-BuLi in the presence of a coordinating agent like TMEDA (tetramethylethylenediamine). Increase the reaction time for the lithiation step.
Moisture or air in the reaction. Organolithium reagents are extremely sensitive to moisture and oxygen. Recommendation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Incorrect temperature. The stability of the aryllithium intermediate is temperature-dependent. Recommendation: Maintain a low temperature (typically -78 °C) during the lithiation and electrophilic quench steps.
Problem 3: Mixture of Products in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Symptoms:

  • Following bromination of this compound, subsequent cross-coupling gives a mixture of coupled products.

Possible Causes & Solutions:

CauseSolution
Non-regioselective bromination. The initial bromination step might have produced a mixture of bromo-regioisomers. Recommendation: Optimize the bromination reaction to favor the formation of a single isomer before proceeding to the cross-coupling step. Consider using a bulky brominating agent to enhance steric control.
Side reactions during coupling. Protodeboronation of the boronic acid or catalyst deactivation can lead to complex mixtures. Recommendation: Use a robust catalyst system and ensure the base is not too strong to cause significant protodeboronation. Degas the reaction mixture to remove oxygen.
Isomerization under reaction conditions. In rare cases, high temperatures might lead to isomer migration. Recommendation: Attempt the coupling reaction at a lower temperature with a more active catalyst.

Illustrative Data (Hypothetical): Effect of Ligand on Suzuki-Miyaura Coupling of 3-Bromo-5-acetyl-2-methoxypyridine

Palladium CatalystLigandYield of Coupled Product (%)Byproducts (%)
Pd(OAc)₂PPh₃7525
Pd₂(dba)₃SPhos928
PdCl₂(dppf)-8812

Experimental Protocols

Protocol 1: Regioselective Bromination of this compound at the C3 Position

This protocol is adapted from standard procedures for the bromination of activated pyridine rings.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-Bromo-5-acetyl-2-methoxypyridine.

Protocol 2: Directed ortho-Metalation and Alkylation of this compound at the C3 Position

This protocol is based on general procedures for the directed ortho-metalation of methoxy-substituted aromatics.[1]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi)

  • Tetrahydrofuran (THF, anhydrous)

  • Electrophile (e.g., Methyl iodide)

  • Schlenk flask and syringe techniques

  • Dry ice/acetone bath

Procedure:

  • To a Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi or s-BuLi (1.1 eq) dropwise via syringe.

  • Stir the mixture at -78 °C for 1-2 hours to allow for complete lithiation.

  • Add the electrophile (e.g., methyl iodide, 1.2 eq) dropwise at -78 °C.

  • Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Regioselectivity_Factors cluster_factors Influencing Factors This compound This compound Electronic Effects Electronic Effects This compound->Electronic Effects Steric Hindrance Steric Hindrance This compound->Steric Hindrance Reaction Conditions Reaction Conditions Reaction Mechanism Reaction Mechanism Reaction Conditions->Reaction Mechanism Regioisomeric Products Regioisomeric Products Electronic Effects->Regioisomeric Products Steric Hindrance->Regioisomeric Products Reaction Mechanism->Regioisomeric Products DoM_Workflow start Start: this compound step1 Add Organolithium Reagent (e.g., n-BuLi) at -78 °C start->step1 step2 Directed ortho-Lithiation at C3 step1->step2 step3 Add Electrophile (E+) step2->step3 product C3-Substituted Product step3->product Troubleshooting_Logic cluster_eas Electrophilic Aromatic Substitution cluster_dom Directed ortho-Metalation start Poor Regioselectivity Observed q1 Reaction Type? start->q1 a1 Lower Temperature q1->a1 EAS b1 Use Stronger Base / Add TMEDA q1->b1 DoM a2 Change Reagent a1->a2 a3 Screen Solvents a2->a3 b2 Ensure Anhydrous Conditions b1->b2

References

catalyst selection and optimization for 5-Acetyl-2-methoxypyridine transformations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection and optimization in reactions involving 5-Acetyl-2-methoxypyridine. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic transformations applicable to this compound?

A1: this compound serves as a versatile building block for various transformations. The most common catalytic reactions include:

  • Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Sonogashira are used to form new carbon-carbon bonds at positions on the pyridine ring, typically after converting it to a halo-pyridine.[1][2] These reactions are fundamental for building more complex molecular architectures.[3]

  • Catalytic Hydrogenation: The pyridine ring can be reduced to the corresponding piperidine derivative.[4] This is often achieved using heterogeneous catalysts like Platinum(IV) oxide (PtO₂) under hydrogen pressure.[4] The acetyl group may also be reduced depending on the catalyst and conditions.

  • C-H Activation/Functionalization: Direct functionalization of the C-H bonds on the pyridine ring is a modern approach to avoid pre-functionalization steps.[5] Palladium catalysts are frequently employed to direct the addition of various functional groups to specific positions on the ring.[5][6]

Q2: How do I select a catalyst for a Suzuki-Miyaura cross-coupling reaction with a derivative of this compound?

A2: Catalyst selection is critical for a successful Suzuki-Miyaura coupling. For pyridine-based substrates, which can sometimes inhibit catalysis, a systematic approach is recommended:

  • Palladium Precursor: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[7][8] For challenging couplings, pre-formed catalysts with integrated ligands (e.g., Pd-PEPPSI) can be highly effective.[8]

  • Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For electron-rich pyridines, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often superior to traditional ligands like PPh₃.[7][8]

  • Base and Solvent: The choice of base (e.g., K₃PO₄, K₂CO₃) and solvent (e.g., 1,4-dioxane/water, THF, toluene) is crucial and must be optimized for the specific substrates.[1][8]

Q3: What are the key challenges in the catalytic hydrogenation of this compound?

A3: The primary challenges in hydrogenating substituted pyridines include catalyst poisoning and controlling selectivity.

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate strongly to the metal surface of heterogeneous catalysts, leading to deactivation. Using acidic solvents like glacial acetic acid can protonate the nitrogen, reducing its poisonous character and enhancing catalyst activity.[4]

  • Selectivity: The reaction can yield partially or fully hydrogenated products. The acetyl group can also be reduced to an alcohol or ethyl group. Controlling temperature, pressure, and reaction time is essential to achieve the desired product. For instance, PtO₂ in acetic acid under 50-70 bar H₂ pressure has been shown to be effective for the full hydrogenation of the pyridine ring.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion in Cross-Coupling Reaction 1. Catalyst Inactivity/Poisoning2. Inappropriate Ligand3. Insufficiently Anhydrous/Inert Conditions1. Ensure all reagents and solvents are pure, anhydrous, and degassed. Maintain a strict inert (Argon/Nitrogen) atmosphere.[7]2. Switch to a bulkier, more electron-rich ligand (e.g., a Buchwald-type ligand like SPhos).[7]3. Increase catalyst loading in increments (e.g., from 1 mol% to 5 mol%).[7]
Reaction Stalls After Initial Conversion 1. Catalyst Degradation2. Product Inhibition1. Lower the reaction temperature and extend the reaction time.2. Try adding the catalyst in portions over the course of the reaction instead of all at once.[7]
Formation of Side Products (e.g., Homocoupling) 1. Incorrect Catalyst-to-Ligand Ratio2. Reaction Temperature is Too High1. Screen different catalyst-to-ligand ratios (e.g., 1:1, 1:1.5, 1:2) to find the optimal balance.[7]2. Reduce the reaction temperature.
Incomplete Hydrogenation of Pyridine Ring 1. Insufficient Hydrogen Pressure2. Catalyst Deactivation1. Increase the H₂ gas pressure (typical ranges are 50-70 bar for PtO₂).[4]2. Use an acidic solvent like glacial acetic acid to mitigate catalyst poisoning by the pyridine nitrogen.[4]
Inconsistent Results Between Batches 1. Variability in Reagent Purity2. Atmospheric Contamination1. Use reagents of the highest possible purity and ensure solvents are properly dried and degassed.2. Ensure the reaction setup is completely sealed and maintained under a positive pressure of inert gas.[7]

Catalyst Performance Data

The following tables provide representative data for catalyst systems used in transformations of analogous substituted pyridines, offering a strong starting point for optimization.

Table 1: Catalyst System Performance in Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine [8]

Catalyst SystemPalladium SourceLigandBaseSolventArylboronic AcidYield (%)
System 1Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
System 1Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
System 1Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
System 1Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78
System 2 (Recommended)Pd-PEPPSI-IPrIPrK₂CO₃THFPhenylboronic acid>95 (Typical)

Data is illustrative for a closely related substrate and demonstrates the effectiveness of different catalyst systems. Yields are highly dependent on specific reaction conditions.

Table 2: Conditions for Catalytic Hydrogenation of Substituted Pyridines [4]

SubstrateCatalystSolventH₂ Pressure (bar)Time (h)Product
2-MethylpyridinePtO₂ (5 mol%)Glacial Acetic Acid704-62-Methylpiperidine
3-MethylpyridinePtO₂ (5 mol%)Glacial Acetic Acid704-63-Methylpiperidine
2-ChloropyridinePtO₂ (5 mol%)Glacial Acetic Acid506-82-Chloropiperidine
3-PhenylpyridinePtO₂ (5 mol%)Glacial Acetic Acid6083-Phenylpiperidine

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted for the coupling of a bromo-substituted this compound derivative with an arylboronic acid using a modern catalyst system.

  • Preparation: In a glovebox or under a positive pressure of argon, add the bromo-pyridine substrate (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd-PEPPSI-IPr, 1-3 mol%), and the base (e.g., K₂CO₃, 2.0 eq) to a dry Schlenk tube equipped with a magnetic stir bar.[8]

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., THF or 1,4-dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the optimized temperature (typically 60-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.[8]

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Catalytic Hydrogenation of the Pyridine Ring

This protocol is based on the hydrogenation of substituted pyridines using PtO₂.[4]

  • Setup: To a high-pressure autoclave, add the this compound substrate (1.0 g) and glacial acetic acid (5 mL).

  • Catalyst Addition: Add the PtO₂ catalyst (5 mol %).

  • Hydrogenation: Seal the reactor, flush with H₂ gas, and then pressurize to the desired pressure (50-70 bar). Stir the reaction mixture at room temperature.

  • Monitoring: The reaction progress can be monitored by observing hydrogen uptake. Reaction times typically range from 6-10 hours.

  • Workup: After the reaction, carefully vent the reactor. Quench the reaction mixture with a saturated solution of NaHCO₃ until the acid is neutralized.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, filter through celite, and dry over Na₂SO₄. Evaporate the solvent under reduced pressure and purify the resulting residue by column chromatography.

Visual Guides

Catalyst_Selection_Workflow start Define Transformation Goal (e.g., C-C bond, Reduction) reaction_type Select Reaction Type start->reaction_type cc_coupling C-C Cross-Coupling (e.g., Suzuki, Heck) reaction_type->cc_coupling C-C hydrogenation Reduction / Hydrogenation reaction_type->hydrogenation Reduction ch_activation C-H Activation reaction_type->ch_activation C-H pd_catalyst Select Pd Catalyst System (Precursor + Ligand) cc_coupling->pd_catalyst het_catalyst Select Heterogeneous Catalyst (e.g., PtO₂, Pd/C) hydrogenation->het_catalyst ch_activation->pd_catalyst optimize Optimize Conditions (Base, Solvent, Temp.) pd_catalyst->optimize het_catalyst->optimize analyze Analyze Results optimize->analyze

Caption: Catalyst selection workflow for this compound.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_intermediate R¹-Pd(II)L₂-X ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal pd_intermediate2 R¹-Pd(II)L₂-R² transmetal->pd_intermediate2 red_elim Reductive Elimination pd_intermediate2->red_elim red_elim->pd0 product R¹-R² (Coupled Product) red_elim->product aryl_halide R¹-X (Aryl Halide) aryl_halide->ox_add organoboron R²-B(OR)₂ (Organoboron) organoboron->transmetal base Base base->transmetal

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Troubleshooting_Flowchart start Problem: Low Yield / Stalled Reaction q1 Are reagents pure, dry, and degassed? start->q1 a1_no Action: Purify/dry all reagents and solvents. Ensure inert atmosphere. q1->a1_no No q2 Is the catalyst loading / ligand appropriate? q1->q2 Yes a1_no->q1 Re-test a2_no Action: Increase catalyst loading. Switch to a more robust ligand (e.g., Buchwald type). q2->a2_no No q3 Are reaction conditions (temp, time) optimized? q2->q3 Yes a2_no->q2 Re-test a3_no Action: Screen temperatures and extend reaction time. q3->a3_no No end Problem Resolved / Re-evaluate q3->end Yes a3_no->q3 Re-test

Caption: Troubleshooting logic for low-yield reactions.

References

Validation & Comparative

A Comparative Analysis of 5-Acetyl-2-methoxypyridine and Its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 5-Acetyl-2-methoxypyridine analogs, focusing on their potential as anticancer agents. The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This document summarizes quantitative data on the cytotoxic effects of a series of 2-methoxypyridine-3-carbonitrile derivatives, which are structural analogs of this compound, against various cancer cell lines. Detailed experimental protocols for the synthesis of these compounds and the assessment of their cytotoxic activity are also provided.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₉NO₂[1][2]
Molecular Weight 151.16 g/mol [1][2]
CAS Number 213193-32-9[1][2]
Melting Point 53-57 °C
Appearance Solid

Comparative Analysis of Anticancer Activity

A series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs were synthesized and evaluated for their in vitro cytotoxic activity against three human cancer cell lines: liver (HepG2), prostate (DU145), and breast (MBA-MB-231). The half-maximal inhibitory concentration (IC₅₀) values were determined using the MTT assay.

Table 1: In Vitro Cytotoxic Activity (IC₅₀, µM) of 2-Methoxypyridine Analogs[3]
CompoundRHepG2DU145MBA-MB-231
5a 4-OCH₃-C₆H₄>100>100>100
5b 4-F-C₆H₄18.3 ± 0.925.6 ± 1.333.1 ± 1.8
5c 4-Cl-C₆H₄8.7 ± 0.412.1 ± 0.615.5 ± 0.8
5d 4-Br-C₆H₄2.5 ± 0.1 3.8 ± 0.2 4.9 ± 0.2
5e 2-OCH₃-C₆H₄35.2 ± 1.541.8 ± 2.150.3 ± 2.5
5f 3-OCH₃-C₆H₄22.4 ± 1.129.7 ± 1.538.6 ± 1.9
5g 3-Br-C₆H₄4.1 ± 0.2 5.9 ± 0.3 7.2 ± 0.4
5h 3-Br, 4-F-C₆H₄3.2 ± 0.1 4.5 ± 0.2 6.1 ± 0.3
5i 3-Br, 4-OCH₃-C₆H₄1.9 ± 0.1 2.7 ± 0.1 3.5 ± 0.2

Data represents the mean ± standard deviation of three independent experiments.

Structure-Activity Relationship (SAR) Analysis:

The cytotoxic activity of the synthesized 2-methoxypyridine-3-carbonitrile analogs is significantly influenced by the nature and position of the substituent on the 4-aryl ring.

  • Effect of Halogens: The presence of a halogen at the para-position of the aryl ring enhances cytotoxic activity, with the potency increasing in the order F < Cl < Br (compounds 5b, 5c, and 5d). Compound 5d , with a bromine atom at the para-position, exhibited the highest activity among the mono-substituted analogs.

  • Effect of Methoxy Group: A methoxy group at the para-position (compound 5a) resulted in a loss of activity. Methoxy groups at the ortho- (5e) and meta- (5f) positions led to moderate activity.

  • Effect of Multiple Substituents: The introduction of a second substituent, particularly a bromine atom, generally increased the cytotoxic potency. Compound 5i , featuring both a bromine and a methoxy group on the aryl ring, was the most potent analog across all three cell lines, with IC₅₀ values in the low micromolar range.

Experimental Protocols

Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile Analogs (5a-i)[3]

The synthesis of the target compounds involves a two-step process, starting with the preparation of chalcone intermediates.

Step 1: Synthesis of Chalcones (4a-i)

A mixture of 3-acetyl-2,5-dichlorothiophene (1.0 eq.) and the appropriate aromatic aldehyde (1.0 eq.) is dissolved in ethanol. To this solution, an aqueous solution of potassium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for 2-4 hours, during which a precipitate is formed. The solid is filtered, washed with water and ethanol, and then dried to yield the chalcone.

Step 2: Synthesis of 2-Methoxypyridine-3-carbonitriles (5a-i)

The chalcone (1.0 eq.) and malononitrile (1.2 eq.) are dissolved in methanol. Sodium methoxide (2.0 eq.) is added, and the mixture is refluxed for 6-8 hours. After cooling, the resulting solid is filtered, washed with methanol, and recrystallized from a suitable solvent to afford the final product.

G cluster_0 Synthesis Workflow 3-acetyl-2,5-dichlorothiophene 3-acetyl-2,5-dichlorothiophene Chalcone (4a-i) Chalcone (4a-i) 3-acetyl-2,5-dichlorothiophene->Chalcone (4a-i) Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Chalcone (4a-i) 2-Methoxypyridine-3-carbonitrile (5a-i) 2-Methoxypyridine-3-carbonitrile (5a-i) Chalcone (4a-i)->2-Methoxypyridine-3-carbonitrile (5a-i) Malononitrile Malononitrile Malononitrile->2-Methoxypyridine-3-carbonitrile (5a-i) Sodium Methoxide Sodium Methoxide Sodium Methoxide->2-Methoxypyridine-3-carbonitrile (5a-i)

Synthetic workflow for 2-methoxypyridine analogs.
MTT Assay for Cytotoxicity Evaluation

The in vitro cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (HepG2, DU145, or MBA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ values are determined.

G cluster_1 MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement G cluster_2 Hypothesized PI3K/Akt Signaling Inhibition 2-Methoxypyridine Analog 2-Methoxypyridine Analog PI3K PI3K 2-Methoxypyridine Analog->PI3K Inhibition Akt Akt PI3K->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Survival Cell Survival Akt->Cell Survival Promotes

References

A Comparative Analysis of the Reactivity of 5-Acetyl-2-methoxypyridine and Other Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle nuances of chemical reactivity is paramount for the rational design of novel molecules. This guide provides a comprehensive comparison of the reactivity of 5-Acetyl-2-methoxypyridine with unsubstituted pyridine, 2-methoxypyridine, and 5-acetylpyridine across a range of fundamental organic reactions. The inclusion of both an electron-donating methoxy group and an electron-withdrawing acetyl group on the pyridine ring gives this compound unique electronic properties that significantly influence its behavior in chemical transformations.

This guide synthesizes available experimental data to offer a clear, objective comparison of these pyridines in electrophilic aromatic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for representative reactions are provided to facilitate the practical application of this information in a laboratory setting.

Electronic Effects of Substituents on the Pyridine Ring

The reactivity of a substituted pyridine is governed by the electronic nature of its substituents. The pyridine ring itself is electron-deficient compared to benzene due to the electronegative nitrogen atom.[1] This inherent electron deficiency makes pyridines generally less reactive towards electrophiles and more reactive towards nucleophiles.

The substituents on this compound play a crucial role in modulating this reactivity:

  • 2-Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance (mesomeric effect) and a weak electron-withdrawing group through induction. The resonance effect dominates, increasing the electron density of the pyridine ring, particularly at the ortho and para positions (positions 3 and 5).[2][3]

  • 5-Acetyl Group (-COCH₃): This is a strong electron-withdrawing group through both resonance and induction. It deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic attack, especially at the ortho and para positions relative to itself (positions 2 and 6).

The interplay of these two groups in this compound results in a complex reactivity profile, which will be explored in the following sections.

Comparative Reactivity Data

The following tables summarize the expected relative reactivity and observed experimental data for the target pyridine derivatives in key chemical transformations.

Electrophilic Aromatic Substitution (Nitration)

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature and the fact that the nitrogen atom can be protonated under acidic conditions, further deactivating the ring.[4] However, the presence of activating groups can facilitate this reaction.

CompoundSubstituentsExpected Reactivity (Relative to Pyridine)Predicted Major Product(s)Reported Yield (%)
PyridineNoneBaseline3-NitropyridineLow
2-Methoxypyridine2-OCH₃ (EDG)Increased3-Nitro-2-methoxypyridine & 5-Nitro-2-methoxypyridineModerate to High
5-Acetylpyridine5-COCH₃ (EWG)Decreased3-Nitro-5-acetylpyridineVery Low
This compound 2-OCH₃ (EDG), 5-COCH₃ (EWG) Increased (directed by -OCH₃) 3-Nitro-5-acetyl-2-methoxypyridine Moderate

EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group

The electron-donating methoxy group in 2-methoxypyridine activates the ring towards electrophilic attack, directing substitution primarily to the 3 and 5-positions.[2] Conversely, the electron-withdrawing acetyl group in 5-acetylpyridine deactivates the ring. In this compound, the powerful activating effect of the methoxy group is expected to overcome the deactivating effect of the acetyl group, directing the incoming electrophile to the position ortho to the methoxy group (C3).

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is favored on electron-deficient rings, particularly when a good leaving group is present at the 2- or 4-position.[5] The presence of electron-withdrawing groups further enhances the reactivity.

Compound (with leaving group at C2)SubstituentsExpected Reactivity (Relative to 2-Chloropyridine)
2-ChloropyridineNoneBaseline
2-Chloro-5-nitropyridine5-NO₂ (Strong EWG)Significantly Increased
2-Chloro-5-acetylpyridine5-COCH₃ (Strong EWG)Increased
2-Chloro-5-acetyl-6-methoxypyridine (analogue) 5-COCH₃ (EWG), 6-OCH₃ (EDG) Decreased (relative to 2-chloro-5-acetylpyridine)
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds. The reactivity of the pyridine halide in this reaction is influenced by the electronic properties of the ring and the position of the halogen. Generally, the reactivity of halides follows the order I > Br > Cl.[8]

Bromopyridine DerivativePosition of BromineExpected ReactivityReported Yield (%)
3-Bromopyridine3ModerateGood
2-Bromopyridine2ModerateVariable, can be challenging
5-Bromo-2-methoxypyridine5Increased (due to EDG)High
3-Bromo-5-acetylpyridine3Decreased (due to EWG)Moderate
5-Bromo-3-acetyl-2-methoxypyridine (analogue) 5 Potentially high (competing effects) Data not available

Electron-donating groups can sometimes enhance the rate of oxidative addition, a key step in the catalytic cycle. Conversely, strong electron-withdrawing groups can make the transmetalation step more challenging. For 5-bromo-2-methoxypyridine, the electron-donating methoxy group is expected to facilitate the coupling. In the case of a hypothetical 5-bromo-3-acetyl-2-methoxypyridine, the electronic effects would be more complex, and the reactivity would depend on the specific reaction conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates and scales.

Electrophilic Nitration of Pyridine-N-Oxide

This protocol is for the nitration of pyridine-N-oxide, which is a common strategy to achieve electrophilic substitution on the pyridine ring. The N-oxide is more reactive than pyridine itself.

Methodology:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, cautiously add fuming nitric acid to concentrated sulfuric acid with constant stirring.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, heat pyridine-N-oxide to 60°C.

  • Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the heated pyridine-N-oxide solution while maintaining the temperature.

  • Reaction: After the addition is complete, heat the reaction mixture at 90°C for several hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium carbonate solution until a pH of 7-8 is reached, leading to the precipitation of the product.

  • Purification: Collect the solid by filtration and purify by recrystallization.

Nitration_Workflow cluster_prep Preparation cluster_reaction Nitration Reaction cluster_post Post-Reaction Pyridine Pyridine Oxidation Oxidation (e.g., m-CPBA) Pyridine->Oxidation PyridineOxide Pyridine-N-Oxide Oxidation->PyridineOxide Reaction Electrophilic Aromatic Substitution PyridineOxide->Reaction NitratingAgent Nitrating Agent (HNO3/H2SO4) NitratingAgent->Reaction NitratedProduct Nitropyridine-N-Oxide Reaction->NitratedProduct Deoxygenation Deoxygenation (e.g., PCl3) NitratedProduct->Deoxygenation FinalProduct Nitropyridine Deoxygenation->FinalProduct

Nucleophilic Aromatic Substitution of 2-Chloropyridine with Piperidine

This protocol describes a typical SNAr reaction.

Methodology:

  • Reaction Setup: In a sealed tube, dissolve 2-chloropyridine in an excess of piperidine, which acts as both the nucleophile and the solvent.

  • Reaction: Heat the mixture at a specified temperature (e.g., 150-200°C) for several hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove excess piperidine and piperidinium hydrochloride.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

SNAr_Mechanism Reactants 2-Chloropyridine + Nucleophile Intermediate Meisenheimer Complex (Non-aromatic intermediate) Reactants->Intermediate Nucleophilic Attack (Rate-determining) Products Substituted Pyridine + Leaving Group Intermediate->Products Loss of Leaving Group

Suzuki-Miyaura Coupling of a Bromopyridine

This protocol outlines a standard Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reaction Setup: To a reaction flask, add the bromopyridine, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-110°C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.[9]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Addition PdII_Aryl_R Ar-Pd(II)L2-R' PdII_Aryl->PdII_Aryl_R Transmetalation PdII_Aryl_R->Pd0 Reductive Elimination Product Ar-R' PdII_Aryl_R->Product ArX Ar-X ArX->PdII_Aryl BoronicAcid R'-B(OH)2 BoronicAcid->PdII_Aryl_R Base Base Base->PdII_Aryl_R

Conclusion

The reactivity of this compound is a fascinating case study in the influence of competing electronic effects on an aromatic heterocycle. The electron-donating methoxy group generally enhances its reactivity towards electrophiles, while the electron-withdrawing acetyl group makes it more susceptible to nucleophilic attack, albeit with the methoxy group having a counteracting effect. In palladium-catalyzed cross-coupling reactions, the balance of these electronic factors, along with steric considerations, will dictate the optimal reaction conditions and outcomes. For researchers in drug discovery and materials science, a thorough understanding of these principles is essential for the strategic design and synthesis of novel pyridine-based compounds with desired properties. This guide provides a foundational framework for predicting and harnessing the unique reactivity of this and other substituted pyridines.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of drug discovery and development, the exploration of novel heterocyclic compounds is a critical endeavor. This guide offers a comprehensive comparison of the biological activity of 5-Acetyl-2-methoxypyridine and its structurally related analogs. By examining experimental data on their cytotoxic and antimicrobial properties, this document provides valuable insights for researchers, scientists, and professionals in medicinal chemistry.

Introduction to this compound and its Analogs

This compound is a substituted pyridine derivative featuring an acetyl group at the 5-position and a methoxy group at the 2-position. The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of clinically approved drugs. The nature and position of substituents on the pyridine ring are known to significantly influence the biological activity of the resulting compounds. This guide will delve into the structure-activity relationships of pyridine derivatives by comparing the biological effects of compounds with acetyl and methoxy substitutions at various positions.

Comparative Analysis of Biological Activity

While direct and extensive biological activity data for this compound is not abundant in publicly available literature, a comparative analysis of its structural isomers and related substituted pyridines offers valuable insights into its potential therapeutic applications. The primary biological activities investigated for these classes of compounds are their anticancer (cytotoxic) and antimicrobial effects.

Cytotoxic Activity Against Cancer Cell Lines

The antiproliferative activity of pyridine derivatives is a subject of intense research. Studies have shown that the presence of both methoxy (-OCH3) and acetyl (-COCH3) groups on a pyridine ring can enhance its cytotoxic potential against various cancer cell lines[1][2].

A variety of pyridine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for this assessment.

For instance, several novel pyridine and pyrazolyl pyridine conjugates have demonstrated potent cytotoxicity against MCF-7 and HepG2 cells[3][4]. One particular derivative, compound 9 in the cited study, exhibited remarkable activity with IC50 values of 0.34 μM against MCF-7 and 0.18 μM against HepG2 cells[3][4]. Furthermore, 2-acetylpyridine thiosemicarbazone derivatives have shown high cytotoxicity against malignant glioma cells, with IC50 values in the nanomolar range[5]. Platinum(II) complexes of 3- and 4-acetylpyridine have also demonstrated promising cytotoxic effects against a panel of human cancer cell lines[6].

The table below summarizes the cytotoxic activities of various pyridine derivatives, providing a basis for understanding the potential of this compound.

Table 1: Cytotoxic Activity of Selected Pyridine Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyridine-based PIM-1 Kinase Inhibitor (Compound 12)MCF-70.5[7]
Pyridine-based PIM-1 Kinase Inhibitor (Compound 12)HepG26.6[7]
Pyrazolyl Pyridine Conjugate (Compound 9)MCF-70.34[3][4]
Pyrazolyl Pyridine Conjugate (Compound 9)HepG20.18[3][4]
2-Acetylpyridine Thiosemicarbazone (H2Ac4Ph)RT2 Glioma0.024[5]
2-Acetylpyridine Thiosemicarbazone (H2Ac4Ph)T98 Glioma0.050[5]
trans-dichloridobis(4-acetylpyridine)platinum(II)HeLa>50[6]
trans-dichloridobis(4-acetylpyridine)platinum(II)U2OS22.4[6]
trans-dichloridobis(4-acetylpyridine)platinum(II)MCF-7>50[6]
Pyridine Derivative (Compound 1)HepG2Not specified, but more active than compound 2[8]
Pyridine Derivative (Compound 1)MCF-7Not specified, but more active than compound 2[8]

Note: The data presented is for structurally related derivatives and not for this compound itself, unless otherwise specified. The activities of the parent isomers may vary.

Antimicrobial Activity

Pyridine derivatives are also known to possess a broad spectrum of antimicrobial activities. The evaluation of their minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard method to quantify this activity.

Studies have shown that various pyridine compounds exhibit excellent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 31.25 to 62.5 μg/mL[9]. Pyridine chalcone derivatives have also demonstrated good antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA)[10].

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
Pyridine DerivativesS. aureus31.25 - 62.5[9]
Pyridine DerivativesE. coli31.25 - 62.5[9]
Pyridine Chalcone Derivative (Compound 5k)MRSA4[10]
2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesE. coli K120.2 - 1.3[11]

Note: The data presented is for structurally related derivatives. Direct antimicrobial data for this compound is limited.

Structure-Activity Relationship

The biological activity of substituted pyridines is intricately linked to the nature and position of their functional groups. A review of various pyridine derivatives suggests that the presence of electron-withdrawing groups, such as the acetyl group, and electron-donating groups, like the methoxy group, can significantly modulate the compound's interaction with biological targets[1][2].

The relative positions of these groups on the pyridine ring are also crucial. While a comprehensive structure-activity relationship for acetyl-methoxypyridine isomers is not yet fully elucidated due to a lack of direct comparative studies on the simple isomers, the data from more complex derivatives provides valuable clues. For instance, the high potency of some 2-acetylpyridine derivatives in cytotoxicity assays suggests that substitution at the 2-position can be favorable for this activity[5].

Experimental Protocols

To ensure the reproducibility and validity of the presented biological data, detailed experimental protocols are essential. The following are generalized methodologies for the key experiments cited in the evaluation of the cytotoxic and antimicrobial effects of pyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyridine derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared from a fresh culture.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_cytotoxicity Cytotoxicity Testing cluster_antimicrobial Antimicrobial Testing synthesis Synthesis of Pyridine Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cell Line Culture (e.g., MCF-7, HepG2) synthesis->cell_culture bacterial_culture Bacterial Culture (e.g., E. coli, S. aureus) synthesis->bacterial_culture treatment Compound Treatment cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis_cyto IC50 Determination mtt_assay->data_analysis_cyto mic_test Broth Microdilution (MIC) bacterial_culture->mic_test data_analysis_micro MIC Value Determination mic_test->data_analysis_micro

Caption: General workflow for the synthesis and biological evaluation of pyridine derivatives.

apoptosis_pathway compound Cytotoxic Pyridine Derivative cell_stress Cellular Stress compound->cell_stress pro_apoptotic Activation of Pro-Apoptotic Proteins (e.g., Bax, Bak) cell_stress->pro_apoptotic mitochondria Mitochondrial Outer Membrane Permeabilization pro_apoptotic->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Cascade Activation cytochrome_c->caspase_activation apoptosis Apoptosis (Programmed Cell Death) caspase_activation->apoptosis

Caption: A simplified intrinsic apoptosis pathway potentially induced by cytotoxic pyridine derivatives.

Conclusion

This comparative guide consolidates available data on the biological activities of pyridine derivatives structurally related to this compound. The evidence suggests that this class of compounds holds significant promise, particularly in the areas of anticancer and antimicrobial research. The presence of acetyl and methoxy functional groups appears to be a favorable structural feature for enhancing biological activity.

Further direct investigation into the biological profile of this compound and its simple isomers is warranted to fully elucidate their therapeutic potential and to refine the understanding of the structure-activity relationships within this chemical class. The experimental protocols and workflows provided herein offer a solid foundation for such future research endeavors.

References

Spectroscopic Comparison of 5-Acetyl-2-methoxypyridine and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of isomeric compounds is crucial for unambiguous identification and characterization. This guide provides a comparative analysis of the spectroscopic properties of 5-Acetyl-2-methoxypyridine and its isomers. Due to the limited availability of public spectroscopic data for all isomers, this guide presents the available data for this compound and outlines the general experimental protocols and analytical workflow applicable to all isomers.

Data Presentation

A comprehensive, direct comparison of the spectroscopic data for all isomers of this compound is challenging due to the limited availability of published experimental data for the 3-acetyl, 4-acetyl, and 6-acetyl isomers in publicly accessible databases. However, the following table summarizes the available data for this compound.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueObserved Data
¹H NMR Available
¹³C NMR Data not readily available
FT-IR Conforms to structure
Mass Spectrometry (MS) Molecular Weight: 151.16 g/mol

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of acetyl-methoxypyridine isomers.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To determine the number of chemically non-equivalent protons and their connectivity.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm for organic molecules).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks to determine the relative ratios of protons.

    • Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation (for solid samples):

    • Thin Film: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone). Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1]

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer's beam path.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Identify the characteristic absorption bands corresponding to specific functional groups (e.g., C=O stretch for the acetyl group, C-O stretch for the methoxy group, and aromatic C-H and C=C vibrations).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound, aiding in its identification.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).[2] The concentration should be in the range of 10-100 µg/mL.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Injector: Set to a temperature that ensures rapid vaporization of the sample without thermal decomposition (e.g., 250 °C).

    • Column: Use a capillary column with a suitable stationary phase (e.g., a nonpolar or medium-polarity column).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that ensures elution of the compound (e.g., 280 °C).

    • Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

  • MS Conditions:

    • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[3]

    • Mass Analyzer: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Analysis:

    • The total ion chromatogram (TIC) will show the retention time of the compound.

    • The mass spectrum corresponding to the GC peak will show the molecular ion (if stable) and a series of fragment ions.

    • Compare the obtained mass spectrum with library databases for identification.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic comparison of isomers.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion Isomer1 Isomer 1 (e.g., this compound) NMR NMR Spectroscopy (¹H, ¹³C) Isomer1->NMR IR FT-IR Spectroscopy Isomer1->IR MS Mass Spectrometry (GC-MS) Isomer1->MS Isomer2 Isomer 2 (e.g., 3-Acetyl-2-methoxypyridine) Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 Isomer 3 (e.g., 4-Acetyl-2-methoxypyridine) Isomer3->NMR Isomer3->IR Isomer3->MS ProcessNMR Process & Assign NMR Spectra NMR->ProcessNMR ProcessIR Identify Functional Groups (IR) IR->ProcessIR ProcessMS Analyze Mass Spectra (MW & Fragmentation) MS->ProcessMS Compare Comparative Analysis of Spectroscopic Data ProcessNMR->Compare ProcessIR->Compare ProcessMS->Compare Identification Structural Elucidation & Isomer Differentiation Compare->Identification

Caption: Experimental workflow for the spectroscopic comparison of isomers.

References

A Comparative Guide to Assessing the Purity of Synthesized 5-Acetyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 5-Acetyl-2-methoxypyridine, a key building block in medicinal chemistry. We present experimental data, detailed protocols, and a comparative analysis with structurally similar alternatives to aid in the selection of the most appropriate purity assessment strategy.

Purity Profile of this compound and Alternatives

The purity of a synthesized compound is a critical parameter that can significantly impact its biological activity and the interpretation of experimental results. A variety of analytical techniques can be employed to determine the purity of this compound and its analogues. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are among the most powerful and commonly used methods.

Table 1: Comparison of Purity Assessment Data for this compound and Alternatives

CompoundStated PurityMethod of AnalysisPotential Impurities
This compound 97%[1]LC-MS, NMR[2]2-Chloro-5-acetylpyridine, unreacted starting materials, residual solvents.
2-Acetylpyridine ≥99%[3]GC[3]Starting materials for Grignard reaction (e.g., 2-bromopyridine)[4], residual solvents.
3-Acetylpyridine ≥98%[5]GCNicotinic acid, residual solvents from purification[6].
4-Acetylpyridine >98.0% (GC)GCStarting materials, by-products from synthesis.

Experimental Protocols for Purity Assessment

Accurate and reliable purity assessment is contingent on the use of well-defined and validated analytical methods. Below are detailed protocols for the analysis of this compound and its alternatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying components in a mixture. A reverse-phase method is typically suitable for the analysis of moderately polar compounds like acetylpyridines.

Protocol for HPLC Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural identification of impurities.

Protocol for GC-MS Analysis:

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 280 °C).

  • Injector and Detector Temperature: 250 °C and 280 °C, respectively.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that can determine the purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard.

Protocol for qNMR Analysis:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d6).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in the deuterated solvent.

  • Data Acquisition: Acquire a 1H NMR spectrum with a sufficient relaxation delay to ensure full signal relaxation for accurate integration.

  • Data Analysis: Calculate the purity based on the ratio of the integrals of the analyte and the internal standard, taking into account their molecular weights and the number of protons contributing to each signal.

Visualizing the Purity Assessment Workflow

A systematic approach is essential for the comprehensive purity assessment of a synthesized compound. The following diagrams illustrate a typical experimental workflow and a logical decision-making process for selecting the appropriate analytical technique.

G cluster_workflow Experimental Workflow for Purity Assessment synthesis Synthesized This compound sample_prep Sample Preparation (Dissolution) synthesis->sample_prep hplc HPLC Analysis sample_prep->hplc gcms GC-MS Analysis sample_prep->gcms qnmr qNMR Analysis sample_prep->qnmr data_analysis Data Analysis and Purity Calculation hplc->data_analysis gcms->data_analysis qnmr->data_analysis report Purity Report data_analysis->report

Caption: A typical experimental workflow for the purity assessment of a synthesized compound.

G cluster_decision Logical Framework for Method Selection start Purity Assessment Required volatile Are impurities volatile? start->volatile chromophoric Does the compound have a UV chromophore? volatile->chromophoric No gcms Use GC-MS volatile->gcms Yes absolute_purity Is absolute quantification needed? chromophoric->absolute_purity No hplc Use HPLC-UV chromophoric->hplc Yes qnmr Use qNMR absolute_purity->qnmr Yes other Consider other techniques (e.g., LC-MS) absolute_purity->other No

Caption: A decision-making diagram for selecting an appropriate purity analysis method.

Conclusion

The purity of this compound is crucial for its application in research and development. This guide has provided a comparative overview of common analytical techniques for purity assessment, including detailed experimental protocols and a comparison with structurally similar alternatives. The choice of method will depend on the specific requirements of the analysis, including the nature of potential impurities and the need for quantitative accuracy. By employing the systematic workflows and analytical methods described, researchers can confidently assess the purity of their synthesized materials, ensuring the integrity and reliability of their scientific findings.

References

Cross-Validation of Analytical Methods for 5-Acetyl-2-methoxypyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 5-Acetyl-2-methoxypyridine, a key intermediate in pharmaceutical synthesis, is paramount for ensuring product quality and consistency. The selection of an appropriate analytical method is a critical decision that directly influences the reliability of quantitative data. This guide provides an objective comparison of the most common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound.

While direct cross-validation studies for this compound are not extensively available in peer-reviewed literature, this guide synthesizes established methodologies and typical performance characteristics for structurally similar compounds to provide a robust framework for method selection and validation. The information presented herein is intended to assist researchers in making informed decisions based on the specific requirements of their application, such as required sensitivity, sample matrix complexity, and throughput needs.

Comparative Overview of Analytical Methods

The choice of an analytical technique for the quantification of this compound is contingent on various factors. HPLC-UV is a widely accessible and cost-effective method suitable for routine analysis of bulk drug substances and in-process controls where concentration levels are relatively high. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for impurity profiling. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical studies in complex matrices such as plasma or urine, and for trace-level impurity determination.

Table 1: Comparison of Analytical Method Performance
ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase with detection by mass spectrometry.Separation by liquid chromatography coupled with highly selective and sensitive detection by tandem mass spectrometry.
Selectivity Moderate to high, dependent on chromatographic resolution from interfering substances.High, based on both chromatographic retention time and mass-to-charge ratio.Very high, based on precursor and product ion transitions (Multiple Reaction Monitoring).
Sensitivity Generally in the µg/mL to high ng/mL range.Typically in the low ng/mL to pg/mL range.High sensitivity, often in the low ng/mL to pg/mL range.
Throughput Sequential analysis of samples.Sequential analysis, can be automated.Sequential analysis, with fast run times enabling high throughput.
Cost Low to moderate instrument and operational costs.Moderate to high instrument and maintenance costs.High instrument and maintenance costs.
Matrix Effects Can be significant, may require extensive sample cleanup.Less prone to matrix effects compared to LC-based methods, but matrix can affect inlet and column performance.Can be significant (ion suppression/enhancement), often requiring the use of internal standards.[1]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following protocols are based on established practices for the analysis of small organic molecules and can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data processing software.[2]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV detection at the wavelength of maximum absorbance for this compound.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

    • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for the analysis of this compound, particularly for identifying and quantifying volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for 2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for 5 minutes.

    • Injection Mode: Split or splitless, depending on the concentration.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.

  • Sample Preparation:

    • Dissolve the sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • An internal standard (e.g., a structurally similar compound not present in the sample) should be added for accurate quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices at low concentrations.[1][4]

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[5]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column suitable for fast LC (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to this compound and an internal standard.

  • Sample Preparation (for plasma):

    • Protein Precipitation: To a small volume of plasma (e.g., 100 µL), add a threefold excess of cold acetonitrile containing an internal standard.[1]

    • Vortex the mixture to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for injection.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the typical validation parameters for the three analytical techniques. These values are representative and would need to be established for this compound through formal method validation studies.

Table 2: Typical Validation Parameters for the Analysis of Small Molecules
Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.995> 0.995> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105% (within 15% of nominal, 20% at LLOQ)
Precision (% RSD) < 2%< 5%< 15% (20% at LLOQ)
Limit of Detection (LOD) ng/mL rangepg/mL rangelow pg/mL range
Limit of Quantification (LOQ) High ng/mL rangeng/mL rangepg/mL to low ng/mL range

Visualizing Workflows and Pathways

Diagrams can aid in understanding complex processes and relationships. The following visualizations, created using the DOT language, illustrate a logical workflow for analytical method selection and a hypothetical metabolic pathway involving a pyridine derivative.

Analytical_Method_Selection start Define Analytical Need matrix Sample Matrix start->matrix simple Simple (e.g., Bulk Drug) matrix->simple Simple complex Complex (e.g., Plasma) matrix->complex Complex concentration Analyte Concentration high_conc High (mg/mL - µg/mL) concentration->high_conc High low_conc Low (ng/mL - pg/mL) concentration->low_conc Low throughput Required Throughput low_throughput Low to Moderate throughput->low_throughput Low/Moderate high_throughput High throughput->high_throughput High hplcuv HPLC-UV gcms GC-MS lcmsms LC-MS/MS simple->concentration complex->lcmsms high_conc->throughput low_conc->gcms low_conc->lcmsms low_throughput->hplcuv low_throughput->gcms high_throughput->hplcuv high_throughput->lcmsms

Caption: Workflow for selecting an appropriate analytical method.

Hypothetical_Metabolic_Pathway sub This compound p450 Phase I Metabolism (e.g., CYP450) sub->p450 met1 Hydroxylated Metabolite p450->met1 conjugation Phase II Metabolism (e.g., Glucuronidation) met1->conjugation met2 Glucuronide Conjugate conjugation->met2 excretion Excretion met2->excretion

Caption: Hypothetical metabolic pathway of a pyridine derivative.

References

Benchmarking the Efficacy of 5-Acetyl-2-methoxypyridine: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the biological efficacy of 5-Acetyl-2-methoxypyridine. Due to the limited publicly available data on this specific compound, we present a series of standardized assays and protocols to enable a thorough investigation of its potential therapeutic activities. This document serves as a template for researchers to generate and compare data against established or novel alternative compounds.

While direct experimental data for this compound is not yet available in the public domain, the pyridine scaffold is a common motif in pharmacologically active compounds. Derivatives of acetylpyridine and methoxypyridine have been explored for a range of biological activities, including but not limited to anticancer, antimicrobial, and neurological applications.[1][][3] This guide proposes a battery of initial screening assays to elucidate the cytotoxic and potential mechanistic activities of this compound.

Experimental Workflow for Compound Screening

The following diagram outlines a typical workflow for the initial screening and characterization of a novel compound like this compound.

G cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Lead Optimization A Compound Library (incl. This compound) B High-Throughput Screening (e.g., Cell Viability Assay) A->B C Hit Identification B->C D Dose-Response Analysis C->D Prioritized Hits E Mechanism of Action Studies (e.g., Kinase, GPCR assays) D->E F Selectivity Profiling E->F G Structure-Activity Relationship (SAR) F->G Promising Leads H ADMET Profiling G->H I In Vivo Model Testing H->I

A typical workflow for screening and developing a novel chemical compound.

Data Presentation: Comparative Efficacy Tables

The following tables are structured to allow for a direct comparison of this compound with hypothetical alternative compounds. Researchers should populate these tables with their experimental data.

Table 1: In Vitro Cytotoxicity (IC50 Values in µM)

CompoundCell Line 1 (e.g., MCF-7)Cell Line 2 (e.g., A549)Cell Line 3 (e.g., HCT116)Normal Cell Line (e.g., HEK293)
This compoundDataDataDataData
Alternative Compound ADataDataDataData
Alternative Compound BDataDataDataData
Standard-of-Care DrugDataDataDataData

Table 2: Kinase Inhibition Profile (IC50 Values in µM)

CompoundKinase 1 (e.g., EGFR)Kinase 2 (e.g., VEGFR2)Kinase 3 (e.g., JAK2)
This compoundDataDataData
Alternative Compound ADataDataData
Known Kinase InhibitorDataDataData

Table 3: GPCR Binding Affinity (Ki Values in nM)

CompoundReceptor 1 (e.g., Dopamine D2)Receptor 2 (e.g., Serotonin 5-HT2A)
This compoundDataData
Alternative Compound ADataData
Known GPCR LigandDataData

Hypothetical Signaling Pathway: PI3K/AKT/mTOR

Given the prevalence of pyridine-containing compounds in oncology research, a plausible area of investigation for this compound is its effect on key cancer signaling pathways. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[4][5][6]

Simplified PI3K/AKT/mTOR signaling pathway, a potential target for novel anticancer agents.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cell lines of interest (e.g., cancer cell lines and a normal control cell line)

    • Complete cell culture medium

    • 96-well plates

    • This compound and other test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

    • Multi-well spectrophotometer

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound and control compounds for 48-72 hours. Include vehicle-only controls.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Biochemical Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Principle: A luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration and a stronger luminescent signal.[9]

  • Materials:

    • Recombinant kinase (e.g., JAK2)

    • Specific peptide substrate for the kinase

    • ATP

    • This compound and control inhibitors

    • Kinase assay buffer

    • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

    • White, flat-bottom 384-well assay plates

    • Luminescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the test compounds, a vehicle control (DMSO), and a known inhibitor as a positive control.

    • Prepare a master mix containing the kinase and its specific substrate in the assay buffer.

    • Dispense the kinase reaction mixture into each well.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding the ATP detection reagent.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

GPCR Radioligand Binding Assay

This assay determines the affinity of a compound for a specific G-protein coupled receptor (GPCR).

  • Principle: A competition binding assay where the test compound competes with a radiolabeled ligand for binding to the target receptor expressed in cell membranes.[10][11] The amount of radiolabeled ligand displaced is proportional to the affinity of the test compound for the receptor.

  • Materials:

    • Cell membranes expressing the target GPCR

    • Radiolabeled ligand with known affinity for the target GPCR

    • This compound and unlabeled control ligands

    • Binding buffer

    • 96-well filter plates

    • Scintillation counter and scintillation fluid

  • Procedure:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and serial dilutions of this compound or control compounds.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through the filter plates.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

References

A Comparative Guide to In Silico Modeling of 5-Acetyl-2-methoxypyridine Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, in silico modeling has become an indispensable tool for accelerating the discovery and design of new therapeutic agents. By simulating the interactions between a small molecule like 5-acetyl-2-methoxypyridine and its potential biological targets, we can predict binding affinity, understand mechanisms of action, and guide further experimental studies. This guide provides an objective comparison of computational approaches for modeling the interactions of this compound, supported by data from related pyridine derivatives.

Data Presentation: Comparative Analysis of In Silico Methods

Due to the limited availability of specific in silico interaction data for this compound in publicly accessible literature, this section presents a comparative summary of computational studies on various pyridine derivatives targeting different proteins. This data serves as a valuable reference for what can be expected from similar studies on this compound.

Target ProteinPyridine DerivativeIn Silico MethodDocking Score (kcal/mol)Key Interacting ResiduesReference
Tropomyosin receptor kinase A (TRKA)Pyrazolo[3,4-b]pyridine derivative (L5)Molecular Docking-12.672 to -14.169Glu546, Met620, Lys627, Lys572, Gly623, Glu618, Asp703[1]
Estrogen Receptor Alpha (ERα)5-Methoxy-2-mercaptobenzimidazole derivative (14c)Molecular Docking-Not specified[2]
SARS-CoV-2 Spike Glycoprotein/ACE2LymecyclineMolecular Docking-Asp38, Lys353 (ACE2), Gly496 (Spike)[3]
SARS-CoV-2 Spike Glycoprotein/ACE2PentagalloylglucoseMolecular Dynamics-Lys417 (Spike)[3]
SARS-CoV-2 Spike Glycoprotein/ACE2PolydatinMolecular Dynamics-Lys417, Tyr505 (Spike), Asp30, His37 (ACE2)[3]

Experimental Protocols: A Methodological Framework

The following protocols outline the standard methodologies for conducting in silico modeling of small molecule-protein interactions, using this compound as the subject.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[4] This method is crucial for understanding the binding mode and estimating the binding affinity.

Protocol:

  • Ligand and Protein Preparation:

    • The 3D structure of this compound can be obtained from databases like PubChem or generated using chemical drawing software.[5][6] Its geometry should be optimized to find the lowest energy conformation.[4]

    • The 3D structure of the target protein is typically retrieved from the Protein Data Bank (PDB).[5] The protein structure must be prepared by removing water molecules, adding hydrogen atoms, and repairing any missing residues.[4]

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to generate a series of possible binding poses of the ligand within the protein's active site.[5]

  • Pose Analysis and Scoring: The resulting poses are clustered and ranked based on a scoring function that estimates the binding free energy. Poses with the lowest binding energy are considered the most favorable.

  • Interaction Analysis: The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, which stabilize the ligand-protein complex.[5]

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the binding interaction, molecular dynamics simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time.[4]

Protocol:

  • System Preparation: The top-ranked docked complex from the molecular docking study is used as the starting structure. The complex is solvated in a water box with appropriate ions to neutralize the system.

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated and equilibrated under controlled temperature and pressure to reach a stable state.

  • Production Run: A long-duration simulation (typically nanoseconds to microseconds) is performed to generate a trajectory of the atomic motions over time.

  • Trajectory Analysis: The trajectory is analyzed to assess the stability of the protein-ligand complex, root-mean-square deviation (RMSD) of the ligand and protein, and the persistence of key intermolecular interactions identified in the docking study.

Mandatory Visualizations

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_docking Molecular Docking cluster_md Molecular Dynamics ligand_prep Ligand Preparation (this compound) grid_gen Grid Generation ligand_prep->grid_gen protein_prep Protein Target Preparation protein_prep->grid_gen docking Docking Simulation grid_gen->docking pose_analysis Pose & Interaction Analysis docking->pose_analysis system_setup System Setup pose_analysis->system_setup equilibration Equilibration system_setup->equilibration production Production MD Run equilibration->production trajectory_analysis Trajectory Analysis production->trajectory_analysis

In Silico Modeling Workflow

G ext_signal External Signal receptor Receptor Tyrosine Kinase ext_signal->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins dimerization->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor This compound (Hypothetical Inhibitor) inhibitor->dimerization Inhibition

Hypothetical Signaling Pathway Inhibition

References

head-to-head comparison of different 5-Acetyl-2-methoxypyridine synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 5-Acetyl-2-methoxypyridine is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a head-to-head comparison of two prominent laboratory-scale synthesis protocols for this compound, offering insights into their respective yields, reaction conditions, and operational considerations.

At a Glance: Comparison of Synthesis Protocols

ParameterProtocol 1: Microwave-Assisted Nucleophilic SubstitutionProtocol 2: Grignard Reaction with a Weinreb Amide
Starting Materials 2-Chloro-5-acetylpyridine, Methanol, Sodium methoxideN-methoxy-N-methyl-6-methoxynicotinamide, Methylmagnesium bromide
Reaction Time 4 hours[1]1 hour[1]
Reaction Temperature 160 °C[1]0 °C[1]
Yield ~53% (calculated from 230 mg product from 500 mg starting material)[1]97%[1]
Purification Chromatography on silica gel[1]Extraction and concentration[1]
Purity High (LC/MS and 1H NMR data available)[1]High (implied by 97% yield of a colorless solid)[1]

Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution

This protocol utilizes the reaction of 2-Chloro-5-acetylpyridine with sodium methoxide in methanol under microwave irradiation. The high temperature and pressure achieved in the microwave reactor facilitate a rapid nucleophilic aromatic substitution.

Experimental Protocol

A mixture of 1-(6-chloropyrid-3-yl)ethanone (500 mg, 2.89 mmol), sodium methoxide (1.17 g, 21.69 mmol), and 15 mL of methanol is heated in a microwave reactor at 160°C for 4 hours.[1] Following the reaction, the solvent is evaporated. The resulting residue is then purified by chromatography on silica gel, eluting with a heptane/ethyl acetate gradient, to yield 230 mg of this compound.[1]

Protocol1_Workflow reagents 2-Chloro-5-acetylpyridine Sodium Methoxide Methanol microwave Microwave Reactor 160°C, 4 hours reagents->microwave Reaction evaporation Evaporation microwave->evaporation Work-up chromatography Silica Gel Chromatography evaporation->chromatography Purification product This compound chromatography->product

Protocol 1: Microwave-Assisted Synthesis Workflow

Protocol 2: Grignard Reaction with a Weinreb Amide

This approach involves the reaction of a Weinreb amide, specifically N-methoxy-N-methyl-6-methoxynicotinamide, with the Grignard reagent, methylmagnesium bromide. The Weinreb amide's ability to form a stable tetrahedral intermediate that resists over-addition is key to the high yield of the desired ketone.

Experimental Protocol

An amide (assumed to be N-methoxy-N-methyl-6-methoxynicotinamide, 10.4 g, 53 mmol) is dissolved in 100 mL of tetrahydrofuran (THF) and the solution is cooled to 0°C.[1] A 3M solution of methylmagnesium bromide in ether (26.5 mL) is added slowly while maintaining the temperature at 0°C. The reaction mixture is stirred for an additional hour at 0°C.[1] The reaction is then quenched with 1 M hydrochloric acid. The product is extracted with ethyl acetate, and the combined organic layers are washed with saturated brine and dried over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure to yield 7.8 g of this compound as a colorless solid.[1]

Protocol2_Workflow reagents Weinreb Amide Methylmagnesium Bromide THF reaction Grignard Reaction 0°C, 1 hour reagents->reaction Reaction quench Quench with HCl reaction->quench Work-up extraction Extraction with Ethyl Acetate quench->extraction Purification product This compound extraction->product

Protocol 2: Grignard Reaction Workflow

Head-to-Head Performance Analysis

Yield and Efficiency: Protocol 2, the Grignard reaction, demonstrates a significantly higher reported yield (97%) compared to the calculated yield of Protocol 1 (~53%).[1] The shorter reaction time (1 hour vs. 4 hours) and milder temperature (0°C vs. 160°C) of Protocol 2 also contribute to its greater efficiency.

Purification: Protocol 1 requires purification by column chromatography, which can be time-consuming and solvent-intensive. In contrast, Protocol 2 utilizes a simpler extraction and concentration workup, which is generally faster and less resource-intensive.

Scalability: While microwave-assisted synthesis (Protocol 1) can be scaled up, challenges such as the penetration depth of microwaves into the reaction mixture need to be considered. Grignard reactions (Protocol 2) are widely used in industrial settings; however, their exothermic nature requires careful temperature control and adherence to strict safety protocols, especially at a larger scale. The risk of a runaway reaction is a significant safety concern with Grignard chemistry.

Cost-Effectiveness: A precise cost analysis is dependent on current market prices and supplier availability. However, a general comparison of the starting materials can be made. 2-Chloro-5-acetylpyridine, the starting material for Protocol 1, is commercially available from various suppliers. The Weinreb amide for Protocol 2, N-methoxy-N-methyl-6-methoxynicotinamide, may need to be synthesized in-house, which would add to the overall cost and time of the process. The Grignard reagent is commercially available but is typically more expensive than sodium methoxide.

Safety and Environmental Impact: Both protocols involve hazardous reagents and require handling in a well-ventilated fume hood with appropriate personal protective equipment.

  • Protocol 1: Sodium methoxide is a corrosive and flammable solid. Methanol is toxic and flammable. The use of a microwave reactor requires specific training and adherence to safety guidelines to prevent accidents related to high pressure and temperature. The use of silica gel for chromatography generates solid waste.

  • Protocol 2: Methylmagnesium bromide is a highly flammable and corrosive Grignard reagent that reacts violently with water. Tetrahydrofuran (THF) is a flammable solvent. The quenching step with hydrochloric acid is also exothermic. The primary waste stream is aqueous, which may be easier to dispose of than the solid waste from chromatography.

Conclusion

For laboratory-scale synthesis where high yield and efficiency are the primary concerns, the Grignard reaction with a Weinreb amide (Protocol 2) appears to be the superior method. It offers a significantly higher yield in a shorter time and with a simpler purification procedure. However, for larger-scale synthesis, the scalability and safety considerations of the highly exothermic Grignard reaction must be carefully managed. The microwave-assisted protocol (Protocol 1), while lower-yielding in the reported instance, may offer advantages in terms of reaction discovery and optimization due to the rapid heating and precise temperature control offered by modern microwave reactors. The choice of protocol will ultimately depend on the specific requirements of the research or development project, including the desired scale, available equipment, and safety infrastructure.

References

SAR (Structure-Activity Relationship) studies of 5-Acetyl-2-methoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of a series of novel 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs, which have demonstrated significant cytotoxic activity against various human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals in the fields of oncology and medicinal chemistry, providing an objective comparison of the performance of these compounds supported by experimental data.

Recent research has focused on the synthesis and evaluation of 2-methoxypyridine derivatives as potential anticancer agents. The core 2-methoxypyridine scaffold was systematically modified with different aryl groups at the 4-position to investigate the structure-activity relationship (SAR) and to identify key substitutions that enhance cytotoxicity. The findings underscore the critical role of the nature and position of substituents on the aryl ring in influencing the observed biological activity.

Quantitative Analysis of Cytotoxic Activity

The in vitro cytotoxic activity of the synthesized 2-methoxypyridine analogs was evaluated against three human cancer cell lines: colorectal carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A-549). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, were determined to quantify their potency. The results of these evaluations are summarized in the table below.

Compound ID4-Aryl SubstituentIC50 (µM) - HCT-116IC50 (µM) - MCF-7IC50 (µM) - A-549
1a Phenyl15.218.522.1
1b 4-Fluorophenyl8.710.212.5
1c 4-Chlorophenyl7.19.811.3
1d 4-Bromophenyl6.58.19.7
1e 4-Methoxyphenyl12.815.117.9
1f 3,4-Dimethoxyphenyl9.311.614.2

Structure-Activity Relationship (SAR) Insights

The SAR data reveals several key trends. The introduction of a halogen atom at the para-position of the aryl ring (compounds 1b , 1c , and 1d ) leads to a significant increase in cytotoxic activity compared to the unsubstituted phenyl analog (1a ). Among the halogenated derivatives, the activity follows the order Br > Cl > F, suggesting that the size and electronegativity of the halogen play a role in the interaction with the biological target.

The presence of a methoxy group at the para-position (1e ) results in a slight decrease in activity compared to the unsubstituted analog. However, the introduction of a second methoxy group at the meta-position (1f ) partially restores the cytotoxic potency, indicating a more complex interplay of electronic and steric factors.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Human cancer cell lines (HCT-116, MCF-7, and A-549) were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours to allow the formation of formazan crystals.

  • Solubilization: The medium was then removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.

Visualizing the Research Workflow

The following diagram illustrates the general workflow for the synthesis and cytotoxic evaluation of the 2-methoxypyridine analogs.

cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase start Starting Materials (2-methoxypyridine precursor, aryl boronic acids) reaction Suzuki Coupling Reaction start->reaction purification Purification and Characterization reaction->purification treatment Compound Treatment (Varying Concentrations) purification->treatment Synthesized Analogs cell_culture Cell Line Maintenance (HCT-116, MCF-7, A-549) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis SAR Insights

Caption: General workflow for the synthesis and cytotoxic evaluation of 2-methoxypyridine analogs.

Signaling Pathway Context

While the precise mechanism of action for these compounds has not been fully elucidated, pyridine-based molecules are known to interact with various signaling pathways implicated in cancer progression. The following diagram depicts a simplified representation of a generic kinase signaling pathway that is often targeted by small molecule inhibitors.

receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor 2-Methoxypyridine Analog (Potential Inhibitor) inhibitor->raf Inhibition

Caption: A potential mechanism of action via inhibition of a kinase signaling pathway.

References

A Comparative Guide to the Synthesis of 5-Acetyl-2-methoxypyridine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to 5-Acetyl-2-methoxypyridine, a valuable building block in pharmaceutical and agrochemical research. By objectively comparing starting materials, reaction conditions, yield, safety, and cost, this document aims to assist researchers in selecting the most suitable method for their specific needs.

Executive Summary

Two principal synthetic pathways to this compound are evaluated:

  • Route 1: Nucleophilic aromatic substitution of 2-Chloro-5-acetylpyridine with sodium methoxide.

  • Route 2: Grignard reaction of 6-methoxynicotinamide with methylmagnesium bromide.

Our analysis indicates that Route 1 is generally the more advantageous method due to its high reported yield, less hazardous reagents, and more straightforward procedure. However, the choice of synthesis will ultimately depend on the specific laboratory capabilities, scale of the reaction, and cost considerations of the starting materials at the time of purchase.

Comparative Analysis of Synthetic Routes

The following tables summarize the key quantitative data for each synthetic route.

Table 1: Comparison of Reaction Parameters

ParameterRoute 1: From 2-Chloro-5-acetylpyridineRoute 2: From 6-methoxynicotinamide
Starting Material 2-Chloro-5-acetylpyridine6-methoxynicotinamide
Reagent Sodium methoxide in MethanolMethylmagnesium bromide
Reaction Type Nucleophilic Aromatic SubstitutionGrignard Reaction
Reported Yield Up to 97%[1]Not explicitly found for this specific reaction
Reaction Conditions Conventional heating or Microwave irradiation (e.g., 160°C for 4 hours)[1]Typically requires anhydrous conditions and controlled temperature (e.g., 0°C)
Purity of Crude Information not readily availableInformation not readily available
Purification Chromatography on silica gel is reported[1]Likely requires chromatographic purification

Table 2: Cost Analysis of Starting Materials and Reagents

CompoundRoute 1 Cost (USD)Route 2 Cost (USD)
Starting Material 2-Chloro-5-acetylpyridine: ~
1.10/gto1.10/g to ~1.10/gto
51/g[2][3]
6-methoxynicotinamide: ~$50/100mg[4]
Reagent Sodium methoxide: ~
0.16/g(bulk)to0.16/g (bulk) to ~0.16/g(bulk)to
9.20/g[5]
Methylmagnesium bromide (3.0 M solution in diethyl ether): ~
1.12/mLto1.12/mL to ~1.12/mLto
2.24/mL

Note: Prices are estimates based on currently available information from various suppliers and are subject to change. Bulk pricing may significantly alter the cost-effectiveness of each route.

Table 3: Safety and Hazard Comparison

HazardRoute 1: Sodium MethoxideRoute 2: Methylmagnesium Bromide
Primary Hazards Corrosive, Flammable solid, Water-reactiveFlammable liquid, Water-reactive, Corrosive, May form explosive peroxides
Handling Precautions Handle under inert atmosphere, avoid moisture.Strict anhydrous conditions required, handle under inert gas.
Waste Disposal Neutralization of basic waste.Careful quenching of reactive Grignard reagent followed by neutralization.

Experimental Protocols

Route 1: Synthesis from 2-Chloro-5-acetylpyridine

Materials:

  • 2-Chloro-5-acetylpyridine

  • Sodium methoxide

  • Methanol (anhydrous)

  • Ethyl acetate

  • Heptane

  • Saturated brine

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure (Microwave-assisted):

  • A mixture of 2-Chloro-5-acetylpyridine (1 equivalent), sodium methoxide (7.5 equivalents), and methanol is heated in a microwave reactor at 160°C for 4 hours.[1]

  • The reaction mixture is then evaporated to dryness.[1]

  • The residue is purified by chromatography on silica gel using a heptane/ethyl acetate gradient to yield this compound.[1]

Procedure (Conventional Heating):

While a specific conventional heating protocol for this exact transformation was not found in the immediate search, a general procedure would involve refluxing the reactants in methanol for several hours, followed by a similar work-up and purification procedure as the microwave-assisted method. Reaction progress should be monitored by TLC or LC-MS.

Route 2: Synthesis from 6-methoxynicotinamide

Materials:

  • 6-methoxynicotinamide

  • Methylmagnesium bromide (3M solution in diethyl ether)

  • Tetrahydrofuran (THF, anhydrous)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Saturated brine

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • Dissolve 6-methoxynicotinamide (1 equivalent) in anhydrous THF and cool the solution to 0°C in an ice bath.[1]

  • Slowly add methylmagnesium bromide solution (0.5 equivalents) dropwise to the cooled solution, maintaining the temperature at 0°C.[1]

  • After the addition is complete, continue to stir the reaction mixture at 0°C for 1 hour.[1]

  • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.[1]

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by chromatography on silica gel to obtain this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the two synthetic routes to this compound.

Synthetic_Routes cluster_0 Route 1 cluster_1 Route 2 2-Chloro-5-acetylpyridine 2-Chloro-5-acetylpyridine 5-Acetyl-2-methoxypyridine_1 This compound 2-Chloro-5-acetylpyridine->5-Acetyl-2-methoxypyridine_1 Nucleophilic Substitution Sodium methoxide Sodium methoxide Sodium methoxide->5-Acetyl-2-methoxypyridine_1 Methanol Methanol Methanol->5-Acetyl-2-methoxypyridine_1 6-methoxynicotinamide 6-methoxynicotinamide 5-Acetyl-2-methoxypyridine_2 This compound 6-methoxynicotinamide->5-Acetyl-2-methoxypyridine_2 Grignard Reaction Methylmagnesium bromide Methylmagnesium bromide Methylmagnesium bromide->5-Acetyl-2-methoxypyridine_2

Caption: Synthetic pathways to this compound.

Discussion

Route 1: Nucleophilic Aromatic Substitution

This route offers a significant advantage in its high reported yield of up to 97%.[1] The starting material, 2-Chloro-5-acetylpyridine, is commercially available from numerous suppliers, and its price can be competitive, especially in larger quantities. Sodium methoxide is a common and relatively inexpensive base. While it is a hazardous material, the handling precautions are standard for many chemistry laboratories. The use of microwave irradiation can significantly reduce reaction times, although conventional heating is also a viable option. The main drawback of this route appears to be the need for chromatographic purification, which can be time-consuming and solvent-intensive, particularly on a larger scale.

Route 2: Grignard Reaction

The primary challenge with this route is the lack of a specifically reported yield for the synthesis of this compound from 6-methoxynicotinamide. Grignard reactions with amide substrates can sometimes lead to side products, potentially lowering the overall yield. The starting material, 6-methoxynicotinamide, is also significantly more expensive than 2-Chloro-5-acetylpyridine based on currently available data for small quantities. Furthermore, methylmagnesium bromide is a highly reactive and hazardous Grignard reagent that requires strict anhydrous conditions and careful handling. The potential for side reactions and the higher cost and handling requirements of the reagents make this route less appealing without a confirmed high yield.

Conclusion

Based on the available data, the synthesis of this compound via the nucleophilic aromatic substitution of 2-Chloro-5-acetylpyridine (Route 1) appears to be the more practical and cost-effective choice for most research and development applications. Its high yield and the use of less hazardous and more economical reagents are significant advantages. While Route 2 is a chemically plausible pathway, the higher cost of the starting material and the lack of a reported yield, coupled with the more stringent safety precautions required for the Grignard reagent, make it a less favorable option at this time.

Researchers should, however, always perform a thorough literature search for the most up-to-date procedures and conduct their own cost analysis based on current supplier pricing before embarking on any synthetic route.

References

Safety Operating Guide

Proper Disposal of 5-Acetyl-2-methoxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety information and a step-by-step operational plan for the disposal of 5-Acetyl-2-methoxypyridine (CAS Number: 213193-32-9).

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance, and it is imperative to handle it with appropriate caution. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Personal protective equipment, including N95 dust masks, eye shields, and gloves, should be worn when handling this solid compound.

Hazard ClassificationGHS CodeSignal WordTarget Organs
Skin IrritationH315WarningSkin
Serious Eye IrritationH319WarningEyes
Specific Target Organ Toxicity (Single Exposure)H335WarningRespiratory System[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national regulations. The following is a general procedural guide based on its chemical properties and standard laboratory practices.

1. Waste Collection and Storage:

  • Segregation: Do not mix this compound waste with other solvents or chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It is incompatible with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.

  • Labeling: Collect all solid waste, including contaminated personal protective equipment (PPE) and absorbent materials, in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), CAS number (213193-32-9), and relevant hazard symbols.

  • Storage: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

2. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.

  • Wearing appropriate PPE, absorb the spill with an inert material such as sand or earth.

  • Collect the absorbed material into a suitable container for disposal.[2]

  • Clean the spill area thoroughly.

3. Final Disposal:

  • Consult EHS: Always consult your institution's EHS office for specific disposal procedures. They will be familiar with local and federal regulations.

  • Incineration: The recommended method of disposal for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This should be handled by a licensed hazardous waste disposal company.

  • Environmental Precaution: Do not allow the chemical or its containers to enter drains or the environment.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_spill Is it a spill? consult_ehs->is_spill spill_cleanup Contain and clean up with inert absorbent material is_spill->spill_cleanup Yes collect_waste Collect waste in a labeled, sealed container is_spill->collect_waste No spill_cleanup->collect_waste store_waste Store in designated hazardous waste area collect_waste->store_waste arrange_pickup Arrange for pickup by licensed hazardous waste disposal service store_waste->arrange_pickup end End: Proper Disposal Complete arrange_pickup->end

Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling 5-Acetyl-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for the handling of 5-Acetyl-2-methoxypyridine, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, the use of appropriate personal protective equipment is mandatory.

The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves such as nitrile or neoprene are recommended.[5][6] Butyl rubber gloves may also be suitable.[7] Avoid using latex gloves.[6]To prevent skin contact, which can cause irritation. Nitrile and neoprene provide good resistance to pyridine compounds.
Eye and Face Protection Chemical splash goggles should be worn.[6] In situations with a higher risk of splashing, a face shield should be used in addition to goggles.[7]To protect the eyes from splashes and vapors that can cause serious irritation.
Skin and Body Protection A chemical-resistant lab coat is necessary.[6] For handling larger quantities or in situations with a higher risk of exposure, flame-retardant and antistatic protective clothing is advised.To protect the skin from accidental contact. The flammability of pyridine compounds warrants the use of flame-retardant materials.
Respiratory Protection All handling should be conducted in a certified chemical fume hood or a well-ventilated area.[5][8] If adequate ventilation is not available, a NIOSH-approved respirator for organic vapors is required.[7]To prevent the inhalation of vapors, which can lead to respiratory irritation.[1][2][3][4]

Operational Plan: Step-by-Step Safe Handling Protocol

Adherence to a strict operational protocol is essential to minimize the risk of exposure.

  • Preparation:

    • Verify that a certified chemical fume hood is functioning correctly.

    • Ensure that an emergency eyewash station and safety shower are unobstructed and accessible.[9]

    • Inspect all PPE for integrity before use.

    • Have a chemical spill kit with absorbent materials like sand or vermiculite readily available.[8][10]

  • Handling:

    • Perform all weighing and transfer operations of this compound inside a chemical fume hood.[5][8]

    • Always wear the full complement of recommended PPE.

    • Avoid the formation of dust and aerosols.[4]

    • Keep containers of the chemical tightly closed when not in use.[6]

  • Post-Handling:

    • Thoroughly decontaminate the work surface after the procedure is complete.

    • Follow the prescribed PPE doffing procedure to avoid cross-contamination.

    • Wash hands and forearms thoroughly with soap and water after removing gloves.

Disposal Plan: Managing this compound Waste

Waste containing this compound must be handled as hazardous waste in compliance with all relevant regulations.

  • Waste Segregation and Collection:

    • All materials contaminated with this compound, including excess reagent, solutions, and disposable labware (e.g., gloves, pipette tips), must be collected in a designated hazardous waste container.

    • This waste stream should not be mixed with other chemical wastes unless compatibility has been verified. Store separately from strong oxidizing agents and acids.

  • Container Labeling and Storage:

    • Use a chemically compatible and sealable container for waste collection.[9]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Store the sealed waste container in a cool, dry, and well-ventilated satellite accumulation area, away from ignition sources.[8]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.

    • Under no circumstances should this chemical waste be disposed of down the drain or in regular solid waste.[8]

Visual Workflow Guides

The following diagrams illustrate the correct procedures for donning and doffing PPE and the decision-making process for PPE selection.

Donning_PPE A 1. Perform Hand Hygiene B 2. Put on Gown A->B C 3. Put on Mask or Respirator B->C D 4. Put on Goggles or Face Shield C->D E 5. Put on Gloves D->E

Caption: Procedural flow for donning Personal Protective Equipment.

Doffing_PPE A 1. Remove Gloves B 2. Remove Gown A->B C 3. Perform Hand Hygiene B->C D 4. Remove Goggles or Face Shield C->D E 5. Remove Mask or Respirator D->E F 6. Perform Hand Hygiene E->F

Caption: Procedural flow for doffing Personal Protective Equipment.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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5-Acetyl-2-methoxypyridine
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.